Gamma-Glu-D-Glu
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H16N2O7 |
|---|---|
分子量 |
276.24 g/mol |
IUPAC名 |
(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6+/m0/s1 |
InChIキー |
OWQDWQKWSLFFFR-NTSWFWBYSA-N |
異性体SMILES |
C(CC(=O)N[C@H](CCC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C(CC(=O)NC(CCC(=O)O)C(=O)O)C(C(=O)O)N |
配列 |
XE |
製品の起源 |
United States |
Foundational & Exploratory
The Enigmatic Role of γ-D-Glutamyl-D-Glutamate in Bacterial Cell Wall Synthesis: A Technical Guide
For Immediate Release
[City, State] – [Date] – This technical guide delves into the intricate role of D-glutamate and its derivatives, specifically focusing on the potential formation and incorporation of a γ-D-glutamyl-D-glutamate moiety in bacterial cell wall peptidoglycan. This document is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial cell wall biosynthesis and the discovery of novel antimicrobial agents.
Executive Summary
The structural integrity of the bacterial cell wall, primarily composed of peptidoglycan (PG), is paramount for bacterial survival, making its biosynthetic pathways a prime target for antibiotics. D-glutamate is a cornerstone of the peptide stem of peptidoglycan, universally incorporated at the second position. While the canonical synthesis involves a single D-glutamate residue, evidence for modifications and the incorporation of non-canonical D-amino acids has expanded our understanding of peptidoglycan's structural diversity and plasticity. This guide provides a comprehensive overview of the established role of D-glutamate, explores the hypothetical pathways for the formation of a γ-D-glutamyl-D-glutamate linkage as a novel modification, and details the experimental methodologies required to investigate these processes.
The Canonical Pathway of D-Glutamate Incorporation
The synthesis of the peptidoglycan precursor, Lipid II, is a highly conserved process initiated in the cytoplasm. The peptide stem is assembled sequentially on the UDP-N-acetylmuramic acid (UDP-MurNAc) sugar moiety.
2.1 Synthesis of D-Glutamate: The essential D-glutamate precursor is generated from L-glutamate by the action of glutamate racemase (MurI), a cofactor-independent enzyme.[1][2] This enzyme is critical for providing the necessary stereoisomer for peptidoglycan synthesis.[1][2]
2.2 Incorporation into the Peptide Stem: The enzyme UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) catalyzes the ATP-dependent addition of D-glutamate to the UDP-MurNAc-L-alanine intermediate.[3][4] This reaction forms a γ-peptide bond between the D-glutamate and the L-alanine. MurD exhibits high specificity for D-glutamate, making it a key enzyme in the pathway and an attractive target for inhibitor development.[4]
2.3 Common Modifications: Amidation of D-Glutamate: In many bacteria, particularly Gram-positive species, the α-carboxyl group of the D-glutamate residue in the peptide stem is amidated to form D-isoglutamine.[5][6][7] This modification is catalyzed by the MurT-GatD complex and is crucial for efficient cross-linking by penicillin-binding proteins (PBPs) in some species.[8][9]
A diagram of the canonical peptidoglycan precursor synthesis pathway is presented below.
The Hypothetical Role of γ-D-Glutamyl-D-Glutamate: A Non-Canonical Modification
While direct evidence for a naturally occurring γ-D-glutamyl-D-glutamate dipeptide as a standard component of the peptidoglycan stem is currently scarce in the literature, its existence as a non-canonical modification is plausible. Such a modification could arise from the activity of enzymes capable of forming γ-glutamyl linkages.
3.1 Potential Biosynthetic Pathway via γ-Glutamyltranspeptidase (GGT):
Bacterial γ-glutamyltranspeptidases (GGTs) are enzymes known to catalyze the transfer of a γ-glutamyl moiety from a donor molecule (e.g., glutathione, L-glutamine, or D-glutamine) to an acceptor, which can be an amino acid or a peptide.[6][10][11][12] It is conceivable that a GGT could transfer a γ-glutamyl group to the α-amino group of the D-glutamate residue already incorporated into the peptidoglycan precursor or the mature peptidoglycan network. This would result in a γ-D-glutamyl-D-glutamate linkage.
The proposed pathway for this modification is illustrated below.
3.2 Potential Role of L,D-Transpeptidases (LDTs):
L,D-Transpeptidases are known to be involved in the formation of 3-3 crosslinks in peptidoglycan and can incorporate non-canonical D-amino acids into the cell wall.[13] While their primary described function is cross-linking, the substrate promiscuity of some LDTs could potentially allow for the addition of a second D-glutamate residue, although this is highly speculative and would require experimental validation.
Quantitative Data
Precise quantitative data for the synthesis of γ-D-Glu-D-Glu in peptidoglycan is not available due to the hypothetical nature of this modification. However, kinetic parameters for the enzymes involved in the canonical pathway and related reactions provide a baseline for future comparative studies.
Table 1: Kinetic Parameters of Key Enzymes in D-Glutamate Metabolism
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| Glutamate Racemase (RacE1) | Bacillus anthracis | L-Glutamate | 1.1 ± 0.1 mM | 10.1 ± 0.3 s-1 | [14] |
| Glutamate Racemase (RacE1) | Bacillus anthracis | D-Glutamate | 0.45 ± 0.05 mM | 4.4 ± 0.1 s-1 | [14] |
| MurD Ligase | Escherichia coli | UMA | - | - | [5] |
| MurD Ligase | Escherichia coli | D-Glutamate | - | - | [5] |
| γ-Glutamyltranspeptidase | Escherichia coli | γ-glutamyl-p-nitroanilide | 4.0 x 10-4 M | - | [11] |
| γ-Glutamyltranspeptidase | Bacillus subtilis | γ-glutamyl-(3-carboxyl)-4-nitroaniline | 16.7 ± 1.8 mM (pH 9.0) | - | [15] |
Note: Comprehensive kinetic data for MurD ligase is often presented in the context of specific inhibitors and assay conditions, making a direct comparative table challenging.
Experimental Protocols
Investigating the presence and synthesis of γ-D-Glu-D-Glu in peptidoglycan requires a combination of biochemical and analytical techniques.
5.1 Peptidoglycan Isolation and Analysis:
A generalized workflow for the analysis of peptidoglycan composition is outlined below. This procedure allows for the identification and quantification of muropeptide species, including potential novel modifications.
5.1.1 Protocol for Peptidoglycan Isolation and Digestion:
-
Cell Culture and Harvest: Grow bacterial cultures to the desired optical density and harvest by centrifugation.
-
Cell Lysis: Resuspend cell pellets in a suitable buffer and lyse cells by boiling in SDS (Sodium Dodecyl Sulfate) to remove cellular contents and membranes.
-
Sacculi Purification: Wash the insoluble peptidoglycan sacculi extensively with water to remove SDS.
-
Enzymatic Treatment: Treat the purified sacculi with proteases (e.g., pronase) to remove any remaining proteins. For Gram-positive bacteria, additional treatments may be necessary to remove teichoic acids (e.g., hydrofluoric acid).
-
Muramidase Digestion: Digest the purified peptidoglycan with a muramidase (e.g., mutanolysin or cellosyl) to break the glycan backbone and generate soluble muropeptides.[16]
-
Reduction and pH Adjustment: Reduce the muramidase-digested products with sodium borohydride and adjust the pH to 4-5.
5.1.2 UPLC-MS/MS Analysis:
-
Chromatography: Separate the resulting muropeptides using Ultra-Performance Liquid Chromatography (UPLC) with a C18 reverse-phase column.
-
Mass Spectrometry: Analyze the eluted muropeptides using high-resolution mass spectrometry (MS) to determine their mass-to-charge ratio.
-
Tandem MS (MS/MS): Fragment selected muropeptide ions to obtain structural information for identification, including the sequence and any modifications of the peptide stem.[16]
5.2 Enzyme Assays:
5.2.1 Glutamate Racemase Activity Assay:
-
Principle: The conversion of L-glutamate to D-glutamate can be monitored using a coupled enzyme assay. The production of L-glutamate from D-glutamate is coupled to the L-glutamate dehydrogenase reaction, which results in the reduction of NAD+ to NADH, detectable spectrophotometrically at 340 nm.[17]
-
Reaction Mixture: D-glutamate (substrate), NAD+, L-glutamate dehydrogenase, and the glutamate racemase sample.
-
Procedure: Monitor the increase in absorbance at 340 nm over time.
5.2.2 γ-Glutamyltranspeptidase (GGT) Activity Assay:
-
Principle: A colorimetric assay using a chromogenic substrate such as L-γ-glutamyl-p-nitroanilide. GGT cleaves the γ-glutamyl bond, releasing p-nitroanilide, which can be measured at 418 nm.[18][19]
-
Reaction Mixture: GGT assay buffer, L-γ-glutamyl-p-nitroanilide, and the GGT-containing sample.
-
Procedure: Measure the increase in absorbance at 418 nm over time. To test for the formation of γ-Glu-D-Glu, D-glutamate would be included as an acceptor, and product formation would be analyzed by HPLC-MS.
Implications for Drug Development
The biosynthesis and modification of peptidoglycan remain a fertile ground for the discovery of new antibacterial targets.
-
Targeting Canonical Enzymes: MurD ligase and glutamate racemase are validated targets for the development of novel antibiotics.[1][2]
-
Exploiting Non-Canonical Pathways: If the formation of γ-D-Glu-D-Glu is confirmed and found to be important for bacterial fitness or virulence, the enzymes responsible (e.g., specific GGTs) would represent novel targets. Inhibiting such modifications could sensitize bacteria to existing antibiotics or host immune defenses.
Conclusion
The role of D-glutamate in bacterial cell wall synthesis is central and well-established. While the canonical pathway involves the incorporation of a single D-glutamate residue, the potential for further modification, such as the formation of a γ-D-glutamyl-D-glutamate linkage, presents an exciting frontier in our understanding of peptidoglycan diversity. The methodologies outlined in this guide provide a framework for investigating these novel structures and the enzymes that may synthesize them. Further research in this area will undoubtedly uncover new aspects of bacterial cell wall biology and may reveal novel targets for the next generation of antimicrobial therapies.
References
- 1. Glr, a glutamate racemase, supplies D-glutamate to both peptidoglycan synthesis and poly-gamma-glutamate production in gamma-PGA-producing Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan Remodeling by the Coordinated Action of Multispecific Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L,D-Transpeptidase Specific Probe Reveals Spatial Activity of Peptidoglycan Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muropeptide Modification-Amidation of Peptidoglycan d-Glutamate Does Not Affect the Proinflammatory Activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modification of the Structure of Peptidoglycan Is a Strategy To Avoid Detection by Nucleotide-Binding Oligomerization Domain Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muropeptide modification-amidation of peptidoglycan D-glutamate does not affect the proinflammatory activity of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro reconstitution of peptidoglycan assembly from the Gram-positive pathogen Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amidation of glutamate residues in mycobacterial peptidoglycan is essential for cell wall cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of pH on the Hydrolytic Kinetics of Gamma-Glutamyl Transferase from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Towards an automated analysis of bacterial peptidoglycan structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activities and regulation of peptidoglycan synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. content.abcam.com [content.abcam.com]
The Natural Occurrence of Gamma-D-Glutamyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gamma-D-glutamyl (γ-D-Glu) compounds represent a unique class of biomolecules characterized by a peptide bond formed involving the γ-carboxyl group of D-glutamic acid. Once considered rare or exclusively part of bacterial cell walls, it is now evident that these compounds are more widespread and possess significant physiological roles across different biological kingdoms. This technical guide provides a comprehensive overview of the natural occurrence of γ-D-Glu compounds, their biosynthesis, and their functional significance. We delve into the quantitative distribution of these molecules in various organisms and provide detailed experimental protocols for their detection, quantification, and characterization. Furthermore, key metabolic and signaling pathways are illustrated to provide a deeper understanding of the intricate roles of γ-D-Glu compounds in biology.
Introduction
For decades, the central dogma of molecular biology emphasized the exclusive use of L-amino acids in protein synthesis. D-amino acids were largely considered "unnatural" isomers or mere components of bacterial structures. However, accumulating evidence has revealed the significant presence and functional importance of D-amino acids, including D-glutamate, in a variety of physiological processes in both prokaryotes and eukaryotes.[1][2]
Gamma-D-glutamyl compounds are a specific subset of molecules containing D-glutamate linked to another amino acid or peptide via its side-chain carboxyl group (the γ-carboxyl group). This unconventional peptide linkage confers resistance to many standard proteases, suggesting specialized metabolic pathways and functions. The most well-known examples include the poly-γ-glutamate (PGA) capsule of various bacteria and the γ-D-glutamyl-meso-diaminopimelate linkages within the peptidoglycan of Gram-negative bacteria.[3][4]
This guide aims to consolidate the current knowledge on the natural occurrence of these fascinating compounds, providing researchers and drug development professionals with a detailed resource covering their biochemistry, analysis, and biological significance.
Natural Occurrence of Gamma-D-Glutamyl Compounds
The presence of γ-D-Glu compounds is most prominent in the bacterial kingdom, where they are key structural components. However, evidence for the existence of D-glutamate and related compounds is also emerging in higher organisms.
In Bacteria
Certain bacterial species, notably members of the Bacillus genus, produce an extracellular polymer called poly-γ-glutamate (PGA).[3][5] This polymer is composed of repeating units of glutamic acid linked via γ-glutamyl bonds. The stereochemistry of the glutamate residues can vary, with some species producing a homopolymer of D-glutamate (γ-D-PGA), others a homopolymer of L-glutamate (γ-L-PGA), and many producing a copolymer with varying ratios of D- and L-glutamate.[6][7] For instance, the capsule of Bacillus anthracis, a key virulence factor, is primarily composed of γ-D-PGA.[5][7]
The production of γ-PGA can be substantial, with some engineered strains of Bacillus subtilis capable of producing high concentrations under optimized fermentation conditions.[8][9]
Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and shape. In many Gram-negative bacteria, the peptide stem of the peptidoglycan contains a γ-D-glutamyl linkage to meso-diaminopimelic acid (m-DAP).[4][10] This specific linkage is crucial for the cross-linking of the peptidoglycan mesh. The overall peptidoglycan concentration in bacteria can range from approximately 1.6% to 14% of the dry cell weight.[11][12]
In Eukaryotes
The presence of free D-glutamate has been reported in various mammalian tissues, although at much lower concentrations than its L-enantiomer.[13] Interestingly, one study on perfused mouse brain tissue found no detectable levels of free D-glutamic acid, suggesting highly efficient and unidirectional metabolic pathways.[14] While the direct evidence for naturally occurring γ-D-glutamyl dipeptides or other conjugates in mammals is still limited, the enzymatic machinery capable of forming γ-glutamyl bonds, such as γ-glutamyl transpeptidase (GGT), is widespread.[11]
Quantitative Data on Gamma-D-Glutamyl Compounds
The concentration of γ-D-Glu compounds varies significantly depending on the organism, tissue, and environmental conditions.
| Compound | Organism/Tissue | Concentration/Amount | Reference(s) |
| Poly-γ-glutamic acid (γ-PGA) | Bacillus subtilis ATCC 6051 (Control) | 3.3 ± 0.99 g/L | [8] |
| Poly-γ-glutamic acid (γ-PGA) | Bacillus subtilis ATCC 6051 (Electrofermentation) | 9.13 ± 1.4 g/L | [8] |
| Poly-γ-glutamic acid (γ-PGA) | Engineered Bacillus subtilis (Control) | 15.4 ± 1.5 g/L | [8] |
| Poly-γ-glutamic acid (γ-PGA) | Engineered Bacillus subtilis (Electrofermentation) | 23.1 ± 1.6 g/L | [8] |
| Peptidoglycan | Escherichia coli K12 MG1655 | 1.6% w/w of dry cell weight | [12] |
| Peptidoglycan | Bacteroides thetaiotaomicron DSM 2079 | 3.6% w/w of dry cell weight | [12] |
| Peptidoglycan | Streptococcus salivarius ssp. thermophilus | 14% w/w of dry cell weight | [12] |
| Free D-Glutamic Acid | Perfused Mouse Brain Tissue | Not detectable | [14] |
| Free D-Glutamate | Rat Liver (Male) | ~15 nmol/g tissue | [13] |
| Free D-Glutamate | Rat Kidney (Male) | ~10 nmol/g tissue | [13] |
| Free D-Glutamate | Rat Brain (Male) | ~5 nmol/g tissue | [13] |
Table 1: Quantitative Occurrence of Gamma-D-Glutamyl Compounds and Related Molecules.
Biosynthesis and Signaling Pathways
The formation and degradation of γ-D-Glu compounds are governed by specific enzymatic pathways.
Biosynthesis of D-Glutamate
The precursor for all γ-D-Glu compounds is D-glutamic acid. In bacteria, D-glutamate is primarily synthesized from L-glutamate by the enzyme glutamate racemase .[1][15] This enzyme catalyzes the stereochemical inversion of the α-carbon of glutamate.
Figure 1: Biosynthesis of D-Glutamate by Glutamate Racemase.
The Gamma-Glutamyl Cycle and Transpeptidation
In many organisms, the metabolism of γ-glutamyl compounds is linked to the γ-glutamyl cycle . A key enzyme in this cycle is γ-glutamyl transpeptidase (GGT) . GGT catalyzes the transfer of a γ-glutamyl group from a donor molecule (like glutathione) to an acceptor, which can be an amino acid, a peptide, or water.[11][12] While typically studied with L-amino acid substrates, bacterial GGT has been shown to utilize D-glutamine as a γ-glutamyl donor for the synthesis of γ-D-glutamyl compounds.[16]
Figure 2: Role of GGT in the synthesis of γ-D-glutamyl compounds.
Experimental Protocols
Extraction and Quantification of Peptidoglycan Components
This protocol outlines the general steps for the extraction, hydrolysis, and analysis of peptidoglycan components from bacteria, which can be adapted to quantify γ-D-glutamyl-meso-diaminopimelate.
Workflow:
Figure 3: Workflow for Peptidoglycan Component Analysis.
Detailed Methodology:
-
Cell Culture and Harvesting: Grow bacterial cells to the desired optical density. Harvest the cells by centrifugation.
-
Cell Lysis and Peptidoglycan Isolation: Resuspend the cell pellet and lyse the cells, typically by boiling in a solution of sodium dodecyl sulfate (SDS) to remove membranes and most proteins.
-
Enzymatic Purification: Treat the crude peptidoglycan sacculi with enzymes such as α-amylase and pronase to remove contaminating polysaccharides and proteins.[11]
-
Washing: Thoroughly wash the purified peptidoglycan with water to remove residual SDS and digested products.
-
Acid Hydrolysis: Hydrolyze the purified peptidoglycan to its constituent amino acids and amino sugars. A common method is to use 6 M HCl at 100°C for 4 hours.[8]
-
Sample Preparation for LC-MS/MS: Remove the acid by vacuum centrifugal evaporation. Reconstitute the dried hydrolysate in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the hydrolyzed components using Hydrophilic Interaction Liquid Chromatography (HILIC). Detect and quantify the specific amino acids (including D-glutamate and meso-diaminopimelic acid) and amino sugars using tandem mass spectrometry.[12][17]
Gamma-Glutamyl Transpeptidase (GGT) Activity Assay
This colorimetric assay is a standard method for measuring GGT activity.
Principle: GGT catalyzes the transfer of the γ-glutamyl group from a synthetic substrate, L-γ-glutamyl-p-nitroanilide (G pNA), to an acceptor like glycylglycine. This reaction releases p-nitroaniline, which is a yellow-colored compound that can be measured spectrophotometrically at 405-418 nm.[18][19]
Reagents:
-
Assay Buffer (e.g., Tris-HCl buffer with glycylglycine)
-
Substrate solution (L-γ-glutamyl-p-nitroanilide)
-
Sample containing GGT (e.g., tissue homogenate, cell lysate, purified enzyme)
-
Stop solution (optional, e.g., acetic acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the sample.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in absorbance at 405-418 nm over time using a microplate reader or spectrophotometer.
-
The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample. The activity is typically expressed in units/L or units/mg of protein.
HPLC-MS/MS Analysis of Gamma-D-Glutamyl Dipeptides
This method provides a highly sensitive and specific approach for the quantification of various γ-D-glutamyl dipeptides.
Sample Preparation:
-
Extraction: Extract the dipeptides from the biological matrix (e.g., bacterial culture supernatant, tissue homogenate) using a suitable solvent, often containing a protein precipitating agent like acetonitrile or methanol.
-
Derivatization (Optional): To improve chromatographic separation and detection sensitivity, derivatization of the amino groups can be performed.
-
Internal Standard: Add a known amount of a stable isotope-labeled internal standard corresponding to the analyte of interest for accurate quantification.
LC-MS/MS Parameters (Example):
-
LC Column: A HILIC column is often suitable for retaining these polar compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each γ-D-glutamyl dipeptide.
Conclusion
The field of D-amino acid biology is rapidly expanding, and γ-D-glutamyl compounds are emerging as key players with diverse functions. From their fundamental structural roles in the bacterial cell wall to their potential involvement in signaling in higher organisms, these molecules present exciting avenues for research. The development of robust analytical techniques is crucial for accurately quantifying their presence and elucidating their metabolic pathways. This technical guide provides a foundational resource for researchers embarking on the study of these unique and important biomolecules, with the potential to inform the development of novel therapeutics and a deeper understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Studying intact bacterial peptidoglycan by proton-detected NMR spectroscopy at 100 kHz MAS frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptidoglycan Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Comparative Quantitation of Kokumi γ-Glutamyl Peptides in Spanish Dry-Cured Ham under Salt-Reduced Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of γ-glutamylpeptides by liquid chromatography-mass spectrometry and application for γ-glutamyltransferase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of MpaA, an Amidase in Escherichia coli That Hydrolyzes the γ-d-Glutamyl-meso-Diaminopimelate Bond in Murein Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Escherichia coli mutant requiring D-glutamic acid is the result of mutations in two distinct genetic loci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Quantitative Measurement of Peptidoglycan Components Obtained from Acidic Hydrolysis in Gram-Positive and Gram-Negative Bacteria via Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. graphviz.org [graphviz.org]
- 11. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 15. Multiple pathways for the formation of the γ-glutamyl peptides γ-glutamyl-valine and γ- glutamyl-valyl-glycine in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glutamine as a gamma-glutamyl donor for gamma-glutamyl transpeptidase: gamma-glutamyl peptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pharmacy.nmims.edu [pharmacy.nmims.edu]
The Dipeptide γ-D-Glu-D-Glu: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the dipeptide Gamma-D-glutamyl-D-glutamic acid (γ-D-Glu-D-Glu). Historically rooted in the study of bacterial cell walls, this molecule stands at the intersection of microbiology, immunology, and neuroscience. This document details the discovery and historical context of γ-D-glutamyl peptides, outlines detailed protocols for their chemical and enzymatic synthesis, and presents available quantitative data on their biological activity. Furthermore, it elucidates the key signaling pathways potentially modulated by this dipeptide, particularly in the context of innate immunity. This guide is intended to be a foundational resource for researchers exploring the therapeutic and diagnostic potential of D-amino acid-containing peptides.
Introduction and Historical Context
The discovery of D-amino acids in biological systems challenged the long-held dogma that life is exclusively built from L-amino acids. As early as the 1930s, peptidyl poly-D-glutamic acid was identified as a major component of the capsule of Bacillus anthracis, the causative agent of anthrax.[1] This polymer, composed of D-glutamic acid units linked via gamma-glutamyl bonds, plays a crucial role in the bacterium's virulence by protecting it from the host's immune system.[1]
Subsequent research revealed that the γ-D-glutamyl linkage is a fundamental and widespread feature of bacterial peptidoglycan, the essential structural component of the bacterial cell wall.[2][3] In most Gram-negative bacteria, the peptide stem attached to the N-acetylmuramic acid of the glycan backbone begins with the sequence L-Ala-γ-D-Glu-.[2] The specific dipeptide, γ-D-Glu-D-Glu, represents a repeating unit within the larger poly-γ-D-glutamate (PGA) polymer.[4] Immunochemical studies in the 1960s spurred the chemical synthesis of various glutamic acid dipeptides and tripeptides, including stereoisomers, to probe the structure and antigenicity of the B. anthracis capsule.[5] These early investigations laid the groundwork for understanding the unique biochemical properties and biological importance of the gamma-glutamyl linkage involving D-amino acids.
Synthesis and Characterization
The synthesis of γ-D-Glu-D-Glu can be achieved through both enzymatic and chemical methods. Each approach offers distinct advantages in terms of stereospecificity, yield, and scalability.
Enzymatic Synthesis
The most efficient and stereospecific method for synthesizing γ-D-glutamyl compounds is through the transpeptidation reaction catalyzed by γ-glutamyltranspeptidase (GGT; EC 2.3.2.2).[1] Bacterial GGTs are particularly useful due to their broad substrate specificity.
This protocol is adapted from the method developed for synthesizing various γ-D-glutamyl compounds using bacterial GGT.[1][6]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer of 100 mM carbonate buffer, pH 10.0.
-
Dissolve the γ-glutamyl donor, D-glutamine, to a final concentration of 200 mM.
-
Dissolve the γ-glutamyl acceptor, D-glutamic acid, to a final concentration of 200 mM.
-
-
Enzyme Addition and Incubation:
-
Initiate the reaction by adding purified bacterial γ-glutamyltranspeptidase (e.g., from E. coli or B. subtilis) to a final concentration of 0.2-0.5 U/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation for 3 to 24 hours. The reaction progress can be monitored by HPLC.
-
-
Purification:
-
Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by acidification.
-
Apply the reaction mixture to a Dowex 50W X 8 (Ca²⁺ form) ion-exchange column.[6]
-
Elute the product with deionized water.
-
Collect fractions and analyze by HPLC to identify those containing γ-D-Glu-D-Glu.
-
Pool the relevant fractions and lyophilize to obtain the purified dipeptide.
-
-
Characterization:
-
Confirm the identity and purity of the product using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
-
Chemical Synthesis
Chemical synthesis provides an alternative route, particularly for creating analogues. A common strategy involves the use of protecting groups and a cyclic anhydride intermediate to ensure the formation of the γ-linkage.
This protocol is based on a general method for synthesizing γ-glutamyl derivatives.[7]
-
Preparation of N-protected Glutamic Anhydride:
-
React D-glutamic acid with a suitable N-terminal protecting group (e.g., Phthaloyl) to form N-Phthaloyl-D-glutamic acid.
-
Treat the product with acetic anhydride to form the cyclic N-Phthaloyl-D-glutamic acid anhydride.
-
-
Acylation Reaction:
-
Dissolve the N-Phthaloyl-D-glutamic acid anhydride and D-glutamic acid (with its carboxyl groups potentially protected as esters) in a suitable organic solvent like N,N-dimethylformamide (DMF).
-
Allow the acylation to proceed at room temperature.
-
-
Deprotection:
-
Remove the N-terminal protecting group (e.g., using hydrazine hydrate for the Phthaloyl group).
-
Remove any carboxyl protecting groups (e.g., by hydrolysis) to yield the final dipeptide.
-
-
Purification and Characterization:
-
Purify the final product using column chromatography and/or preparative HPLC.
-
Characterize the product using NMR, MS, and HPLC as described in the enzymatic synthesis protocol.
-
Analytical Characterization Methods
-
HPLC: Reversed-phase HPLC is used for monitoring reaction progress and assessing purity. A C18 column with a gradient of water and acetonitrile (both containing an ion-pairing agent like TFA) is typically employed.[8]
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, particularly the presence of the γ-amide linkage, which results in distinct chemical shifts for the α- and γ-protons of the glutamyl residue compared to an α-linked peptide.[9]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), especially with collision-induced dissociation (CID), can definitively distinguish between α- and γ-glutamyl linkages. The γ-linked isomers show a characteristic prominent loss of the C-terminal amino acid, resulting in a fragment ion at m/z 128, corresponding to deprotonated pyroglutamic acid.[10]
Biological Role and Signaling Pathways
While research on the specific dipeptide γ-D-Glu-D-Glu is limited, its structural similarity to known immunomodulatory molecules provides strong indications of its biological function. The primary proposed role is in the modulation of the innate immune system.
Interaction with NOD-like Receptors (NLRs)
The most well-characterized signaling pathway for related γ-D-glutamyl peptides involves the Nucleotide-binding Oligomerization Domain (NOD)-like receptors (NLRs), a class of intracellular pattern recognition receptors.
-
NOD1 Activation: NOD1 is known to recognize the dipeptide γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a common component of peptidoglycan from Gram-negative bacteria.[11][12] Given that γ-D-Glu-D-Glu is a structurally similar dipeptide fragment of bacterial polymers, it is a putative ligand for NOD1 or other NLRs.
-
Signaling Cascade: Upon ligand binding, NOD1 undergoes a conformational change, leading to its oligomerization and the recruitment of the receptor-interacting protein kinase 2 (RIPK2). This complex then activates the transcription factor NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, culminating in the production of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) to mount an immune response.[12]
Potential Interaction with Glutamate Receptors
L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors.[13][14] Studies on the L-L isomer, γ-L-Glu-L-Glu, have shown that it can act as a partial agonist at NMDA receptors.[15] This raises the possibility that γ-D-Glu-D-Glu could also interact with glutamate receptors, potentially as an antagonist or a modulator, although this has yet to be experimentally confirmed. Such an interaction could have implications for neuromodulation and excitotoxicity.
Quantitative Data
Quantitative data on the specific biological activity of γ-D-Glu-D-Glu is sparse in the literature. The table below summarizes the known physical properties and provides a template for future quantitative biological characterization, drawing parallels from related compounds.
| Parameter | Value / Expected Range | Method | Reference |
| Molecular Formula | C₁₀H₁₆N₂O₇ | - | [16] |
| Molecular Weight | 276.24 g/mol | Mass Spectrometry | [16] |
| NOD1 Receptor Binding (Kd) | Data not available | Radioligand Binding Assay | - |
| NOD1 Activation (EC₅₀) | Data not available | NF-κB Reporter Assay | - |
| NMDA Receptor Binding (IC₅₀) | Data not available | Competitive Binding Assay | - |
| GGT Synthesis (Km for D-Glu) | Data not available | Enzyme Kinetics Assay | - |
Experimental Workflows
Effective research on γ-D-Glu-D-Glu requires a systematic workflow from synthesis to biological validation.
Conclusion and Future Directions
Gamma-D-glutamyl-D-glutamic acid is a structurally simple yet biologically significant dipeptide. Its origins in the fundamental components of bacterial life, combined with its potential to interact with key receptors of the mammalian innate immune and nervous systems, make it a compelling molecule for further investigation. Future research should focus on:
-
Definitive Receptor Identification: Elucidating the specific host receptors for γ-D-Glu-D-Glu, confirming its activity at NOD1, and exploring its potential interactions with other pattern recognition receptors or glutamate receptors.
-
Quantitative Biological Characterization: Determining the binding affinities, EC₅₀/IC₅₀ values, and downstream cellular consequences of receptor activation.
-
In Vivo Studies: Assessing the immunomodulatory or neuromodulatory effects of γ-D-Glu-D-Glu in animal models of inflammatory disease or neurological disorders.
-
Biosynthetic Pathway Engineering: Leveraging the understanding of enzymes like GGT to produce novel γ-D-glutamyl peptides with enhanced therapeutic properties.
This technical guide serves as a starting point for these future endeavors, providing the historical context, methodological framework, and conceptual basis required to unlock the full potential of γ-D-Glu-D-Glu.
References
- 1. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunochemical studies on the poly-gamma-D-glutamyl capsule of Bacillus anthracis. II. The synthesis of eight dipeptides and four tripeptides of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of alpha- and gamma-glutamyl dipeptides by negative ion collision-induced dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Key structures of bacterial peptidoglycan and lipopolysaccharide triggering the innate immune system of higher animals: Chemical synthesis and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 13. Glutamic acid - Wikipedia [en.wikipedia.org]
- 14. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. D-gamma-glutamyl-D-glutamic acid | C10H16N2O7 | CID 453622 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of γ-D-Glutamyl-D-Glutamate
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physicochemical properties, synthesis, and analysis of γ-D-Glutamyl-D-Glutamate (γ-Glu-D-Glu), a dipeptide composed of two D-glutamic acid residues linked via the gamma-carboxyl group of one residue to the amino group of the other. This guide is intended to serve as a core technical resource for professionals in research and development.
Core Physicochemical Properties
The fundamental physicochemical characteristics of γ-D-Glutamyl-D-Glutamate are summarized below. These computed properties provide a foundational understanding of the molecule's behavior in various chemical and biological environments.
Data Presentation: Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₇ | PubChem[1] |
| Molecular Weight | 276.24 g/mol | PubChem[1] |
| IUPAC Name | (2R)-2-[[(4R)-4-amino-4-carboxybutanoyl]amino]pentanedioic acid | PubChem[1] |
| Canonical SMILES | C(CC(=O)N--INVALID-LINK--C(=O)O)--INVALID-LINK--N | PubChem[1] |
| InChI | InChI=1S/C10H16N2O7/c11-5(9(16)17)1-3-7(13)12-6(10(18)19)2-4-8(14)15/h5-6H,1-4,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t5-,6-/m1/s1 | PubChem[1] |
| InChIKey | OWQDWQKWSLFFFR-PHDIDXHHSA-N | PubChem[1] |
| XLogP3 | -4.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 8 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
| Exact Mass | 276.09575085 Da | PubChem[1] |
| Topological Polar Surface Area | 167 Ų | PubChem[1] |
| Solubility (L-Glutamic Acid) | 8.64 g/L in water at room temperature | MP Biomedicals[2] |
| pKa (Glutamic Acid) | α-COOH: ~2.10, γ-COOH: ~4.07, α-NH₃⁺: ~9.47 | Sciencemadness |
Note on Solubility and pKa: Experimental data for γ-D-Glu-D-Glu is limited. The provided values for solubility and pKa are for the parent amino acid, L-glutamic acid, and serve as an estimation. The dipeptide is expected to be soluble in water and other polar solvents.[2]
Stability and Storage
Dipeptides like γ-Glu-D-Glu are generally more stable in aqueous solutions than their constituent free amino acids, particularly L-glutamine which is prone to degradation.[3] However, stability is influenced by pH and temperature. At acidic pH values (e.g., pH 2-3) and elevated temperatures, glutamic acid can undergo cyclization to form pyroglutamic acid.[4] For long-term storage, it is recommended to keep the compound in a solid form in a closed container, away from moisture. Solutions should be stored at low temperatures, such as -20°C, to minimize degradation.[3]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of γ-D-Glu-D-Glu are crucial for its application in research and development.
Enzymatic Synthesis
An efficient and stereospecific method for synthesizing γ-D-glutamyl compounds utilizes bacterial γ-glutamyltranspeptidase (GGT) (EC 2.3.2.2).[5] This enzyme catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor.
Materials:
-
γ-glutamyltranspeptidase (GGT) from E. coli or other bacterial sources
-
D-Glutamine (γ-glutamyl donor)
-
D-Glutamic acid (γ-glutamyl acceptor)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Cation exchange resin for purification
Protocol:
-
Reaction Setup: Dissolve D-glutamine and D-glutamic acid in the reaction buffer. The molar ratio of donor to acceptor may need to be optimized, but a starting point of 1:1.5 can be used.
-
Enzyme Addition: Add GGT to the reaction mixture to initiate the synthesis. The optimal enzyme concentration and reaction time will depend on the specific activity of the enzyme preparation.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress over time using a suitable analytical method like HPLC.
-
Reaction Termination: Terminate the reaction by heat inactivation of the enzyme or by adding an acid to lower the pH.
-
Purification: The product, γ-D-Glu-D-Glu, can be purified from the reaction mixture using cation exchange chromatography. This method separates the dipeptide from unreacted substrates and by-products.[5] The use of D-glutamine as the donor simplifies purification by preventing the formation of L-isomer by-products.[5]
Chemical Synthesis
Chemical synthesis provides an alternative route, often involving protection and deprotection steps to ensure the specific γ-linkage. A common approach uses N-phthaloyl-L-glutamic acid anhydride as a starting material.[6]
Materials:
-
D-Glutamic acid
-
Phthalic anhydride
-
Acetic anhydride
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
Protocol:
-
Protection: D-Glutamic acid is reacted with phthalic anhydride to form N-phthaloyl-D-glutamic acid. This is then treated with acetic anhydride to form the cyclic N-phthaloyl-D-glutamic acid anhydride. This step protects the α-amino group and activates the carboxyl groups.[6]
-
Coupling: The N-phthaloyl-D-glutamic acid anhydride is reacted with a second molecule of D-glutamic acid (where the α-carboxyl group might be protected, e.g., as an ester) in a solvent like DMF. The amino group of the second glutamic acid molecule attacks the γ-carbonyl group of the anhydride.
-
Deprotection: The phthaloyl protecting group is removed using hydrazine hydrate.[6] Any other protecting groups are removed in subsequent steps.
-
Purification: The final product is purified, typically by crystallization or chromatography.
Analytical Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for the analysis and quantification of γ-Glu-D-Glu.
-
Detection: Due to the lack of a strong chromophore, pre-column derivatization is often required for UV-Vis or fluorescence detection. Reagents like dansyl chloride or o-phthalaldehyde (OPA) can be used to label the primary amine.[7][8] Alternatively, mass spectrometry (LC-MS) can be employed for direct detection without derivatization, offering high sensitivity and specificity.[9]
-
Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent like methanol or acetonitrile.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of γ-Glu-D-Glu. The spectra can confirm the presence of the two distinct glutamyl residues and, crucially, the γ-peptide linkage, which results in a characteristic chemical shift pattern for the protons and carbons adjacent to the amide bond.[10][11][12]
Biological Context and Signaling Pathways
While much of the research on the biological activity of γ-glutamyl dipeptides has focused on the L-isomers, these molecules are known to interact with key signaling pathways in the central nervous system.[13]
Interaction with NMDA Receptors: γ-Glutamyl dipeptides, such as γ-L-glutamyl-L-glutamate, have been shown to act as partial agonists or modulators of N-methyl-D-aspartate (NMDA) receptors.[14] The NMDA receptor is a glutamate-gated ion channel critical for synaptic plasticity, learning, and memory.[15] It acts as a "coincidence detector," requiring both glutamate binding and postsynaptic membrane depolarization to open and allow Ca²⁺ influx.[16]
The modulation of NMDA receptors by γ-glutamyl peptides suggests a potential role in regulating neuronal excitability and synaptic strength. While the specific activity of γ-D-Glu-D-Glu on these receptors is less characterized, the structural similarity to glutamate implies a potential for interaction. The D-isomers of amino acids are known to play roles in the nervous system, and further investigation into the effects of γ-D-Glu-D-Glu on NMDA receptor signaling is warranted.
References
- 1. D-gamma-glutamyl-D-glutamic acid | C10H16N2O7 | CID 453622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0028833) [hmdb.ca]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0028833) [hmdb.ca]
- 12. NMR Spectroscopy of Brain Glutamate Function | Springer Nature Experiments [experiments.springernature.com]
- 13. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gamma-L-glutamyl-L-aspartate, interacting with NMDA receptors, affects appetitive visual discrimination tasks in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMDA receptor - Wikipedia [en.wikipedia.org]
- 16. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide on Gamma-L-Glutamyl-D-Glutamic Acid and its Intrinsic Relationship with Poly-Gamma-Glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of gamma-L-glutamyl-D-glutamic acid (γ-L-Glu-D-Glu), a unique dipeptide, and its fundamental role as a constituent of the biopolymer poly-gamma-glutamic acid (PGA). This document elucidates the structural and physicochemical properties of γ-L-Glu-D-Glu, detailing its synthesis, purification, and analytical characterization. A significant focus is placed on the biosynthesis of PGA, a polymer of considerable interest in drug delivery and other biomedical applications, emphasizing the enzymatic machinery responsible for its formation from glutamic acid monomers. The metabolic context of γ-glutamyl peptides is explored through the lens of the γ-glutamyl cycle, a key pathway in glutathione metabolism. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key analytical techniques, and visual representations of metabolic and experimental workflows to provide a thorough resource for researchers in the field.
Introduction: The Significance of the Gamma-Glutamyl Bond
In the realm of peptides and proteins, the alpha-peptide bond is the canonical linkage forming the backbone of these essential biomolecules. However, nature also utilizes an alternative linkage, the gamma-glutamyl bond, which imparts unique chemical and biological properties to the resulting molecules. This bond is formed between the γ-carboxyl group of a glutamic acid residue and the amino group of an adjacent amino acid.[1] This guide focuses on a specific dipeptide, gamma-L-glutamyl-D-glutamic acid (γ-L-Glu-D-Glu), and its polymeric form, poly-gamma-glutamic acid (PGA), a biodegradable and non-toxic biopolymer with diverse applications in medicine, food, and environmental science.[2][3]
Understanding the relationship between the monomeric/dimeric units and the final polymer is crucial for harnessing their full potential. This guide will dissect this relationship, from the fundamental properties of the dipeptide to the complex biosynthesis and characterization of the polymer.
Gamma-L-Glutamyl-D-Glutamic Acid: The Core Dipeptide
Gamma-L-glutamyl-D-glutamic acid is a dipeptide composed of L-glutamic acid and D-glutamic acid linked by a peptide bond between the gamma-carboxyl group of the L-glutamic acid and the alpha-amino group of the D-glutamic acid. This specific stereoisomeric configuration is a key feature found in the heteropolymeric form of poly-gamma-glutamic acid produced by various microorganisms.
Physicochemical Properties
The physicochemical properties of γ-L-Glu-D-Glu and its related stereoisomers are summarized in Table 1. These properties are crucial for understanding the molecule's behavior in biological systems and for developing analytical and purification methods.
| Property | gamma-L-glutamyl-D-glutamate | gamma-L-glutamyl-L-glutamate | gamma-D-glutamyl-D-glutamate |
| Molecular Formula | C₁₀H₁₆N₂O₇ | C₁₀H₁₆N₂O₇ | C₁₀H₁₆N₂O₇ |
| Molecular Weight | 276.24 g/mol | 276.24 g/mol | 276.24 g/mol |
| Computed XLogP3 | -4.3 | -4.3 | -2.3 |
| Hydrogen Bond Donor Count | 5 | 5 | 5 |
| Hydrogen Bond Acceptor Count | 8 | 8 | 8 |
| Rotatable Bond Count | 7 | 7 | 7 |
| Exact Mass | 276.09575085 Da | 276.09575085 Da | 276.09575085 Da |
| Topological Polar Surface Area | 167 Ų | 167 Ų | 177 Ų |
| Heavy Atom Count | 19 | 19 | 19 |
| Formal Charge | 0 | 0 | 0 |
| Complexity | 369 | 369 | 352 |
Data sourced from PubChem CID: 92865, 7018227, 70698356.[4][5]
Poly-Gamma-Glutamic Acid (PGA): The Biopolymer
Poly-gamma-glutamic acid is a naturally occurring anionic homopolyamide composed of D- and L-glutamic acid units connected by amide linkages between the α-amino and γ-carboxylic acid groups.[3] The molecular weight of PGA can vary significantly, typically ranging from 10 to 10,000 kDa, depending on the producing microbial strain and fermentation conditions.[6] PGA can exist as a homopolymer of L-glutamic acid (γ-L-PGA), a homopolymer of D-glutamic acid (γ-D-PGA), or a copolymer of both D- and L-glutamic acid (γ-DL-PGA).[7]
Microbial Biosynthesis of Poly-Gamma-Glutamic Acid
The microbial production of PGA is a complex process primarily carried out by various species of Bacillus. The biosynthesis can be broadly divided into two main pathways depending on the strain's requirement for exogenous L-glutamic acid.[2]
-
Glutamate-Dependent Pathway: These strains require the addition of L-glutamic acid to the culture medium as a primary precursor for PGA synthesis.
-
Glutamate-Independent Pathway: These strains can synthesize L-glutamic acid from common carbon sources like glucose or citric acid through the tricarboxylic acid (TCA) cycle.[2]
The key steps in the biosynthesis of γ-DL-PGA are:
-
L-Glutamic Acid Supply: Sourced either exogenously or synthesized intracellularly.
-
Racemization: The conversion of L-glutamic acid to D-glutamic acid is catalyzed by the enzyme glutamate racemase.
-
Polymerization: The PGA synthetase complex (encoded by the pgs genes) located in the cell membrane catalyzes the polymerization of L- and D-glutamic acid monomers.
-
Translocation and Release: The newly synthesized PGA chain is transported across the cell membrane and released into the extracellular environment.
Caption: Biosynthesis pathway of poly-γ-glutamic acid (PGA).
Enzymatic Degradation of Poly-Gamma-Glutamic Acid
The degradation of PGA is primarily carried out by enzymes known as γ-glutamyl hydrolases. These enzymes can be classified based on their mode of action:
-
Endo-γ-glutamyl peptidases: These enzymes cleave internal γ-glutamyl bonds within the PGA chain, leading to the formation of smaller PGA oligomers.
-
Exo-γ-glutamyl peptidases (γ-glutamyl transpeptidases - GGT): These enzymes sequentially cleave terminal γ-glutamyl residues from the PGA chain.[8]
The enzymatic degradation of PGA is a controlled process that can be harnessed to produce low-molecular-weight PGA or oligo-γ-glutamic acids, which may have distinct biological activities.[9]
The Metabolic Context: The γ-Glutamyl Cycle
Gamma-glutamyl dipeptides are key intermediates in the γ-glutamyl cycle, a metabolic pathway responsible for the synthesis and degradation of glutathione (γ-L-glutamyl-L-cysteinylglycine), a crucial intracellular antioxidant.[10] The enzyme γ-glutamyl transpeptidase (GGT), located on the outer surface of the cell membrane, plays a central role in this cycle. GGT catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid, forming a γ-glutamyl dipeptide. This dipeptide is then transported into the cell where it is hydrolyzed, releasing the constituent amino acids for glutathione resynthesis or other metabolic processes.[11]
Caption: The γ-Glutamyl Cycle.
Experimental Protocols
Enzymatic Synthesis of γ-L-Glutamyl-D-Glutamic Acid
This protocol describes a general method for the enzymatic synthesis of γ-glutamyl dipeptides using γ-glutamyltranspeptidase (GGT).
Materials:
-
L-Glutamine (γ-glutamyl donor)
-
D-Glutamic acid (γ-glutamyl acceptor)
-
Bacterial γ-glutamyltranspeptidase (GGT)
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 9.0)
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Hydrochloric Acid (HCl) for reaction termination
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-glutamine and D-glutamic acid in the reaction buffer. The molar ratio of acceptor to donor can be optimized but is often higher to favor the transpeptidation reaction.
-
pH Adjustment: Adjust the pH of the reaction mixture to the optimal pH for the GGT being used (typically between 8.0 and 10.0) with NaOH.
-
Enzyme Addition: Initiate the reaction by adding GGT to a final concentration that allows for a reasonable reaction rate (e.g., 0.1 U/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at various time points and analyzing them by HPLC.
-
Reaction Termination: Terminate the reaction by inactivating the enzyme, for example, by adding HCl to lower the pH to around 2.0 or by heating the mixture.
Purification of γ-L-Glutamyl-D-Glutamic Acid by Ion-Exchange Chromatography
Principle: This method separates the dipeptide from unreacted amino acids and other components based on its charge.
Materials:
-
Crude reaction mixture from enzymatic synthesis.
-
Anion exchange resin (e.g., Dowex 1x8, acetate form).
-
Acetic acid solutions of increasing concentrations for elution (e.g., 0.1 M, 0.5 M, 1.0 M).
-
Deionized water.
Procedure:
-
Column Preparation: Pack a chromatography column with the anion exchange resin and equilibrate it with deionized water.
-
Sample Loading: Adjust the pH of the crude reaction mixture to be slightly basic (e.g., pH 8.0) and load it onto the column.
-
Washing: Wash the column with deionized water to remove unreacted, neutral, and positively charged molecules.
-
Elution: Elute the bound γ-L-Glu-D-Glu using a stepwise or linear gradient of acetic acid. Collect fractions.
-
Fraction Analysis: Analyze the collected fractions for the presence of the dipeptide using a suitable method such as HPLC or TLC.
-
Pooling and Desalting: Pool the fractions containing the purified dipeptide and remove the acetic acid by lyophilization or evaporation.
Caption: Workflow for the purification of γ-L-Glu-D-Glu.
Quantitative Analysis of γ-L-Glutamyl-D-Glutamic Acid by HPLC-MS/MS
Principle: This method provides high sensitivity and specificity for the quantification of the dipeptide in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Materials:
-
Purified γ-L-Glu-D-Glu standard.
-
Stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N labeled γ-L-Glu-D-Glu).
-
HPLC grade water, acetonitrile, and formic acid.
-
Appropriate HPLC column (e.g., C18 reversed-phase or HILIC).
Procedure:
-
Sample Preparation: Dilute the sample in the initial mobile phase. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary. Spike the sample with the internal standard.
-
Chromatographic Separation: Inject the sample onto the HPLC column. Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to achieve separation of the analyte from other components.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative ESI mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: Construct a calibration curve using known concentrations of the standard. Quantify the analyte in the sample by comparing its peak area ratio to the internal standard against the calibration curve.
Conclusion
Gamma-L-glutamyl-D-glutamic acid serves as a fundamental building block for the biopolymer poly-gamma-glutamic acid, a material of significant and growing interest in various scientific and industrial fields. The unique γ-glutamyl linkage confers distinct properties to both the dipeptide and the polymer. A thorough understanding of the synthesis, purification, and analysis of γ-L-Glu-D-Glu, as well as the biosynthetic and degradative pathways of PGA, is essential for the rational design and application of these molecules. The experimental protocols and metabolic context provided in this guide offer a robust framework for researchers to further explore the potential of these fascinating biomolecules in drug development and beyond.
References
- 1. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Microbial Synthesis of Poly-γ-Glutamic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial synthesis of poly-γ-glutamic acid: current progress, challenges, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-glutamyl-D-glutamate | C10H14N2O7-2 | CID 7018227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-gamma-glutamyl-D-glutamate(2-) | C10H14N2O7-2 | CID 70698356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione metabolism and its implications for health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]
The Strategic Incorporation of D-Amino Acids in Peptide Therapeutics: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of peptide-based drug development is continually evolving, with a significant focus on overcoming the inherent limitations of naturally occurring L-amino acid peptides, primarily their susceptibility to proteolytic degradation. The incorporation of D-amino acids, the stereoisomers or "mirror images" of their L-counterparts, has emerged as a powerful strategy to enhance the therapeutic potential of peptides. This technical guide provides a comprehensive overview of the core functions of D-amino acids in peptides, detailed experimental protocols for their study, and the logical frameworks for their rational design.
Core Functions and Advantages of D-Amino Acid Incorporation
The substitution of L-amino acids with D-amino acids can profoundly alter the physicochemical and biological properties of a peptide. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, D-amino acids are found in some natural products, such as the cell walls of bacteria.[1][2] Their primary advantages in therapeutic peptide design stem from their unique stereochemistry.[1]
Enhanced Proteolytic Stability
The most significant advantage of incorporating D-amino acids is the dramatic increase in resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, are stereospecific and primarily recognize L-amino acid residues.[5][6] The presence of a D-amino acid disrupts the natural conformation at the cleavage site, sterically hindering the enzyme's ability to bind and hydrolyze the peptide bond.[3] This leads to a significantly longer plasma half-life, a critical factor for maintaining therapeutic concentrations in vivo.[7][8] All-D-amino acid peptides are often completely resistant to proteases.[7]
Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Containing Peptides
| Peptide | Modification | Matrix | Half-life (t½) | Reference |
| Polybia-CP | All L-amino acids | Trypsin/Chymotrypsin | Rapidly degraded | [4] |
| D-CP | All D-amino acids | Trypsin/Chymotrypsin | Highly stable | [4] |
| D-lys-CP | D-lysine substitution | Trypsin | Resistant | [4] |
| Pep05 | All L-amino acids | Human Plasma | < 8 hours | [9] |
| DP06 | L-Lys/L-Arg to D-Lys/D-Arg | Human Plasma | > 60% remaining at 24h | [9] |
| (L)-GLP1 | All L-amino acids | Proteinase K | < 1 hour | [10] |
| (D)-GLP1 | All D-amino acids | Proteinase K | ~80% remaining at 6h | [10] |
Modulation of Conformation and Receptor Binding
The introduction of a D-amino acid can induce significant changes in the peptide's secondary and tertiary structure.[11][12] A single L-to-D substitution can disrupt or, conversely, stabilize specific conformations like α-helices or β-turns.[12][13] This conformational alteration directly impacts how the peptide interacts with its biological target, such as a cell surface receptor.
This modulation can be leveraged to:
-
Enhance Binding Affinity: In some cases, the altered conformation may fit more precisely into the receptor's binding pocket, leading to higher affinity and potency.[14]
-
Alter Biological Activity: A D-amino acid substitution can convert an agonist peptide into an antagonist or vice versa by changing the way it engages the receptor and triggers downstream signaling.
-
Improve Specificity: The unique structure of a D-peptide can lead to more selective binding to the intended target over other receptors, potentially reducing off-target side effects.[15]
Table 2: Effect of D-Amino Acid Substitution on Biological Activity
| Peptide System | D-Amino Acid Effect | Outcome | Reference |
| Antimicrobial Peptide | Substitution in the middle of the sequence | Disrupted α-helix, loss of activity | [16] |
| Antimicrobial Peptide | Substitution at N- and/or C-termini | Maintained α-helix and activity | [16] |
| MUC2 Epitope Peptide | Substitution in flanking regions | Preserved antibody recognition | [17] |
| GLP-1 Analog | All D-amino acid analog | Maintained receptor activation (ERK1/2) | [10] |
| Aplysia ATRP | D-amino acid epimer | Potent agonist, similar to all-L form | [18] |
Experimental Methodologies
The successful design and evaluation of D-amino acid-containing peptides rely on a suite of robust experimental techniques.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Chemical synthesis is required to produce peptides containing non-natural amino acids like D-isomers.[19] Solid-Phase Peptide Synthesis (SPPS) is the standard method.[19][20]
Detailed Protocol for SPPS of a D-Amino Acid-Containing Peptide:
-
Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) in a reaction vessel. The resin is washed with a solvent like dimethylformamide (DMF) to swell it.[20]
-
First Amino Acid Coupling: The C-terminal amino acid (which can be L or D), protected with an Fmoc group on its N-terminus, is activated and coupled to the resin.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid using a solution of 20% piperidine in DMF, exposing the free amine for the next coupling step.[20] The resin is thoroughly washed.
-
Sequential Coupling: The next Fmoc-protected amino acid (either L or D) is activated (e.g., with HBTU and DIPEA) and added to the reaction vessel to couple with the free amine on the growing peptide chain.[20]
-
Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.[20]
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA), which also removes side-chain protecting groups.[5][20]
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified (commonly by reverse-phase HPLC), and its identity is confirmed by mass spectrometry.
In Vitro Proteolytic Stability Assay
This assay is crucial for quantifying the enhanced stability conferred by D-amino acids.
Detailed Protocol for In Vitro Plasma Stability Assay:
-
Reagent Preparation: Prepare human or animal plasma (pooled and heparinized), a stock solution of the test peptide in a suitable solvent (e.g., DMSO), and a termination solution (e.g., acetonitrile or methanol containing an internal standard).[21][22][23]
-
Incubation: The test peptide is added to the plasma at a final concentration (e.g., 1-10 µM) and incubated at 37°C in a shaking water bath or incubator.[21][24]
-
Time-Point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and longer for highly stable peptides).[22][23]
-
Reaction Termination: At each time point, the aliquot is immediately mixed with the cold termination solution to precipitate plasma proteins and stop all enzymatic activity.[21]
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining peptide and its metabolites, is collected for analysis.[23]
-
LC-MS/MS Analysis: The concentration of the intact parent peptide in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[21]
-
Data Analysis: The percentage of peptide remaining at each time point is calculated relative to the 0-minute sample. The data is plotted (ln[% remaining] vs. time), and the half-life (t½) is calculated from the slope of the line (t½ = 0.693 / slope).[23]
Receptor Binding Assay
These assays determine the affinity of the peptide for its target receptor.[25] A competitive binding assay is a common format.[26]
Detailed Protocol for Competitive Radioligand Binding Assay:
-
Reagent Preparation: Prepare a buffer solution, a source of the receptor (e.g., cell membrane preparations or purified receptor), a radiolabeled ligand known to bind the receptor (e.g., ¹²⁵I-labeled peptide), and solutions of the unlabeled test peptide at various concentrations.[26][27]
-
Assay Setup: In a multi-well plate, combine the receptor preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the unlabeled test peptide at increasing concentrations.[28]
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow the binding reaction to reach equilibrium.[26]
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter mat (e.g., glass fiber pre-treated with polyethylenimine) that traps the receptor-ligand complexes but allows unbound ligand to pass through. The filters are then washed to remove any non-specifically bound radioligand.[27][28]
-
Detection: The amount of radioactivity trapped on each filter, corresponding to the bound radioligand, is measured using a scintillation counter.[28]
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the unlabeled test peptide. A sigmoidal curve is fitted to the data to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualization of Workflows and Pathways
Logical Workflow for D-Peptide Therapeutic Development
The development of a D-amino acid-containing peptide therapeutic follows a rational, multi-step process from initial design to lead optimization.
Caption: Workflow for designing and optimizing D-amino acid peptides.
Signaling Pathway: GPCR Antagonism by a D-Peptide
A common application for D-peptides is to act as stable antagonists for G-protein coupled receptors (GPCRs), blocking the signaling cascade initiated by the natural L-peptide or small molecule agonist.
Caption: Mechanism of GPCR inhibition by a D-peptide antagonist.
Conclusion
The strategic use of D-amino acids is a cornerstone of modern peptide drug design. By providing a robust defense against proteolysis, D-amino acid substitution directly addresses the primary limitation of peptide therapeutics, enhancing their stability and bioavailability.[3][8] Furthermore, the ability to fine-tune peptide conformation allows for the optimization of receptor binding and biological activity. The methodologies and workflows presented in this guide provide a framework for the rational design, synthesis, and evaluation of these promising therapeutic agents, paving the way for the development of next-generation peptide drugs with improved pharmacokinetic profiles and clinical efficacy.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 3. lifetein.com [lifetein.com]
- 4. academic.oup.com [academic.oup.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifetein.com [lifetein.com]
- 9. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 16. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Advancing d-amino acid-containing peptide discovery in the metazoan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 20. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 21. charnwooddiscovery.com [charnwooddiscovery.com]
- 22. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Receptor Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 26. researchgate.net [researchgate.net]
- 27. Development of peptide receptor binding assays: methods to avoid false negatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Metabolic Fate of Gamma-Glu-D-Glu: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted metabolic fate of the dipeptide Gamma-Glutamyl-D-Glutamate (γ-Glu-D-Glu). While direct experimental data on this specific molecule is limited, this document synthesizes current knowledge on the metabolism of gamma-glutamyl peptides and D-amino acids to propose a likely metabolic pathway. This guide details the enzymatic processes potentially involved, outlines relevant experimental protocols for future investigation, and presents key information in a structured format for researchers in drug development and metabolic studies. The inherent resistance of D-amino acid-containing peptides to standard proteolysis suggests that γ-Glu-D-Glu may exhibit unique pharmacokinetic properties, making its metabolic investigation a subject of significant interest.
Introduction
Gamma-glutamyl dipeptides are naturally occurring molecules involved in the metabolism of glutathione, a critical intracellular antioxidant. The enzyme γ-glutamyltranspeptidase (GGT) plays a central role in the breakdown and transfer of the gamma-glutamyl moiety from glutathione to acceptor molecules, including amino acids and other peptides. The incorporation of a D-amino acid, such as D-glutamate, into a dipeptide structure introduces a stereochemical variation that can significantly alter its biological activity and metabolic stability. Understanding the metabolic fate of γ-Glu-D-Glu is crucial for evaluating its potential therapeutic applications and toxicological profile.
Proposed Metabolic Pathways of Gamma-Glu-D-Glu
The metabolism of γ-Glu-D-Glu is predicted to be primarily influenced by two key enzymatic systems: γ-glutamyltranspeptidase (GGT) and D-amino acid oxidase (DAAO).
Role of γ-Glutamyltranspeptidase (GGT)
GGT is a membrane-bound enzyme that catalyzes the hydrolysis of the γ-glutamyl bond in glutathione and other γ-glutamyl compounds. It can also transfer the γ-glutamyl group to an acceptor molecule. However, mammalian GGT exhibits a high degree of stereospecificity for L-amino acids at the acceptor site.[1] While some bacterial GGTs have been shown to accommodate D-amino acids, rat and presumably human GGTs have strict stereospecificity for L-amino acid acceptor substrates.[1]
This suggests two potential scenarios for the interaction of γ-Glu-D-Glu with mammalian GGT:
-
Resistance to Hydrolysis: The presence of the D-glutamate residue may render the peptide bond resistant to cleavage by mammalian GGT. This would lead to limited metabolism and potentially prolonged circulation of the intact dipeptide.
-
Hydrolysis of the Gamma-Glutamyl Bond: If hydrolysis does occur, it would release L-glutamate and D-glutamate.
dot
Caption: Proposed interaction of γ-Glu-D-Glu with γ-glutamyltranspeptidase (GGT).
Role of D-Amino Acid Oxidase (DAAO)
DAAO is a peroxisomal flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[2][3] However, a crucial point is that D-aspartate and D-glutamate are not substrates for DAAO.[3] This indicates that even if γ-Glu-D-Glu is hydrolyzed to release free D-glutamate, it would not be further metabolized by DAAO.
dot
Caption: Predicted interaction of D-Glutamate with D-amino acid oxidase (DAAO).
Pharmacokinetics and Distribution
Peptides containing D-amino acids often exhibit altered pharmacokinetic profiles compared to their L-isoforms, primarily due to increased resistance to enzymatic degradation.[4][5][6]
Table 1: Predicted Pharmacokinetic Parameters for γ-Glu-D-Glu
| Parameter | Predicted Characteristic | Rationale |
| Absorption | Potentially higher oral bioavailability compared to L-dipeptides. | Resistance to gastrointestinal proteases. |
| Distribution | Likely distributed to the extracellular fluid. Renal excretion is a probable route of elimination. | Peptides of this size are typically distributed in the extracellular space. The kidney plays a significant role in the clearance of small peptides. |
| Metabolism | Expected to be slow and limited. | Resistance to mammalian GGT and lack of metabolism of D-glutamate by DAAO. |
| Excretion | Primarily via the kidneys, potentially as the intact dipeptide. | Renal clearance is a major pathway for small, water-soluble peptides. |
Experimental Protocols
To empirically determine the metabolic fate of γ-Glu-D-Glu, a series of in vitro and in vivo experiments are necessary.
In Vitro GGT Activity Assay
This assay determines the susceptibility of γ-Glu-D-Glu to hydrolysis by GGT.
Objective: To measure the release of L-glutamate from γ-Glu-D-Glu upon incubation with purified GGT.
Methodology:
-
Enzyme Source: Purified mammalian γ-glutamyltranspeptidase.
-
Substrate: γ-Glu-D-Glu.
-
Reaction Buffer: Tris-HCl buffer, pH 7.4.
-
Assay Principle: A coupled enzyme assay can be used to quantify the released L-glutamate. Glutamate dehydrogenase can be used to oxidize glutamate, with the concomitant reduction of NAD+ to NADH, which can be monitored spectrophotometrically at 340 nm.[7]
-
Procedure:
-
Incubate a known concentration of γ-Glu-D-Glu with GGT in the reaction buffer at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by heat inactivation or addition of a GGT inhibitor).
-
Measure the concentration of L-glutamate in the aliquots using the coupled enzyme assay.
-
A control reaction without GGT should be run in parallel.
-
dot
Caption: Workflow for the in vitro GGT activity assay.
In Vivo Pharmacokinetic Study
This study will determine the absorption, distribution, metabolism, and excretion (ADME) profile of γ-Glu-D-Glu in an animal model.
Objective: To characterize the pharmacokinetic parameters of γ-Glu-D-Glu following administration to laboratory animals.
Methodology:
-
Animal Model: Male and female Sprague-Dawley rats.
-
Test Article: Radiolabeled (e.g., ¹⁴C or ³H) γ-Glu-D-Glu to facilitate tracking.
-
Administration: Intravenous (IV) and oral (PO) routes to determine absolute bioavailability.
-
Sample Collection:
-
Serial blood samples will be collected at predetermined time points.
-
Urine and feces will be collected over 24-48 hours.
-
At the end of the study, tissues (kidney, liver, brain, etc.) will be harvested.
-
-
Sample Analysis:
-
Plasma, urine, feces, and tissue homogenates will be analyzed for total radioactivity by liquid scintillation counting.
-
Plasma and urine samples will be further analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.[8][9][10][11]
-
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, clearance, volume of distribution) will be calculated using non-compartmental analysis.
dot
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
The metabolic fate of γ-Glu-D-Glu is predicted to be significantly different from its L-L counterpart due to the stereospecificity of key metabolic enzymes. The resistance to hydrolysis by mammalian GGT and the inability of DAAO to metabolize D-glutamate suggest that γ-Glu-D-Glu is likely to be a metabolically stable dipeptide. This stability could confer advantageous pharmacokinetic properties, such as a longer half-life and improved oral bioavailability. However, the lack of direct experimental data necessitates the conduct of rigorous in vitro and in vivo studies, as outlined in this guide, to definitively elucidate its metabolic pathway and pharmacokinetic profile. The findings from such studies will be critical for assessing the therapeutic potential and safety of this and other D-amino acid-containing peptides.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Assays of D-Amino Acid Oxidase Activity [frontiersin.org]
- 4. Pharmacokinetic properties of tandem d-peptides designed for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Properties of a Novel D-Peptide Developed to be Therapeutically Active Against Toxic β-Amyloid Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. Analytical Approaches to Metabolomics and Applications to Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Gamma-Linked Dipeptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma (γ)-linked dipeptides are a class of peptidomimetics where the peptide bond is formed involving the γ-carboxylic acid group of a γ-amino acid. This structural modification, in contrast to the conventional α-peptide linkage, imparts unique conformational properties and significant resistance to enzymatic degradation. These characteristics make γ-dipeptides and larger γ-peptides promising candidates for various therapeutic applications, including their use as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This document provides detailed protocols and application notes for the chemical synthesis of γ-linked dipeptides, catering to both solution-phase and solid-phase methodologies.
Synthetic Strategies
The synthesis of γ-linked dipeptides can be approached through two primary strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS). The choice between these methods depends on the desired scale of synthesis, the specific amino acid sequence, and the available resources.
-
Solution-Phase Synthesis: This classical approach is highly versatile and suitable for both small- and large-scale synthesis. It allows for the purification and characterization of intermediates at each step, providing greater control over the reaction. However, it can be more time-consuming and labor-intensive compared to SPPS.
-
Solid-Phase Peptide Synthesis (SPPS): SPPS is the method of choice for the rapid synthesis of multiple peptides.[1] The growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process as excess reagents and by-products are removed by simple filtration and washing.[1][2]
Protecting Groups in γ-Dipeptide Synthesis
A crucial aspect of peptide synthesis is the use of protecting groups to prevent unwanted side reactions at the N-terminus (α-amino group) and any reactive side chains.[3][4] The two most commonly used N-terminal protecting groups are tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).
-
Boc Group: This protecting group is stable under basic conditions and is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA).[5][6]
-
Fmoc Group: The Fmoc group is base-labile and is commonly removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] This allows for an orthogonal protection strategy where acid-labile side-chain protecting groups can be used.[7]
Side-chain protecting groups are chosen based on their compatibility with the N-terminal protecting group and the cleavage conditions from the solid support in SPPS.
Coupling Reagents for Peptide Bond Formation
The formation of the amide bond between the γ-carboxylic acid of the N-protected γ-amino acid and the amino group of the second amino acid is facilitated by coupling reagents. The choice of coupling reagent is critical for achieving high yields and minimizing racemization, especially when dealing with sterically hindered amino acids.
Common classes of coupling reagents include:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), which is a widely used and cost-effective coupling reagent.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency.
-
Aminium/Uronium Salts: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling reagents that generate reactive esters, leading to fast and efficient couplings.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Dipeptide Synthesis
| Coupling Reagent | Class | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DCC | Carbodiimide | 70-90 | Cost-effective, widely available. | Formation of insoluble dicyclohexylurea (DCU) by-product can complicate purification. |
| HBTU | Aminium/Uronium Salt | 85-98 | High efficiency, fast reaction times, by-products are soluble. | Higher cost compared to DCC. |
| HATU | Aminium/Uronium Salt | 90-99 | Very high efficiency, especially for sterically hindered amino acids. | Higher cost, potential for side reactions if not used correctly. |
| PyBOP | Phosphonium Salt | 85-98 | High coupling efficiency, good for solution and solid-phase synthesis. | Higher cost. |
| COMU | Aminium/Uronium Salt | 90-99 | High efficiency, safer alternative to HOBt/HOAt-based reagents. | Relatively newer and may be more expensive. |
Table 2: Representative Characterization Data for a γ-Linked Dipeptide (e.g., γ-Glu-Val)
| Analytical Technique | Expected Result |
| HPLC Purity | >95% |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated and found values should match. |
| ¹H NMR | Peaks corresponding to all protons in the dipeptide structure with correct integration and splitting patterns. |
| ¹³C NMR | Peaks corresponding to all carbons in the dipeptide structure. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Boc-Protected γ-Linked Dipeptide
This protocol describes the synthesis of Boc-γ-Glu(OtBu)-Val-OMe.
Materials:
-
Boc-Glu(OtBu)-OH
-
H-Val-OMe·HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Amine Component: Dissolve H-Val-OMe·HCl (1.1 equivalents) in DCM. Add DIPEA (1.2 equivalents) and stir at room temperature for 15 minutes to neutralize the hydrochloride salt.
-
Activation of the Carboxylic Acid: In a separate flask, dissolve Boc-Glu(OtBu)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Add DCC (1.1 equivalents) to the solution of Boc-Glu(OtBu)-OH and HOBt. Stir at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the neutralized valine methyl ester solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Solid-Phase Synthesis of a γ-Linked Dipeptide using Fmoc Chemistry
This protocol outlines the synthesis of γ-Glu-Ala on a Wang resin.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-Glu(OtBu)-OH
-
HBTU
-
DIPEA
-
20% Piperidine in DMF
-
DMF
-
DCM
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain the solution. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[7]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate vial, dissolve Fmoc-Glu(OtBu)-OH (3 equivalents) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal γ-glutamic acid.
-
Washing: Repeat step 3.
-
Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum. Purify the crude γ-Glu-Ala by reversed-phase HPLC.
Mandatory Visualization
Applications in Drug Development
The unique properties of γ-linked dipeptides make them attractive scaffolds for drug discovery. Their resistance to proteolysis leads to improved pharmacokinetic profiles compared to their α-peptide counterparts. They have been investigated for a range of therapeutic areas:
-
Antimicrobial Agents: γ-peptides can mimic the structure of host-defense peptides and exhibit broad-spectrum antibacterial activity.
-
Anti-cancer Agents: Certain γ-AApeptides have shown promise in targeted tumor imaging and in disrupting protein-protein interactions relevant to cancer signaling pathways.
-
Neuroactive Agents: γ-Glutamyl dipeptides can modulate neurotransmission by interacting with receptors in the central nervous system, such as NMDA receptors.
Signaling Pathways
Extracellular γ-glutamyl dipeptides can be synthesized by the action of γ-glutamyltransferase (GGT), an enzyme that transfers the γ-glutamyl moiety from donors like glutathione to acceptor amino acids. These dipeptides can then act as signaling molecules by binding to and modulating the activity of cell surface receptors. For instance, some γ-glutamyl peptides have been shown to act as allosteric modulators of G-protein coupled receptors (GPCRs), such as the calcium-sensing receptor (CaSR). This interaction can trigger intracellular signaling cascades, leading to various cellular responses. This highlights a potential mechanism by which these dipeptides can influence physiological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Modulation of GABAergic neurotransmission in the brain by dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of γ-Glu-D-Glu by Reversed-Phase HPLC with Pre-Column Derivatization
[AN-001]
Abstract
This application note describes a sensitive and reliable method for the quantification of the dipeptide γ-glutamyl-D-glutamic acid (γ-Glu-D-Glu) using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and UV or fluorescence detection. Due to the lack of a strong native chromophore, derivatization of γ-Glu-D-Glu is essential for achieving the required sensitivity for accurate quantification in various sample matrices. This document provides a detailed protocol for sample preparation, derivatization, and HPLC analysis, making it a valuable resource for researchers, scientists, and professionals in drug development.
Introduction
γ-Glu-D-Glu is a dipeptide of interest in various biological and pharmaceutical research areas. Accurate quantification of this molecule is crucial for understanding its physiological roles and for quality control in related drug development processes. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of non-volatile and thermally labile compounds. However, the analysis of peptides like γ-Glu-D-Glu by HPLC can be challenging due to their low volatility and lack of a significant UV-absorbing or fluorescent moiety.
To overcome this limitation, a pre-column derivatization strategy is employed. This involves a chemical reaction to attach a "tag" to the analyte that imparts desirable chromatographic and detection properties. This application note details a method adapted from established protocols for the analysis of glutamic acid and other amino acids, providing a robust starting point for the quantification of γ-Glu-D-Glu.
Experimental Protocol
This protocol outlines a general procedure for the quantification of γ-Glu-D-Glu. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. A generic protocol for aqueous samples is provided below.
-
Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter to prevent clogging of the HPLC system.
-
Dilution: Dilute the sample with ultrapure water to a concentration within the linear range of the calibration curve.
-
Internal Standard: If necessary, add an internal standard to the sample to correct for variations in injection volume and derivatization efficiency.
Pre-Column Derivatization with Dansyl Chloride
Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to yield highly fluorescent derivatives.[1][2]
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh daily and protected from light.
-
Sodium Bicarbonate Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with NaOH.
-
-
Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the sample (or standard), 100 µL of the sodium bicarbonate buffer, and 200 µL of the dansyl chloride solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 45 minutes in the dark.
-
After incubation, add 100 µL of a 2% (v/v) formic acid solution to stop the reaction.
-
Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
HPLC Conditions
The following HPLC conditions are recommended as a starting point.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-70% B; 25-30 min: 70% B; 30-31 min: 70-10% B; 31-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm) or UV Detector (340 nm) |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this method. These values are based on typical performance for dansylated amino acids and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 3.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: Chromatographic Parameters
| Compound | Expected Retention Time (min) |
| Dansyl-Glu-D-Glu | 15 - 20 |
Note: The retention time is an estimate and will need to be confirmed experimentally.
Diagrams
Caption: Experimental workflow for γ-Glu-D-Glu quantification.
Conclusion
The described HPLC method with pre-column dansylation provides a reliable and sensitive approach for the quantification of γ-Glu-D-Glu. The detailed protocol and expected performance characteristics serve as a comprehensive guide for researchers and scientists. This method can be readily implemented in analytical laboratories for routine analysis and can be further optimized for specific sample matrices to meet various research and development needs.
References
Application Notes and Protocols for Screening the Biological Activity of γ-Glu-D-Glu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl-D-glutamate (γ-Glu-D-Glu) is a dipeptide of interest for its potential biological activities. Due to the presence of a D-amino acid, γ-Glu-D-Glu may exhibit unique properties, including increased stability against enzymatic degradation compared to its L-isoform counterparts. These application notes provide a comprehensive framework for the initial screening of the biological activities of γ-Glu-D-Glu, focusing on key areas such as neuromodulation, metabolic influence, and antimicrobial potential. The provided protocols are foundational and can be adapted based on specific research objectives.
Potential Biological Activities of γ-Glu-D-Glu
Based on the activities of structurally related γ-glutamyl dipeptides, the screening of γ-Glu-D-Glu can be directed towards several key areas:
-
Neuromodulatory Effects: Related L-form dipeptides, such as γ-L-Glu-L-Glu, have been shown to interact with N-methyl-D-aspartate (NMDA) receptors, suggesting a potential role in modulating synaptic transmission.[1] It is plausible that γ-Glu-D-Glu could exhibit similar or antagonistic effects.
-
Metabolic and Antioxidant Functions: Gamma-glutamyl peptides are intrinsically linked to glutathione (GSH) metabolism.[1][2] The breakdown of these peptides can influence the availability of precursors for GSH synthesis, thereby impacting cellular redox homeostasis.[2]
-
Antimicrobial Activity: The structural similarity of γ-Glu-D-Glu to components of bacterial cell walls, such as those involving meso-diaminopimelic acid, suggests a potential for antimicrobial activity.[3][4]
Experimental Protocols
Neuromodulatory Activity Screening: NMDA Receptor Activation Assay
This protocol aims to determine if γ-Glu-D-Glu can modulate NMDA receptor activity, a key player in synaptic plasticity and neuronal excitability.[5]
Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in cultured neurons following the application of γ-Glu-D-Glu. Activation of NMDA receptors leads to an influx of Ca²⁺, which can be detected using a fluorescent calcium indicator.[6]
Workflow:
Caption: Workflow for NMDA Receptor Activation Assay.
Protocol:
-
Cell Culture: Culture primary hippocampal neurons on 96-well plates.
-
Loading with Calcium Indicator: Incubate the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of γ-Glu-D-Glu in an appropriate buffer.
-
Assay Performance:
-
Measure baseline fluorescence.
-
Add the γ-Glu-D-Glu solutions to the wells.
-
Include wells with a known NMDA receptor agonist (positive control) and an antagonist (specificity control).
-
Monitor fluorescence changes over time.
-
-
Data Analysis: Quantify the change in fluorescence to determine the intracellular calcium concentration. Plot the data to generate dose-response curves and calculate the EC50 (for agonists) or IC50 (for antagonists).
Assessment of Antioxidant Potential: Cellular Antioxidant Activity (CAA) Assay
This protocol evaluates the potential of γ-Glu-D-Glu to mitigate oxidative stress within a cellular context.
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) by free radicals within cultured cells. A reduction in fluorescence indicates antioxidant activity.[2]
Workflow:
Caption: Cellular Antioxidant Activity (CAA) Assay Workflow.
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate.
-
Probe Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Treatment: Add various concentrations of γ-Glu-D-Glu to the wells. Include a known antioxidant as a positive control.
-
Oxidative Stress Induction: Add a free radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader.
-
Data Analysis: Calculate the CAA value, which reflects the antioxidant activity, and determine the EC50.
Antimicrobial Activity Screening: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of γ-Glu-D-Glu that inhibits the visible growth of a microorganism.[7]
Principle: The assay involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid medium. The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed.[7]
Workflow:
Caption: Minimum Inhibitory Concentration (MIC) Assay Workflow.
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of γ-Glu-D-Glu in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Bacterial Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial suspension to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of γ-Glu-D-Glu that completely inhibits visible growth of the bacteria.
Data Presentation
Quantitative results from the screening assays should be summarized in tables for clear comparison.
Table 1: Neuromodulatory Activity of γ-Glu-D-Glu on NMDA Receptors
| Compound | Concentration (µM) | Peak [Ca²⁺]i increase (normalized to Glutamate response) |
| γ-Glu-D-Glu | 1 | Hypothetical Value |
| 10 | Hypothetical Value | |
| 100 | Hypothetical Value | |
| Glutamate (Positive Control) | 10 | 100% |
| AP5 (Antagonist) | 25 | Hypothetical Value |
Table 2: Cellular Antioxidant Activity of γ-Glu-D-Glu
| Compound | EC50 (µg/mL) |
| γ-Glu-D-Glu | Hypothetical Value |
| Quercetin (Positive Control) | Hypothetical Value |
Table 3: Antimicrobial Activity of γ-Glu-D-Glu
| Microorganism | MIC (µg/mL) |
| Escherichia coli ATCC 25922 | Hypothetical Value |
| Staphylococcus aureus ATCC 29213 | Hypothetical Value |
Signaling Pathway
Glutathione Metabolism and the Potential Role of γ-Glu-D-Glu
The metabolism of γ-glutamyl peptides is closely linked to the γ-glutamyl cycle, which is central to glutathione (GSH) synthesis and degradation. The enzyme γ-glutamyltranspeptidase (GGT) plays a key role in this cycle by transferring the γ-glutamyl moiety to an acceptor.[8] The breakdown of γ-Glu-D-Glu could potentially influence the intracellular pool of glutamate, a precursor for GSH synthesis.
Caption: Potential influence of γ-Glu-D-Glu on Glutathione Synthesis.
Conclusion
The provided application notes and protocols offer a structured approach to the initial biological screening of γ-Glu-D-Glu. By investigating its potential neuromodulatory, antioxidant, and antimicrobial activities, researchers can gain valuable insights into the therapeutic potential of this unique dipeptide. It is important to note that these in vitro assays represent the first step in a comprehensive characterization process, and any promising results should be further validated in more complex cellular models and in vivo studies.[9]
References
- 1. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. γ-D-glutamyl-meso-diaminopimelate peptidase - Creative Biogene [microbialtec.com]
- 4. Gamma-D-Glutamyl-meso-diaminopimelate peptidase - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Gamma-Glu-D-Glu in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-D-glutamyl-meso-diaminopimelic acid (γ-D-Glu-mDAP or iE-DAP), a structural analog of Gamma-Glu-D-Glu, is a crucial component of the peptidoglycan found in the cell walls of most Gram-negative and certain Gram-positive bacteria. In the field of immunology and cell biology, it is recognized as a potent and specific agonist for the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1).[1][2] Activation of NOD1 by iE-DAP triggers a signaling cascade that plays a vital role in the innate immune response to bacterial pathogens.[2][3] This response involves the activation of transcription factors such as NF-κB and MAP kinases, leading to the production of pro-inflammatory cytokines and chemokines.[4][5]
These application notes provide a comprehensive guide for the use of this compound (referred to interchangeably with its well-studied analog, iE-DAP) in cell culture media. Detailed protocols are provided for the preparation and application of this dipeptide to stimulate innate immune responses in various cell types. The information is intended to assist researchers in studying NOD1 signaling, characterizing host-pathogen interactions, and developing novel immunomodulatory therapeutics.
Data Presentation
The following tables summarize the quantitative data on the effects of iE-DAP on different cell lines as reported in the literature. These values can serve as a starting point for experimental design.
Table 1: Recommended Working Concentrations of iE-DAP for NOD1 Activation
| Cell Line | Cell Type | Recommended Concentration Range | Incubation Time | Reference |
| HEK-Blue™ hNOD1 | Human Embryonic Kidney | 1 - 100 µg/mL | 24 hours | [2] |
| Leuk-1 | Human Oral Mucosal Epithelial | 0.1 - 100 µg/mL (Optimal: 50 µg/mL) | 24 hours | [4] |
| Bovine Mammary Epithelial Cells (BMECs) | Bovine Epithelial | 10 - 1000 ng/mL | 1 - 12 hours | [6] |
| THP-1 | Human Monocytic | 2 - 50 µM (for C12-iE-DAP, an acylated derivative) | 20 hours | [7] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human Immune Cells | Low nanomolar concentrations (for M-TriDAP, another derivative) | Not Specified | [8] |
Table 2: Effects of iE-DAP on Cytokine and Chemokine Production
| Cell Line | iE-DAP Concentration | Cytokine/Chemokine | Fold Increase/Change | Incubation Time | Reference |
| Bovine Mammary Epithelial Cells (BMECs) | 10 ng/mL | IL-1β mRNA | Significant increase (p < 0.01) | 12 hours | [6] |
| Bovine Mammary Epithelial Cells (BMECs) | 100 ng/mL | IL-6 mRNA | Significant increase (p < 0.01) | 12 hours | [6] |
| Bovine Mammary Epithelial Cells (BMECs) | 100 ng/mL | IL-8 mRNA | Significant increase (p < 0.01) | 12 hours | [6] |
| Leuk-1 | 50 µg/mL | IL-6, IL-8, TNF-α release | Reversed CSE-induced increase | 24 hours | [4] |
| THP-1 | 2 - 50 µM (C12-iE-DAP) | IL-8 release | Dose-dependent increase | 20 hours | [7] |
| Human Oral Epithelial Cells (KB) | E. corrodens exposure | IL-6 protein | 8.3-fold increase | 8 hours | [9] |
| Human Oral Epithelial Cells (KB) | E. corrodens exposure | IL-8 protein | 13.5-fold increase | 8 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound (iE-DAP) Stock Solution
This protocol describes the preparation of a sterile stock solution of iE-DAP for use in cell culture.
Materials:
-
This compound (iE-DAP) powder
-
Sterile, endotoxin-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Aseptically weigh the desired amount of iE-DAP powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, endotoxin-free water or PBS to achieve the desired stock concentration (e.g., 10 mg/mL).[2]
-
Vortex gently until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[2]
Protocol 2: Assessment of NOD1 Activation using a Reporter Cell Line
This protocol outlines a method for quantifying NOD1 activation using a commercially available HEK293 reporter cell line (e.g., HEK-Blue™ hNOD1 from InvivoGen) that expresses a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.[3][10]
Materials:
-
HEK-Blue™ hNOD1 cells
-
HEK-Blue™ Detection medium or QUANTI-Blue™ Solution
-
Complete growth medium for HEK293 cells
-
96-well cell culture plates
-
iE-DAP stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Seed HEK-Blue™ hNOD1 cells in a 96-well plate at a density of approximately 5 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of the iE-DAP stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 1 ng/mL to 100 µg/mL).
-
Remove the old medium from the cells and add 180 µL of fresh medium.
-
Add 20 µL of the diluted iE-DAP solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for iE-DAP).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
To measure SEAP activity, add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a plate reader.
-
Alternatively, use HEK-Blue™ Detection medium for real-time measurement of SEAP activity according to the manufacturer's instructions.
-
The level of SEAP activity is proportional to the activation of NF-κB, which is downstream of NOD1 activation.
Protocol 3: Quantification of Cytokine Production by ELISA
This protocol describes the measurement of pro-inflammatory cytokines (e.g., IL-6, IL-8) secreted into the cell culture supernatant following stimulation with iE-DAP.
Materials:
-
Target cells (e.g., PBMCs, THP-1, epithelial cells)
-
Complete cell culture medium
-
24-well or 96-well cell culture plates
-
iE-DAP stock solution
-
ELISA kits for the specific cytokines of interest (e.g., human IL-6, human IL-8)
-
Microplate reader
Procedure:
-
Seed the target cells in a 24-well or 96-well plate at an appropriate density and allow them to adhere or stabilize overnight. For suspension cells like THP-1, a density of 10⁶ cells/mL is often used.[7]
-
Prepare dilutions of iE-DAP in the cell culture medium to achieve the desired final concentrations.
-
Stimulate the cells by adding the iE-DAP dilutions. Include a vehicle control.
-
Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plates (if using suspension cells) and carefully collect the cell culture supernatant.
-
Store the supernatants at -80°C until analysis.
-
Perform the ELISA for the target cytokines according to the manufacturer's protocol.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Cell Viability Assay
This protocol describes how to assess the effect of iE-DAP on cell viability using a standard MTT assay.
Materials:
-
Target cells
-
Complete cell culture medium
-
96-well cell culture plates
-
iE-DAP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate overnight.
-
Treat the cells with various concentrations of iE-DAP. Include a vehicle control and a positive control for cytotoxicity if available.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance and can be expressed as a percentage of the vehicle control.
Visualizations
Caption: NOD1 signaling pathway initiated by this compound (iE-DAP).
Caption: General experimental workflow for studying the effects of iE-DAP.
References
- 1. Nucleotide-Binding Oligomerization Domain 1 (NOD1) Agonists Prevent SARS-CoV-2 Infection in Human Lung Epithelial Cells through Harnessing the Innate Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. e-century.us [e-century.us]
- 5. Nod1 acts as an intracellular receptor to stimulate chemokine production and neutrophil recruitment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iE-DAP Induced Inflammatory Response and Tight Junction Disruption in Bovine Mammary Epithelial Cells via NOD1-Dependent NF-κB and MLCK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Down-Regulation of Glycosylphosphatidylinositol-Specific Phospholipase D Induced by Lipopolysaccharide and Oxidative Stress in the Murine Monocyte- Macrophage Cell Line RAW 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interleukin-6 (IL-6) and IL-8 Are Induced in Human Oral Epithelial Cells in Response to Exposure to Periodontopathic Eikenella corrodens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. invivogen.com [invivogen.com]
Application Notes and Protocols: γ-Glu-D-Glu as a Substrate for γ-Glutamyl Transpeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism, drug detoxification, and cellular redox homeostasis.[1][2] It catalyzes the transfer of a γ-glutamyl moiety from a donor substrate, such as glutathione (GSH), to an acceptor molecule, which can be an amino acid, a peptide, or water.[3][4] The overexpression of GGT has been implicated in various pathological conditions, including cancer, liver diseases, and cardiovascular disorders, making it a significant target for drug development.[1][5]
The study of GGT kinetics and inhibition is crucial for understanding its physiological roles and for the development of novel therapeutics. While L-amino acid-containing peptides are the natural substrates for GGT, synthetic substrates, including those with D-amino acids, are valuable tools for dissecting the enzyme's mechanism and stereospecificity. This document provides detailed application notes and protocols for the investigation of γ-L-glutamyl-D-glutamate (γ-Glu-D-Glu) as a substrate for GGT. While γ-Glu-D-Glu is not a commonly cited substrate, the provided protocols are designed to be adaptable for its characterization and for the study of other novel γ-glutamyl peptides.
GGT-Mediated Cleavage of γ-Glu-D-Glu
The enzymatic reaction catalyzed by GGT involves a two-step process: the formation of a γ-glutamyl-enzyme intermediate and the subsequent transfer of the γ-glutamyl group to an acceptor. In the case of γ-Glu-D-Glu hydrolysis, the γ-glutamyl moiety is transferred to water.
Caption: GGT-mediated hydrolysis of γ-Glu-D-Glu.
Quantitative Data Presentation
The following tables provide a template for summarizing the kinetic data that would be obtained from the experimental protocols described below. The values presented are hypothetical and serve as an illustration of how to structure the results for comparative analysis.
Table 1: Michaelis-Menten Kinetic Parameters for GGT with Various Substrates
| Substrate | Km (µM) | Vmax (nmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| γ-L-Glu-L-Glu | Value | Value | Value | Value |
| γ-L-Glu-D-Glu | To be determined | To be determined | To be determined | To be determined |
| L-γ-Glutamyl-p-nitroanilide (L-GpNA) | 1200 ± 100[6] | Value | Value | Value |
| D-γ-Glutamyl-p-nitroanilide (D-GpNA) | 160 ± 20[6] | Value | Value | Value |
| Glutathione (GSH) | 10.6 ± 0.07[7] | Value | Value | Value |
Table 2: Inhibition of GGT Activity on γ-Glu-D-Glu Hydrolysis
| Inhibitor | Type of Inhibition | Ki (µM) |
| Acivicin | Covalent, Irreversible | Value |
| Serine-borate complex | Competitive | 0.50 ± 0.06[7] |
| Novel Compound X | To be determined | To be determined |
Experimental Protocols
Two primary methods can be adapted to measure the kinetics of GGT with γ-Glu-D-Glu as a substrate: a direct glutamate release assay and an indirect coupled colorimetric assay.
Protocol 1: Glutamate Release Assay
This method directly measures the L-glutamate produced from the hydrolysis of the γ-glutamyl bond. It is a versatile assay suitable for any γ-glutamyl compound.
Workflow for Glutamate Release Assay
Caption: Workflow for the GGT glutamate release assay.
Materials:
-
Purified γ-glutamyl transpeptidase
-
γ-L-Glu-D-Glu substrate
-
Assay Buffer: 100 mM Na₂HPO₄, 3.2 mM KCl, 1.8 mM KH₂PO₄, 27.5 mM NaCl, pH 7.4[7]
-
L-Glutamate standard solution
-
Glutamate Detection Reagent:
-
Triethanolamine buffer (238 mM), pH 8.6
-
Potassium phosphate (30.1 mM)
-
NAD⁺ (nicotinamide adenine dinucleotide)
-
Glutamate dehydrogenase (GDH)
-
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Substrate Solutions: Prepare a series of γ-Glu-D-Glu concentrations in the Assay Buffer.
-
Set up Reaction: In a 96-well microplate, add the γ-Glu-D-Glu solutions to triplicate wells.
-
Initiate Reaction: Add a known amount of purified GGT to each well to start the reaction. The final reaction volume should be kept constant. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a stop solution.
-
Glutamate Detection: a. Add the Glutamate Detection Reagent to each well. b. Incubate at 37°C for 15-30 minutes to allow for the conversion of L-glutamate to α-ketoglutarate and the concomitant reduction of NAD⁺ to NADH.
-
Measurement: Measure the absorbance at 340 nm.
-
Quantification: Create a standard curve using the L-Glutamate standard solution. Calculate the concentration of L-glutamate produced in each sample and determine the GGT activity.
Protocol 2: Coupled Colorimetric Assay (Adaptation)
This protocol is an adaptation of the standard GGT assay that uses a chromogenic substrate. For a non-chromogenic substrate like γ-Glu-D-Glu, the release of D-glutamate can be coupled to a D-amino acid oxidase (DAAO) reaction, which produces hydrogen peroxide (H₂O₂). The H₂O₂ can then be measured using a peroxidase-based colorimetric or fluorometric probe.
Workflow for Coupled Colorimetric Assay
Caption: Workflow for a coupled colorimetric GGT assay.
Materials:
-
Purified γ-glutamyl transpeptidase
-
γ-L-Glu-D-Glu substrate
-
Tris-HCl buffer (100 mM), pH 8.0
-
D-amino acid oxidase (DAAO)
-
Horseradish peroxidase (HRP)
-
Chromogenic peroxidase substrate (e.g., Amplex Red, TMB)
-
D-Glutamate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reaction Mix: In a suitable buffer (e.g., Tris-HCl, pH 8.0), prepare a reaction mixture containing γ-Glu-D-Glu, DAAO, HRP, and the chromogenic substrate.
-
Set up Reaction: Add the reaction mix to triplicate wells of a 96-well microplate.
-
Initiate Reaction: Add purified GGT to each well.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen over time.
-
Quantification: Generate a standard curve using D-glutamate. Calculate the rate of D-glutamate release and, consequently, the GGT activity.
Signaling Pathway Context
GGT plays a critical role in maintaining the intracellular pool of cysteine, which is the rate-limiting amino acid for the synthesis of glutathione (GSH). GSH is a major intracellular antioxidant. By cleaving extracellular GSH, GGT provides a source of cysteine for cells, thereby influencing cellular redox balance and resistance to oxidative stress. This is particularly relevant in cancer cells, where GGT is often overexpressed and contributes to drug resistance.
References
- 1. Kinetic analysis of γ-glutamyltransferase reaction process for measuring activity via an integration strategy at low concentrations of γ-glutamyl p-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. iris.sssup.it [iris.sssup.it]
- 4. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]
- 5. Gamma-Glutamyl Transferase (γ-GT) – An old dog with new tricks? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotopic Labeling of Gamma-Glu-D-Glu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled Gamma-D-glutamyl-D-glutamic acid (γ-Glu-D-Glu) is a valuable tool for a range of research applications, from metabolic flux analysis in bacteria to the study of innate immune receptor signaling. As a structural component of certain bacterial peptidoglycans and a potential modulator of pattern recognition receptors, tracing its metabolic fate and molecular interactions is crucial for understanding bacterial physiology and host-pathogen interactions. This document provides detailed protocols for the enzymatic synthesis of isotopically labeled γ-Glu-D-Glu and its subsequent analysis.
Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are incorporated into the dipeptide, rendering it distinguishable from its unlabeled counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This allows for precise tracking and quantification in complex biological systems.
Applications
-
Metabolic Labeling and Flux Analysis: Labeled γ-Glu-D-Glu precursors, such as isotopically labeled D-glutamic acid or D-glutamine, can be used to study the biosynthesis of peptidoglycan in bacteria. By tracking the incorporation of isotopes into the bacterial cell wall, researchers can elucidate pathway dynamics and identify potential targets for novel antibiotics.[4][5]
-
Receptor-Ligand Interaction Studies: γ-Glu-D-Glu is structurally similar to γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a known agonist for the intracellular pattern recognition receptor NOD1. Isotopically labeled γ-Glu-D-Glu can be used in competitive binding assays and structural studies (e.g., NMR) to investigate the molecular basis of NOD1 activation and to screen for novel immunomodulatory compounds.
-
Pharmacokinetic Studies: In the context of developing peptidomimetic drugs, isotopically labeled γ-Glu-D-Glu can serve as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of related therapeutic agents.
-
Mass Spectrometry Internal Standards: Labeled γ-Glu-D-Glu is an ideal internal standard for the accurate quantification of the unlabeled dipeptide in biological samples, correcting for variations in sample preparation and instrument response.
Enzymatic Synthesis of Isotopically Labeled γ-Glu-D-Glu
The recommended method for producing isotopically labeled γ-Glu-D-Glu is through an enzymatic approach using bacterial γ-glutamyltranspeptidase (GGT). This enzyme catalyzes the transfer of a γ-glutamyl group from a donor molecule to an acceptor.[6][7] By using an isotopically labeled D-glutamine as the donor and D-glutamic acid as the acceptor, high yields of the desired labeled dipeptide can be achieved with high stereospecificity, minimizing byproducts.[6]
Principle of the Reaction
The GGT-catalyzed reaction proceeds via a two-step mechanism. First, the enzyme forms a γ-glutamyl-enzyme intermediate with the labeled D-glutamine donor, releasing ammonia. Subsequently, the γ-glutamyl moiety is transferred to the acceptor, D-glutamic acid, to form γ-Glu-D-Glu.
Experimental Protocol: Enzymatic Synthesis
1. Materials and Reagents:
-
γ-Glutamyltranspeptidase (GGT) from E. coli (or other bacterial source)
-
Isotopically labeled D-glutamine (e.g., L-Glutamine-¹³C₅,¹⁵N₂; D-Glutamine-¹⁵N₂)
-
D-glutamic acid
-
Tris-HCl buffer
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Dowex 1x8 resin (acetate form) for purification
-
Deionized water
2. Reaction Buffer Preparation:
-
Prepare a 100 mM Tris-HCl buffer solution.
-
Adjust the pH to 10.0 using HCl or NaOH. A more alkaline pH favors the transpeptidation reaction over hydrolysis.[8]
3. Substrate Preparation:
-
Dissolve the isotopically labeled D-glutamine (donor) and D-glutamic acid (acceptor) in the Tris-HCl buffer. Recommended starting concentrations are 200 mM for each.
4. Enzymatic Reaction:
-
Add GGT to the substrate solution to a final concentration of 0.2-0.5 U/mL.
-
Incubate the reaction mixture at 37°C for 4-8 hours with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points for HPLC analysis.
5. Reaction Termination and Product Purification:
-
Terminate the reaction by heating the mixture to 95-100°C for 10 minutes to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein and collect the supernatant.
-
Purify the labeled γ-Glu-D-Glu from the unreacted substrates using anion-exchange chromatography with Dowex 1x8 resin (acetate form), eluting with a gradient of acetic acid.
Quantitative Data Summary
The following table presents representative data for the enzymatic synthesis of γ-D-glutamyl dipeptides based on published literature for similar compounds.[6][9][10] Actual yields for γ-Glu-D-Glu may vary depending on the specific isotopic labels and reaction optimization.
| Parameter | Value | Reference |
| Starting Materials | ||
| Labeled D-Glutamine | 200 mM | [6] |
| D-Glutamic Acid | 200 mM | [6] |
| Enzyme Concentration | 0.2 U/mL | [6] |
| Reaction Conditions | ||
| Buffer | 100 mM Tris-HCl | [6] |
| pH | 10.0 | [6] |
| Temperature | 37°C | [6] |
| Incubation Time | 6 hours | [6] |
| Expected Outcome | ||
| Theoretical Maximum Yield | 200 mM | - |
| Reported Yield for γ-D-Glu-Taurine | 71% | [6] |
| Expected Purity after Purification | >95% | [9] |
| Isotopic Enrichment | >98% (dependent on precursor) | Commercially available precursors |
Analytical Protocol: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction progress and assess the purity of the final product.
1. Instrumentation and Column:
-
HPLC system with a UV detector or coupled to a mass spectrometer.
-
Reversed-phase C18 column (e.g., 5 µm particle size).
2. Mobile Phase and Gradient:
-
A common mobile phase for separating underivatized amino acids consists of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier like acetonitrile or methanol.[11][12][13][14]
-
A gradient elution may be necessary to achieve optimal separation of the dipeptide from the starting materials.
3. Sample Preparation:
-
Dilute reaction aliquots with the mobile phase.
-
For pre-column derivatization (optional, for enhanced UV or fluorescence detection), react the sample with a derivatizing agent such as o-phthalaldehyde (OPA).[13][14]
4. Detection:
-
If underivatized, detection can be performed at low UV wavelengths (e.g., 210 nm).
-
For higher sensitivity and confirmation of isotopic incorporation, use a mass spectrometer to detect the mass-to-charge ratio of the labeled and unlabeled species.
Visualization of Pathways and Workflows
NOD1 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the recognition of peptidoglycan fragments, such as those structurally related to γ-Glu-D-Glu, by the intracellular receptor NOD1.
Caption: NOD1 receptor activation by a peptidoglycan fragment.
Experimental Workflow: Peptidoglycan Biosynthesis
This diagram outlines the workflow for using isotopically labeled precursors to study the cytoplasmic steps of bacterial peptidoglycan synthesis, focusing on the incorporation of D-glutamic acid.
Caption: Workflow for isotopic labeling in peptidoglycan synthesis.
Logical Relationship: MurD-Catalyzed Reaction
The following diagram illustrates the specific enzymatic step in peptidoglycan synthesis where D-glutamic acid is incorporated, a key reaction to be studied with isotopically labeled substrates.
Caption: The MurD-catalyzed addition of D-glutamic acid.
References
- 1. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ukisotope.com [ukisotope.com]
- 4. Crystallographic Study of Peptidoglycan Biosynthesis Enzyme MurD: Domain Movement Revisited | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. HPLC Separation of Glutamic Acid and GABA | SIELC Technologies [sielc.com]
- 12. helixchrom.com [helixchrom.com]
- 13. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of γ-Glu-D-Glu Enzymatic Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of γ-Glu-D-Glu enzymatic synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enzymatic synthesis of γ-Glu-D-Glu, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My final yield of γ-Glu-D-Glu is significantly lower than expected. What are the primary causes?
Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential. The primary areas to investigate are:
-
Suboptimal Reaction Conditions: The efficiency of the enzymatic reaction is highly dependent on pH, temperature, and substrate concentrations.
-
Enzyme Inactivity: The γ-glutamyltranspeptidase (GGT) may have low activity or may have been inactivated.
-
Competing Side Reactions: Hydrolysis of the γ-glutamyl donor and autotranspeptidation are major competing reactions that can significantly reduce the yield of the desired dipeptide.
-
Substrate Quality and Concentration: The purity and concentration of the γ-glutamyl donor (D-glutamine) and the acceptor (D-glutamate) are critical.
Q2: I am observing the formation of significant by-products, such as γ-Glu-γ-Glu-D-Glu. How can I minimize these?
The formation of by-products is often due to the γ-glutamyl donor also acting as an acceptor in a process called autotranspeptidation.[1]
-
Use D-Glutamine as the Donor: A key strategy to dramatically reduce by-product formation and increase the yield of the desired γ-D-glutamyl compound is to use D-glutamine as the γ-glutamyl donor instead of L-glutamine.[1][2] This stereospecificity of the enzyme minimizes the synthesis of by-products like γ-glutamylglutamine.[1][2]
-
Optimize Substrate Ratio: An excess of the acceptor amino acid (D-glutamate) relative to the donor (D-glutamine) can favor the desired transpeptidation reaction.
Q3: How do I determine the optimal pH for my reaction?
The pH of the reaction medium is a critical factor that influences the balance between the desired transpeptidation and the competing hydrolysis reaction.
-
Favor Transpeptidation at Alkaline pH: For many bacterial γ-glutamyltranspeptidases, an alkaline pH in the range of 9.0 to 11.0 favors the transpeptidation reaction over hydrolysis.[3]
-
Empirical Optimization: It is recommended to perform small-scale experiments across a range of pH values (e.g., 8.0, 9.0, 10.0, 11.0) to determine the optimal pH for your specific enzyme and reaction conditions.
Q4: What is the optimal temperature for the synthesis?
Enzyme activity is temperature-dependent.
-
Typical Range: The optimal temperature for GGT from various bacterial sources typically falls within the range of 37°C to 60°C.[4]
-
Thermostability: Consider the thermostability of your specific GGT. Prolonged incubation at higher temperatures might lead to enzyme denaturation and loss of activity. It is advisable to determine the optimal temperature empirically for your enzyme.
Q5: My reaction seems to stop before all the substrate is consumed. What could be the reason?
Premature reaction cessation can be due to several factors:
-
Enzyme Instability: The enzyme may not be stable under the reaction conditions for the entire duration. Consider adding stabilizing agents or using an immobilized enzyme.
-
Product Inhibition: High concentrations of the product, γ-Glu-D-Glu, may inhibit the enzyme's activity. If this is suspected, strategies for in-situ product removal could be explored.
-
pH Shift: The reaction may cause a shift in the pH of the medium, moving it away from the optimal range. Ensure your buffer has sufficient capacity to maintain a stable pH.
Frequently Asked Questions (FAQs)
Q1: What is the recommended enzyme for γ-Glu-D-Glu synthesis?
Bacterial γ-glutamyltranspeptidase (GGT) is the enzyme of choice for this synthesis. GGT from Escherichia coli or various Bacillus species has been shown to be effective.[2][3]
Q2: Why is D-glutamine preferred over L-glutamine as the γ-glutamyl donor?
Using D-glutamine as the γ-glutamyl donor significantly increases the yield of γ-D-glutamyl compounds and simplifies purification by preventing the formation of by-products like γ-glutamylglutamine.[1][2] For example, in the synthesis of γ-glutamyltaurine, switching from L-glutamine to D-glutamine as the donor increased the yield from 25% to 71%.[1][2]
Q3: What are the main competing reactions in this synthesis?
The two primary side reactions are:
-
Hydrolysis: The γ-glutamyl-enzyme intermediate reacts with water instead of the acceptor amino acid, releasing glutamic acid and reducing the yield of the desired dipeptide.[5]
-
Autotranspeptidation: The γ-glutamyl donor (D-glutamine) can also act as an acceptor, leading to the formation of γ-glutamyl-glutamine oligomers.[1]
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by taking aliquots at different time points and analyzing the concentration of the product (γ-Glu-D-Glu) and the consumption of the substrates (D-glutamine and D-glutamate) using techniques like High-Performance Liquid Chromatography (HPLC).
Q5: What is a suitable method for purifying the final product?
Ion-exchange chromatography is an effective method for purifying γ-Glu-D-Glu from the reaction mixture. For example, a Dowex 1x8 column can be used for separation.[6][7][8]
Data Presentation
Table 1: Effect of pH on the Relative Activity of γ-Glutamyltranspeptidase
| pH | Transpeptidation Activity (%) | Hydrolysis Activity (%) |
| 7.0 | 40 | 100 |
| 8.0 | 75 | 80 |
| 9.0 | 95 | 50 |
| 10.0 | 100 | 30 |
| 11.0 | 85 | 20 |
Note: Data are illustrative and represent typical trends. Optimal pH may vary with the specific enzyme.
Table 2: Effect of Temperature on the Relative Activity of γ-Glutamyltranspeptidase
| Temperature (°C) | Relative Activity (%) |
| 25 | 60 |
| 37 | 90 |
| 45 | 100 |
| 55 | 85 |
| 65 | 50 |
Note: Data are illustrative. The optimal temperature can vary depending on the source and stability of the enzyme.
Table 3: Impact of γ-Glutamyl Donor on Product Yield and By-product Formation
| γ-Glutamyl Donor | Acceptor | Desired Product | Yield (%) | By-product (γ-Glu-Gln) Formation |
| L-Glutamine | Taurine | γ-L-Glu-Taurine | 25 | Significant |
| D-Glutamine | Taurine | γ-D-Glu-Taurine | 71 | Not detected |
Data adapted from a study on γ-glutamyltaurine synthesis, demonstrating the principle of using a D-amino acid donor.[1][2]
Experimental Protocols
Detailed Methodology for the Enzymatic Synthesis of γ-Glu-D-Glu
This protocol provides a starting point for the synthesis of γ-Glu-D-Glu using bacterial γ-glutamyltranspeptidase. Optimization of the parameters may be required for specific enzymes and desired scales.
1. Materials:
-
γ-Glutamyltranspeptidase (GGT) from a bacterial source (e.g., E. coli)
-
D-Glutamine (γ-glutamyl donor)
-
D-Glutamate (γ-glutamyl acceptor)
-
Tris-HCl buffer (1 M, pH 9.0)
-
Hydrochloric acid (1 M) and Sodium hydroxide (1 M) for pH adjustment
-
Deionized water
2. Reaction Mixture Preparation:
-
Prepare a 100 mM Tris-HCl buffer by diluting the 1 M stock solution with deionized water.
-
Adjust the pH of the buffer to 9.0 using 1 M HCl or 1 M NaOH.
-
Dissolve D-Glutamine and D-Glutamate in the pH-adjusted buffer to final concentrations of 50 mM and 150 mM, respectively. A 1:3 donor to acceptor molar ratio is a good starting point.
3. Enzymatic Reaction:
-
Pre-warm the reaction mixture to the optimal temperature for the GGT being used (e.g., 37°C).
-
Add GGT to the reaction mixture to a final concentration of approximately 0.5 U/mL.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation.
-
Monitor the reaction progress by taking samples at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) and analyzing them by HPLC.
4. Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating at 95°C for 10 minutes) or by acidifying the reaction mixture with 1 M HCl.
-
Centrifuge the mixture to remove any precipitated protein.
-
The supernatant containing γ-Glu-D-Glu can be purified using ion-exchange chromatography. A column of Dowex 1x8 (formate form) is suitable. Elute the product with a gradient of formic acid.
-
Analyze the fractions by HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of γ-Glu-D-Glu.
Caption: Reaction pathways in GGT-catalyzed γ-Glu-D-Glu synthesis.
Caption: Troubleshooting decision tree for low yield in γ-Glu-D-Glu synthesis.
References
- 1. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immobilization of E. coli expressing γ-glutamyltranspeptidase on its surface for γ-glutamyl compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of gamma-glutamyl amino acids by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting low yield in Gamma-Glu-D-Glu chemical synthesis
Welcome to the technical support center for the chemical synthesis of Gamma-Glu-D-Glu. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this dipeptide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that can lead to low yields in the synthesis of this compound. The troubleshooting guides are presented in a question-and-answer format to help you quickly identify and resolve problems in your experimental workflow.
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low overall yield in solution-phase peptide synthesis can stem from multiple factors, including incomplete reactions, side reactions, and purification losses. The key is to systematically evaluate each step of your synthesis. The primary areas to investigate are:
-
Inefficient Coupling: The formation of the gamma-peptide bond between the glutamic acid units may be incomplete.
-
Side Reactions: Undesired chemical reactions can consume starting materials or the desired product.
-
Deprotection Issues: Incomplete or harsh deprotection of protecting groups can lead to a mixture of products or degradation of the dipeptide.
-
Purification Losses: The physical loss of product during workup and purification steps.
Q2: How can I determine if my coupling reaction is inefficient, and how can I improve it?
Inefficient coupling is a major contributor to low yields. Monitoring the reaction progress and optimizing the coupling conditions are crucial.
Troubleshooting Steps:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials (the protected glutamic acid and the D-glutamic acid ester). If you observe significant amounts of unreacted starting materials after the expected reaction time, the coupling is likely inefficient.
-
Choice of Coupling Reagent: The choice of coupling reagent significantly impacts the reaction rate and yield. Some commonly used coupling reagents are more effective than others, especially for sterically hindered or less reactive amino acids.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can all influence coupling efficiency.
Solutions:
-
Optimize Coupling Reagent: If you are using a standard carbodiimide like DCC or DIC with HOBt, consider switching to a more potent uronium/aminium or phosphonium salt-based reagent.[1][2] Reagents like HATU, HBTU, and PyBOP are known for their high efficiency and can significantly improve yields.[1]
-
Increase Reagent Equivalents: Using a slight excess (1.1-1.5 equivalents) of the activated glutamic acid derivative and the coupling reagent can drive the reaction to completion.
-
Extend Reaction Time: If TLC shows a slow reaction, extending the reaction time may improve the yield.
-
Optimize Temperature: While most coupling reactions are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes increase the reaction rate, but be cautious as it can also increase the risk of side reactions.[3]
Data Presentation: Comparison of Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Common Additives | Potential Side Reactions |
| DCC/DIC | Carbodiimide | Moderate | HOBt, OxymaPure | Formation of insoluble urea byproduct (DCC), Racemization[1][4] |
| HBTU/TBTU | Uronium/Aminium | High | - | Guanidinylation of the N-terminus[5] |
| HATU | Uronium/Aminium | Very High | - | Guanidinylation of the N-terminus[2] |
| PyBOP | Phosphonium | High | - | Less hazardous byproducts than BOP[1] |
| COMU | Uronium/Aminium | Very High | - | Safer alternative to benzotriazole-based reagents[1] |
Q3: I've identified several unexpected spots on my TLC plate after the coupling reaction. What are the likely side reactions, and how can I prevent them?
Side reactions can significantly reduce the yield of the desired this compound and complicate purification. The most common side reactions in this synthesis are pyroglutamate formation and racemization.
Troubleshooting Guide for Side Reactions:
-
Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form a pyroglutamyl residue, which terminates the peptide chain.[5] This is more likely to occur if the N-terminal protecting group is prematurely removed or under acidic conditions.
-
Prevention: Ensure that the N-terminal protecting group (e.g., Boc or Cbz) is stable under the coupling conditions. Use milder deprotection methods if possible.[6]
-
-
Racemization: The chiral center of the amino acids can epimerize during the activation and coupling steps, leading to the formation of diastereomers (e.g., Gamma-L-Glu-L-Glu, Gamma-D-Glu-D-Glu).[5][7] This is a particular concern when using D-amino acids.
-
Prevention: The choice of coupling reagent and additives is crucial for suppressing racemization.[8] The addition of HOBt or OxymaPure to carbodiimide-mediated couplings is a standard practice to minimize this side reaction.[5][9] Using phosphonium-based reagents like PyBOP or uronium/aminium reagents like HATU can also reduce the risk of racemization compared to older methods.[1]
-
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a stable six-membered ring called a diketopiperazine, leading to chain termination.[5]
-
Prevention: This is more common in solid-phase peptide synthesis but can also occur in solution-phase. Using a 2-chlorotrityl chloride resin in SPPS can inhibit this side reaction due to steric hindrance.[5] In solution-phase, careful control of reaction conditions and immediate use of the activated amino acid can help minimize this.
-
Experimental Protocols
This section provides a detailed, generalized methodology for the solution-phase synthesis of this compound. This protocol is based on established procedures for the synthesis of similar γ-glutamyl peptides.[10]
Protocol 1: Solution-Phase Synthesis of Gamma-L-Glu(α-OBn)-D-Glu(di-OBn)
Objective: To synthesize the protected dipeptide Gamma-L-Glu(α-OBn)-D-Glu(di-OBn) via a solution-phase coupling reaction.
Materials:
-
N-Cbz-L-Glutamic acid α-benzyl ester (Cbz-L-Glu-α-OBn)
-
D-Glutamic acid dibenzyl ester hydrochloride (H-D-Glu-(OBn)2 · HCl)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Preparation of the Amine Component:
-
Dissolve H-D-Glu-(OBn)2 · HCl (1 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.
-
-
Activation of the Carboxylic Acid Component:
-
In a separate flask, dissolve Cbz-L-Glu-α-OBn (1 equivalent) and HOBt (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 equivalents) dropwise to the solution and stir for 30 minutes at 0°C.
-
-
Coupling Reaction:
-
Add the neutralized D-glutamic acid ester solution from step 1 to the activated carboxylic acid solution from step 2 at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the protected dipeptide.
-
Protocol 2: Deprotection of the Protected Dipeptide
Objective: To remove the Cbz and benzyl ester protecting groups to yield Gamma-L-Glu-D-Glu.
Materials:
-
Protected dipeptide (from Protocol 1)
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H2)
Procedure:
-
Dissolve the protected dipeptide in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude Gamma-L-Glu-D-Glu.
-
The crude product can be further purified by recrystallization or preparative RP-HPLC.
Protocol 3: Purification by Preparative RP-HPLC
Objective: To purify the crude this compound dipeptide.
Materials:
-
Crude this compound
-
Milli-Q water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
Procedure:
-
Sample Preparation: Dissolve the crude dipeptide in a minimal amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
-
Column and Mobile Phases:
-
Use a C18 reversed-phase preparative HPLC column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 50% B over 30 minutes).[7]
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions containing the pure product.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified this compound as a white powder.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in the troubleshooting of this compound synthesis.
Caption: A workflow for troubleshooting low yield in this compound synthesis.
Caption: Logic diagram for the protecting group strategy in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Overcoming solubility issues with Gamma-Glu-D-Glu in buffers.
This technical support center provides troubleshooting guides and answers to frequently asked questions regarding solubility issues with Gamma-Glu-D-Glu (γ-D-glutamyl-D-glutamate).
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized this compound powder not dissolving in pure water or neutral buffers like PBS (pH 7.4)?
A1: The solubility of a peptide is largely determined by its amino acid composition and net charge at a given pH.[1][2][3] this compound is a dipeptide composed of two D-glutamic acid residues, which gives it multiple carboxylic acid groups.[4][5] At neutral pH, these groups are deprotonated, resulting in a net negative charge. While this suggests some aqueous solubility, peptides can have their lowest solubility near their isoelectric point (pI).[2][6] For acidic peptides like this compound, solubility is often significantly enhanced in slightly basic buffers, which ensure all carboxylic acid groups are fully deprotonated and the peptide carries a strong net negative charge.[1][7]
Q2: What is the recommended buffer for dissolving this compound?
A2: For acidic peptides, it is recommended to use a slightly basic buffer.[1][7] A good starting point is 0.1M ammonium bicarbonate. After the peptide is dissolved, the solution can be diluted with water or your experimental buffer to the desired final concentration.[3] Always ensure the final pH of the solution is compatible with your experimental setup.[3]
Q3: Can I use an organic solvent to dissolve this compound?
A3: While organic solvents like DMSO, DMF, or acetonitrile are often used for hydrophobic peptides, they are generally not the first choice for highly charged, acidic peptides like this compound.[8][9] Aqueous basic buffers are typically more effective. If you must use a co-solvent, it is critical to test its compatibility with your downstream assays, as even small amounts of organic solvents can interfere with biological experiments.[1]
Q4: I managed to dissolve the peptide, but it precipitated when I added it to my cell culture media. What happened?
A4: This issue often arises from a change in pH or high salt concentration.[6] If you dissolved the peptide in a highly basic solution and then added it to a neutral, buffered medium, the sudden drop in pH could cause the peptide to fall out of solution. High salt concentrations in the final medium can also decrease peptide solubility through a "salting out" effect.[6] To avoid this, try to dissolve the stock solution at a pH closer to your final experimental pH if possible, or add the stock solution to your media slowly while stirring.
Q5: Are there any physical methods I can use to improve solubility?
A5: Yes. If you observe cloudiness or particulates, sonication can help break up aggregates and enhance dissolution.[8][9][10] Gentle warming (e.g., to <40°C) can also increase solubility, but should be used with caution to avoid peptide degradation.[6][8][9] Always centrifuge your final solution to pellet any remaining undissolved material before use in an experiment.[1][8]
Troubleshooting Guide: Step-by-Step Dissolution
If you are encountering solubility issues with this compound, follow this step-by-step guide.
Factors Influencing Peptide Solubility
The solubility of any peptide is a multifactorial issue. Key factors are summarized below.
| Factor | Impact on this compound Solubility | Rationale |
| pH | High Impact | As an acidic peptide, solubility is lowest near its isoelectric point (pI) and increases significantly at a pH above its pI (i.e., in basic conditions).[1][2][6] |
| Amino Acid Composition | High Impact | Composed of two D-glutamic acid residues, making it a highly charged, acidic peptide. This dictates the dissolution strategy.[2][3] |
| Ionic Strength | Medium Impact | High salt concentrations can decrease solubility ("salting out" effect). It is best to dissolve the peptide in a low-salt buffer first.[6][8] |
| Temperature | Medium Impact | Increasing the temperature generally increases solubility.[6][8] However, excessive heat can degrade the peptide.[6] |
| Peptide Concentration | Medium Impact | Attempting to make highly concentrated stock solutions increases the likelihood of aggregation and precipitation. Start with a lower concentration if issues arise. |
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to dissolving this compound.
Caption: A step-by-step workflow for troubleshooting this compound solubility issues.
Logical Relationships in Peptide Solubility
The interplay of various factors determines whether a peptide remains soluble or aggregates.
Caption: Relationship between experimental factors and the solubility state of the peptide.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol is for dissolving this compound under standard, gentle conditions.
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to avoid condensation.
-
Initial Test: It is good practice to test solubility with a small amount of the peptide first.[9][10]
-
Solvent Addition: Add a small volume of sterile, deionized water or a low-ionic-strength buffer (e.g., 10 mM Tris, pH 7.5-8.0) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Mixing: Vortex the vial gently. If the peptide does not dissolve completely and the solution appears cloudy, proceed to the next step.
-
Sonication: Place the vial in a sonicator water bath for 5-10 second intervals. Repeat up to three times.[10] Visually inspect for clarity between intervals.
-
Centrifugation: Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any insoluble aggregates.[1][8]
-
Storage: Aliquot the clear supernatant and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Dissolution of Difficult-to-Solubilize this compound
This protocol uses a basic buffer for peptides that do not dissolve using Protocol 1.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Solvent Preparation: Prepare a sterile 0.1M ammonium bicarbonate (NH₄HCO₃) solution or a 0.1% (v/v) aqueous ammonium hydroxide (NH₄OH) solution.[7]
-
Solvent Addition: Add a small amount of the basic buffer to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex the solution until the peptide is fully dissolved. The solution should become clear.
-
Dilution: Once dissolved, you can dilute the stock solution with your desired experimental buffer (e.g., PBS, cell culture media). Add the stock solution dropwise to the final buffer while gently stirring to prevent localized precipitation.
-
pH Check: Check the pH of the final solution and adjust if necessary for your experiment.
-
Centrifugation & Storage: Centrifuge the solution to remove any micro-precipitates and store as described in Protocol 1.[1][7][8]
References
- 1. jpt.com [jpt.com]
- 2. biosynth.com [biosynth.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. D-gamma-glutamyl-D-glutamate(2-) | C10H14N2O7-2 | CID 70698356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. D-gamma-glutamyl-D-glutamic acid | C10H16N2O7 | CID 453622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. reta-peptide.com [reta-peptide.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: Optimizing HPLC Separation of γ-Glu-D-Glu from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of the dipeptide γ-Glu-D-Glu from its isomers (e.g., α-Glu-D-Glu, γ-Glu-L-Glu, and α-Glu-L-Glu).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the separation of γ-Glu-D-Glu and its isomers so challenging?
The separation of γ-Glu-D-Glu from its isomers is a significant analytical challenge due to the high similarity in their physicochemical properties. These isomers include:
-
Positional Isomers: γ-linked (gamma-glutamyl) vs. α-linked (alpha-glutamyl) peptides.
-
Stereoisomers (Enantiomers/Diastereomers): Peptides containing D-glutamate vs. L-glutamate.
Diastereomers (e.g., γ-Glu-D-Glu vs. γ-Glu-L-Glu) have different physical properties and can often be separated on standard achiral reversed-phase columns. Enantiomers (e.g., a racemic mixture of γ-Glu-D-Glu and γ-Glu-L-Glu after hydrolysis and derivatization) have identical properties in an achiral environment and require a chiral environment for separation.[1] The combination of positional and stereoisomerism necessitates a highly selective HPLC method.
Q2: What is the best initial approach for developing a separation method for these isomers?
A systematic screening approach is recommended. Since separating both positional isomers and diastereomers is required, a high-resolution reversed-phase method is a logical starting point. If enantiomeric separation is also needed, a chiral separation technique will be necessary.
A logical workflow for method development is outlined below.
References
Preventing degradation of Gamma-Glu-D-Glu during storage
This technical support center provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of Gamma-Glu-D-Glu during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (γ-L-Glutamyl-D-glutamic acid) is a dipeptide with a unique gamma-glutamyl linkage, which makes it resistant to general peptidases.[1] This stability is crucial for its applications in research and biotechnology, where maintaining its structural integrity is essential for reliable experimental outcomes.
Q2: What are the primary pathways through which this compound can degrade?
A2: The main degradation pathways for this compound in aqueous solutions are believed to be:
-
Hydrolysis: Cleavage of the peptide bond, which can be catalyzed by acidic or basic conditions.[2][3]
-
Enzymatic Degradation: While resistant to general peptidases, specific enzymes like γ-glutamyltransferase (GGT) can cleave the gamma-glutamyl bond.[4][5]
-
Microbial Degradation: Contamination with microorganisms can introduce enzymes that degrade the dipeptide.[2]
Q3: What are the ideal storage conditions for solid this compound?
A3: For long-term stability, solid (powder) this compound should be stored at low temperatures, such as -20°C, and kept away from moisture.[6] Under these conditions, it can be stable for several years.
Q4: How should I store this compound in solution?
A4: For short-term storage, aqueous solutions of this compound should be kept at 4°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[6][7][8]
Q5: What factors can accelerate the degradation of this compound in solution?
A5: Several factors can accelerate degradation, including:
-
Elevated Temperatures: Room temperature and higher temperatures significantly increase the rate of hydrolysis.[8]
-
Non-optimal pH: Extreme acidic or basic pH can promote hydrolysis.[2]
-
Presence of Enzymes: Contamination with γ-glutamyltransferase (GGT) will lead to enzymatic degradation.[4]
-
Microbial Contamination: Growth of bacteria or fungi in the solution can degrade the peptide.[2]
Troubleshooting Guide
Problem 1: I observe a loss of potency or unexpected results in my experiments using a stored this compound solution.
-
Possible Cause: The this compound may have degraded during storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solution was stored at the recommended temperature (4°C for short-term, -80°C for long-term) and that it was not subjected to multiple freeze-thaw cycles.[8]
-
Check for Contamination: Visually inspect the solution for any signs of microbial growth (e.g., cloudiness).
-
Assess Purity: Use an analytical method like HPLC to check the purity of your solution and identify any degradation products.[2][9]
-
Prepare Fresh Solution: If degradation is suspected, prepare a fresh solution from solid this compound for your experiments.
-
Problem 2: My HPLC analysis shows extra peaks that were not present in the freshly prepared this compound solution.
-
Possible Cause: These extra peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Identify Degradation Products: The primary degradation products to look for are glutamic acid and pyroglutamic acid.[2]
-
Optimize HPLC Method: Ensure your HPLC method provides adequate separation of this compound from its potential degradation products. Adjusting the mobile phase or gradient may be necessary.[2]
-
Review Solution Preparation and Storage: Investigate the pH of the buffer used and the storage temperature, as these are key factors in peptide stability.[8]
-
Quantitative Data Summary
The stability of peptides is highly dependent on storage conditions. The following table, adapted from studies on L-glutamine, illustrates the significant impact of temperature on degradation rates in solution.[8]
| Temperature | Degradation Rate (%/day) in Intravenous Solutions |
| 22-24°C | 0.22% - 0.8% |
| 4°C | < 0.15% |
| -20°C | < 0.03% |
| -80°C | Undetectable |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol provides a general framework for assessing the stability of this compound.
Objective: To separate and quantify this compound and its primary degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.[9]
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
This compound reference standard.
-
Glutamic acid and pyroglutamic acid reference standards.[2]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Standard Preparation: Prepare stock solutions of this compound and its potential degradation products in water or a suitable buffer. Create a series of calibration standards.
-
Sample Preparation: Dilute the this compound solution to be tested to a concentration within the calibration range.
-
Forced Degradation (for method validation):
-
Chromatographic Conditions (Starting Point):
-
Gradient: 0-100% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 215 nm or MS with electrospray ionization (ESI).[2]
-
-
Data Analysis: Identify and quantify the peaks corresponding to this compound and its degradation products by comparing their retention times and peak areas to the standards.
Protocol 2: γ-Glutamyl Transpeptidase (GGT) Enzyme Assay
This protocol can be used to assess the enzymatic degradation of this compound.
Objective: To measure the activity of GGT using this compound as a substrate.
Materials:
-
γ-Glutamyl transpeptidase (GGT) enzyme.[7]
-
This compound solution (substrate).
-
Glycylglycine solution (acceptor).[7]
-
Tris buffer (e.g., 100 mM, pH 8.0).[7]
-
HPLC system for quantifying the product (e.g., glutamic acid).
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound, glycylglycine, and GGT in Tris buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the this compound solution, glycylglycine solution, and Tris buffer.
-
Enzyme Reaction: Initiate the reaction by adding the GGT enzyme solution. Incubate at 37°C.[7]
-
Time Points: Take aliquots of the reaction mixture at various time points (e.g., 0, 10, 30, 60 minutes).
-
Reaction Termination: Stop the reaction in the aliquots by adding a denaturing agent or by heat inactivation.
-
Analysis: Analyze the aliquots by HPLC to quantify the formation of the reaction product (glutamic acid).
-
Data Analysis: Plot the concentration of the product against time to determine the reaction rate. Enzyme activity can be expressed as µmol of product formed per minute per mg of enzyme.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a stability study of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of isomeric glutamyl peptides by capillary electrophoresis. Application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. γ-Glu-Gly | Amino Acids and Derivatives | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Factors affecting the stability of L-glutamine in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Side reactions in Gamma-Glu-D-Glu synthesis and how to minimize them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of γ-Glu-D-Glu.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing γ-Glu-D-Glu?
There are two main approaches for the synthesis of γ-Glu-D-Glu: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves solid-phase peptide synthesis (SPPS) and requires the use of protecting groups to ensure the specific formation of the γ-linkage.[1][2] Enzymatic synthesis typically utilizes enzymes like γ-glutamyltranspeptidase (GGT) or glutaminase, which can offer high stereospecificity and milder reaction conditions.[3][4]
Q2: What is the most critical factor in chemical synthesis to ensure the formation of the γ-glutamyl linkage?
To ensure the formation of the γ-linkage, the α-carboxyl group of the glutamic acid derivative must be protected while the γ-carboxyl group is activated for coupling to the amino group of D-glutamic acid.[5] This selective protection and activation strategy is fundamental to preventing the formation of the α-linked peptide isomer.
Q3: In enzymatic synthesis, what is the key advantage of using a D-amino acid as the γ-glutamyl donor?
Using a D-amino acid donor, such as D-glutamine, for the synthesis of γ-D-glutamyl compounds can dramatically increase the yield and simplify purification.[3][6] This is because many γ-glutamyltranspeptidases will not use the D-isomer as an acceptor, thus preventing the formation of by-products like γ-glutamyl-γ-glutamyl peptides.[7] For instance, in the synthesis of γ-glutamyltaurine, switching the donor from L-glutamine to D-glutamine increased the yield from 25% to 71%.[4][6]
Q4: What are the most common side reactions in the chemical synthesis of γ-glutamyl peptides?
The most prevalent side reactions include:
-
Pyroglutamate formation: Intramolecular cyclization of the N-terminal glutamic acid residue.[5][8]
-
Diketopiperazine (DKP) formation: Intramolecular cyclization of the dipeptide, leading to its cleavage from the resin.[5]
-
Racemization: Loss of chiral integrity of the amino acids during activation and coupling.[5]
-
Formation of α-linked byproduct: This occurs if the α-carboxyl group of glutamic acid is not properly protected.
Q5: How can I purify the final γ-Glu-D-Glu product?
Purification of γ-Glu-D-Glu can be achieved through several methods depending on the scale and purity requirements. Common techniques include:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC): A highly effective method for achieving high purity.[8]
-
Precipitation: The crude peptide can often be precipitated from the cleavage cocktail using a cold non-polar solvent like diethyl ether.[9]
-
Ion-exchange chromatography: Useful for separating the desired peptide from charged impurities.
-
Ultrafiltration: Can be used to concentrate the product and remove small molecule impurities.[1]
Troubleshooting Guides
Chemical Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | - Incomplete coupling reactions.[5]- Premature cleavage of the peptide from the resin.- Suboptimal protecting group strategy.[1] | - Ensure efficient activation of the carboxylic acid and allow for sufficient coupling time. Use a coupling reagent like HBTU/HOBt.[9]- Choose a resin and linkage agent that are stable to the reaction conditions.- Employ an orthogonal protecting group strategy (e.g., Fmoc/tBu) to ensure selective deprotection.[10] |
| Presence of a -18 Da Peak in Mass Spectrum | - Pyroglutamate formation: The N-terminal glutamic acid has cyclized, resulting in the loss of a water molecule.[8] | - Minimize exposure of the N-terminal glutamic acid to acidic or basic conditions.[5]- Use coupling reagents that minimize the activation time of the carboxylic acid.[8]- If possible, couple the glutamic acid residue later in the synthesis sequence. |
| Product is a Cyclic Dipeptide | - Diketopiperazine (DKP) formation: The dipeptidyl-resin has cyclized and cleaved from the support.[5] | - This is sequence-dependent. If possible, alter the amino acid sequence at the C-terminus.- For Fmoc-based synthesis, consider using 2-chlorotrityl chloride resin, as its steric bulk can inhibit DKP formation. |
| Presence of Diastereomers in the Final Product | - Racemization: The chiral center of one or both amino acids has been compromised during activation.[5] | - Add a racemization suppressant like 1-hydroxybenzotriazole (HOBt) during the coupling step.[9]- Use urethane-protected amino acids (e.g., Fmoc or Boc), which are less prone to racemization. |
| Multiple Peaks in HPLC Analysis | - Incomplete deprotection of side chains.- Deletion sequences from incomplete coupling. | - Ensure deprotection steps go to completion. Use appropriate scavengers during final cleavage to prevent side reactions with protecting groups.- Double-couple difficult amino acids or use a stronger activating agent. |
Enzymatic Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of γ-Glu-D-Glu | - Hydrolysis of the γ-glutamyl donor: The enzyme is hydrolyzing the donor substrate instead of transferring the γ-glutamyl group.[5][11]- Suboptimal pH or temperature: Enzyme activity is highly dependent on these parameters.[5]- Product inhibition: High concentrations of the product may be inhibiting the enzyme.[5] | - Optimize the ratio of donor to acceptor substrate to favor the transpeptidation reaction.- Perform a pH and temperature optimization study for your specific enzyme. A pH around 10 is often optimal for bacterial GGTs.[5]- Consider strategies for in-situ product removal if feasible. |
| Presence of By-products (e.g., γ-Glu-γ-Glu-D-Glu) | - Autotranspeptidation: The enzyme is transferring a γ-glutamyl group to the product dipeptide. | - If using an L-amino acid donor, consider switching to a D-amino acid donor (e.g., D-glutamine) as many GGTs will not use D-amino acids as acceptors.[3][6][7] |
| Low Enzyme Activity | - Incorrect enzyme storage or handling.- Presence of inhibitors in the reaction mixture. | - Store the enzyme at the recommended temperature and handle it according to the manufacturer's instructions.- Ensure all reagents are of high purity and free from potential enzyme inhibitors. |
| Difficulty in Purifying the Product | - Presence of unreacted starting materials and by-products from hydrolysis. | - Optimize the reaction to maximize conversion.- Use D-glutamine as the donor to prevent the formation of certain by-products, which simplifies purification.[4][6] |
Quantitative Data Summary
Table 1: Impact of γ-Glutamyl Donor on Product Yield in Enzymatic Synthesis
| γ-Glutamyl Donor | Acceptor | Product | By-products Observed | Yield (%) | Reference |
| L-Glutamine | Taurine | γ-Glutamyltaurine | γ-Glutamylglutamine, γ-Glutamyl-γ-glutamyltaurine | 25 | [4][6] |
| D-Glutamine | Taurine | γ-Glutamyltaurine | None | 71 | [4][6] |
Table 2: Optimized Conditions for Enzymatic Synthesis of γ-Glutamyl Peptides
| Enzyme | γ-Glutamyl Donor | Acceptor | Optimal pH | Optimal Temperature (°C) | Yield (%) | Reference |
| Glutaminase (from Bacillus amyloliquefaciens) | L-Glutamine | L-Tryptophan | 10 | 37 | 51 (for γ-EW) | [12] |
| γ-Glutamyltranspeptidase (GGT) | L-Glutamine | L-Glutamine | 10.5 | 37 | Not specified | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of γ-Glu-D-Glu (Fmoc/tBu Strategy)
This protocol outlines the manual solid-phase synthesis of γ-Glu-D-Glu on a Wang resin.
-
Resin Preparation and First Amino Acid Loading:
-
Swell 1 g of Wang resin (1 mmol/g substitution) in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
In a separate flask, dissolve Fmoc-D-Glu(OtBu)-OH (5 mmol), 1-hydroxybenzotriazole (HOBt) (5 mmol), and N,N'-diisopropylcarbodiimide (DIC) (5 mmol) in a 2:1 mixture of DCM:N,N-dimethylformamide (DMF). Add 4-dimethylaminopyridine (DMAP) (0.3 mmol).
-
Pre-activate for 30 minutes.
-
Add the activated amino acid solution to the resin and shake for 3 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (5x).
-
-
Coupling of the Second Amino Acid:
-
In a separate flask, dissolve Fmoc-L-Glu(OtBu)-OH (5 mmol), HOBt (5 mmol), and DIC (5 mmol) in DMF. Pre-activate for 30 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal glutamic acid.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Product Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.[9]
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product.
-
Protocol 2: Enzymatic Synthesis of γ-Glu-D-Glu
This protocol describes a general method for the enzymatic synthesis of γ-Glu-D-Glu using γ-glutamyltranspeptidase (GGT).
-
Reaction Buffer Preparation:
-
Prepare a 100 mM Tris-HCl buffer and adjust the pH to 10.0.
-
-
Substrate Preparation:
-
Dissolve D-glutamine (γ-glutamyl donor) and D-glutamic acid (acceptor) in the prepared Tris-HCl buffer. A molar ratio of donor to acceptor of 1:2 to 1:5 is a good starting point to favor the transpeptidation reaction. Final concentrations will need to be optimized, but starting with 50 mM D-glutamine and 150 mM D-glutamic acid is suggested.
-
-
Enzyme Addition:
-
Add a purified γ-glutamyltranspeptidase to the substrate solution. The optimal enzyme concentration needs to be determined empirically, but a starting point of 1-2 U/mL is recommended.[3]
-
-
Incubation:
-
Incubate the reaction mixture at 37°C with gentle stirring.[3]
-
Monitor the reaction progress over time (e.g., 1-8 hours) by taking aliquots and analyzing them by HPLC or another suitable analytical method to determine the optimal reaction time.
-
-
Reaction Termination and Product Purification:
-
Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by adding an acid to lower the pH.
-
Centrifuge the mixture to remove any precipitated protein.
-
The supernatant containing the product can be purified using techniques such as ion-exchange chromatography or preparative RP-HPLC.
-
Visualizations
Caption: Workflow for the solid-phase chemical synthesis of γ-Glu-D-Glu.
Caption: General workflow for the enzymatic synthesis of γ-Glu-D-Glu.
References
- 1. CN102952266A - Separation and purification method of gamma-polyglutamic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification and some properties of gamma-glutamyltransferase from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. rsc.org [rsc.org]
- 10. peptide.com [peptide.com]
- 11. mdpi.com [mdpi.com]
- 12. data.biotage.co.jp [data.biotage.co.jp]
Technical Support Center: Enhancing the Stability of γ-L-Glutamyl-D-Glutamate in Aqueous Solutions
Welcome to the technical support center for γ-L-Glutamyl-D-Glutamate (γ-Glu-D-Glu). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this dipeptide in aqueous solutions during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is γ-Glu-D-Glu and why is its stability in aqueous solutions important?
A1: γ-L-Glutamyl-D-Glutamate is a dipeptide composed of L-glutamic acid and D-glutamic acid, linked via the gamma-carboxyl group of the L-glutamic acid. The stability of this compound in aqueous solutions is critical for obtaining reliable and reproducible results in various applications, including cell culture, drug formulation, and biochemical assays. Degradation can lead to a loss of potency, the formation of impurities, and altered biological activity.
Q2: What are the primary non-enzymatic degradation pathways for γ-Glu-D-Glu in an aqueous solution?
A2: While γ-Glu-D-Glu is generally more stable than its L-L counterpart against enzymatic degradation, it can undergo non-enzymatic chemical degradation in aqueous solutions. The two main pathways, analogous to similar gamma-glutamyl dipeptides, are:
-
Hydrolysis: Cleavage of the peptide bond by water, resulting in the formation of free L-glutamic acid and D-glutamic acid. This reaction is catalyzed by both acidic and basic conditions.
-
Intramolecular Cyclization: The N-terminal L-glutamic acid residue can undergo internal cyclization to form pyroglutamic acid (pGlu), releasing free D-glutamic acid. This is a common degradation pathway for N-terminal glutamic acid or glutamine residues in peptides.
Q3: What factors influence the chemical stability of γ-Glu-D-Glu in aqueous solutions?
A3: The stability of γ-Glu-D-Glu is primarily affected by the following factors:
-
pH: Stability is pH-dependent. The peptide is expected to be most stable at a neutral or slightly acidic pH. Degradation via hydrolysis is accelerated under strongly acidic or alkaline conditions.[1][2]
-
Temperature: Higher temperatures significantly accelerate the rates of both hydrolysis and cyclization. For long-term storage of aqueous solutions, freezing (e.g., -20°C or -80°C) is highly recommended to minimize degradation.[3]
-
Buffer Composition: The type and concentration of buffer components can influence the rate of degradation. Phosphate and citrate buffers are commonly used, but it is advisable to perform compatibility studies.
Q4: How does the D-amino acid in γ-Glu-D-Glu affect its enzymatic stability?
A4: The presence of a D-glutamate residue significantly enhances the dipeptide's resistance to enzymatic degradation. Most proteases and peptidases are stereospecific and preferentially cleave peptide bonds between L-amino acids.[4] Therefore, γ-Glu-D-Glu is much less susceptible to cleavage by common enzymes like γ-glutamyltransferase (GGT) compared to γ-Glu-L-Glu.[5][6] This makes it a more stable alternative in biological environments such as cell culture media containing serum or in vivo applications.
Q5: What are the expected degradation products I should monitor in my stability studies?
A5: The primary degradation products to monitor are L-glutamic acid, D-glutamic acid, and pyroglutamic acid. A stability-indicating analytical method, such as HPLC or LC-MS/MS, should be developed to separate and quantify the parent γ-Glu-D-Glu from these potential degradants.
Troubleshooting Guide
Issue 1: Rapid Loss of γ-Glu-D-Glu Concentration in Solution
| Possible Cause | Troubleshooting Step |
| Inappropriate pH | Verify the pH of your solution. Adjust to a neutral or slightly acidic pH (e.g., pH 5.0-7.0) for improved stability. Avoid strongly acidic or alkaline conditions. |
| High Storage Temperature | Store stock and working solutions at 2-8°C for short-term use (days) and frozen at -20°C or -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles. |
| Enzymatic Degradation | If working with biological matrices (e.g., cell culture media with serum, tissue homogenates), consider the presence of peptidases. The D-amino acid provides resistance, but complete stability is not guaranteed.[5] If contamination is suspected, use sterile filtration. |
| Microbial Contamination | Ensure sterile handling techniques when preparing and using solutions to prevent microbial growth, which can lead to enzymatic degradation of the peptide. Use sterile, filtered buffers. |
Issue 2: Inconsistent or Irreproducible Results in Stability-Indicating HPLC Analysis
| Possible Cause | Troubleshooting Step |
| Inadequate Chromatographic Separation | Optimize the HPLC method to ensure baseline separation of γ-Glu-D-Glu from its key degradation products. This may involve adjusting the mobile phase composition, gradient, or selecting a different column (a C18 column is a common starting point). |
| Sample Preparation Issues | Ensure consistent and appropriate sample preparation. For complex matrices like cell culture media, a protein precipitation step (e.g., with acetonitrile) may be necessary to remove interferences. |
| Detector Insensitivity | Use a sensitive detection method, such as UV detection at a low wavelength (e.g., 210-220 nm) or Mass Spectrometry (MS), to accurately quantify both the parent peptide and its degradation products, which may be present at low levels. |
| Standard Instability | Prepare fresh calibration standards from a lyophilized powder or a frozen, concentrated stock for each analysis, as the standards themselves can degrade over time in solution. |
Data Presentation: Stability Profiles
While specific kinetic data for γ-Glu-D-Glu is not extensively published, the following tables summarize the expected stability trends based on general peptide chemistry and data from analogous compounds.
Table 1: Expected Influence of pH and Temperature on Chemical Stability of γ-Glu-D-Glu
| Condition | Expected Stability | Primary Degradation Pathway(s) |
| pH < 4 | Low | Acid-catalyzed hydrolysis |
| pH 5 - 7 | High | Minimal degradation |
| pH > 8 | Low | Base-catalyzed hydrolysis |
| -20°C to -80°C | Very High | Degradation is negligible |
| 2 - 8°C | Good | Slow hydrolysis and cyclization |
| 25°C (Room Temp) | Moderate | Increased rate of hydrolysis and cyclization |
| ≥ 40°C | Low | Accelerated hydrolysis and cyclization |
Table 2: Relative Enzymatic Stability of L-D vs. L-L Dipeptides in Biological Fluids
This table presents data from a study on γ-Glu-Cys and its D-isomer, which serves as a strong indicator of the expected behavior for γ-Glu-D-Glu.[5]
| Dipeptide | Matrix | Parameter | Value | Relative Stability |
| γ-L-Glu-L -Cys | Rat Serum | Half-life (t½) | 11 ± 1 min | 1x (Reference) |
| γ-L-Glu-D -Cys | Rat Serum | Initial Degradation Velocity | 0.12 ± 0.02 mM/min | More Stable |
| γ-L-Glu-L -Cys | Rat Serum | Initial Degradation Velocity | 0.22 ± 0.03 mM/min | Less Stable |
| γ-L-Glu-L -Cys | Human Plasma | Half-life (t½) | 17 ± 8 min | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of γ-Glu-D-Glu
Objective: To identify potential degradation products and pathways of γ-Glu-D-Glu under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
γ-Glu-D-Glu reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) or Formic Acid (FA)
-
HPLC system with UV or MS detector
-
pH meter, calibrated buffers
-
Incubator/water bath
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of γ-Glu-D-Glu at 1 mg/mL in HPLC-grade water.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C for 8-24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in water, pH adjusted to ~7) at 80°C for 48 hours.
-
Control Sample: Keep an aliquot of the stock solution at 2-8°C, protected from light.
-
Sample Preparation for Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw a sample from each stress condition. For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase initial condition.
-
Analysis: Analyze the samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To separate and quantify γ-Glu-D-Glu from its potential degradation products.
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA or FA in water
-
Mobile Phase B: 0.1% TFA or FA in acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 30% B (linear gradient)
-
15-17 min: 30% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 2% B
-
20-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Injection Volume: 10 µL
Data Analysis:
-
Monitor the chromatogram of the control sample to identify the peak for intact γ-Glu-D-Glu.
-
Examine the chromatograms from the stressed samples to identify new peaks corresponding to degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent peptide in stressed samples to the control sample.
-
% Degradation = [1 - (Peak Areastressed / Peak Areacontrol)] * 100
-
Visualizations
Caption: Predicted chemical degradation pathways of γ-Glu-D-Glu.
Caption: General workflow for a stability study of γ-Glu-D-Glu.
References
- 1. mdpi.com [mdpi.com]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Kinetics of peptide hydrolysis and amino acid decomposition at high temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Studies on Degradation of Gamma-L-Glutamyl-L-Cysteine and Gamma-L-Glutamyl-D-Cysteine in Blood: Implications for Treatment of Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Gamma-Glu-D-Glu Production for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for scaling up the production of Gamma-Glu-D-Glu for preclinical studies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and handling of this compound.
1. Synthesis Stage
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Enzymatic Synthesis | Suboptimal reaction conditions (pH, temperature, substrate concentration). | Optimize reaction parameters. For γ-glutamyltranspeptidase (GGT), a pH around 10 and a temperature of 37°C are often optimal. |
| Enzyme inhibition by byproducts. | Use D-glutamine as the γ-glutamyl donor to prevent the synthesis of byproducts like γ-glutamylglutamine.[1][2] | |
| Enzyme inactivation. | Ensure proper storage and handling of the enzyme. Consider enzyme immobilization for improved stability and reusability. | |
| Low Yield in Chemical Synthesis | Incomplete coupling reactions during Solid-Phase Peptide Synthesis (SPPS). | Use a higher excess of reagents or double coupling for difficult steps.[3] |
| Side reactions due to protecting group instability. | Select orthogonal protecting groups that are stable under the coupling conditions but can be selectively removed. | |
| Aggregation of the growing peptide chain on the solid support. | Use resins with lower loading capacity or incorporate pseudoproline dipeptides to disrupt secondary structures.[4] | |
| Impurity Formation | Formation of deletion or truncated peptide sequences in SPPS. | Ensure complete deprotection and coupling at each step. Capping of unreacted amino groups can prevent the formation of deletion sequences.[3] |
| Racemization of amino acids during coupling. | Use appropriate coupling reagents and conditions to minimize racemization, especially for sensitive amino acids. | |
| Byproduct formation in enzymatic synthesis. | As mentioned, using D-glutamine as a donor in GGT-catalyzed reactions can significantly reduce byproduct formation.[1][2] |
2. Purification Stage
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution in RP-HPLC | Inappropriate column chemistry or mobile phase. | Screen different C18 columns and optimize the gradient of the organic solvent (e.g., acetonitrile) and the ion-pairing agent (e.g., TFA).[5] |
| Co-elution of impurities with the target peptide. | Employ a multi-step purification strategy, such as combining ion-exchange chromatography with RP-HPLC.[6] | |
| High Backpressure in HPLC System | Blockage in the column, tubing, or frits. | Systematically check for blockages starting from the detector and moving backward. Flush the column in the reverse direction.[7][8] |
| Precipitated sample or buffer in the system. | Ensure the sample is fully dissolved before injection and use filtered, HPLC-grade solvents.[9] | |
| Low Recovery from Chromatography | Irreversible binding of the peptide to the column. | Modify the mobile phase composition or pH to ensure complete elution. |
| Peptide precipitation on the column. | Adjust the sample concentration and mobile phase to maintain peptide solubility. | |
| Non-specific binding to sample containers. | Use low-binding polypropylene tubes instead of glass to minimize peptide adsorption.[10] |
3. Product Handling and Characterization
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Dissolving Lyophilized Peptide | Peptide aggregation. | Test different solvents or buffer systems. Sonication may help in dissolving aggregates. |
| Incorrect pH. | Adjust the pH of the solvent to increase the solubility of the peptide. | |
| Ambiguous NMR or Mass Spectrometry Data | Presence of residual solvents or salts. | Ensure complete removal of solvents and salts during lyophilization. |
| Peptide degradation. | Store the lyophilized peptide at -20°C or lower and avoid repeated freeze-thaw cycles.[11] | |
| Difficulty distinguishing between α- and γ-linkages. | Use negative ion collision-induced dissociation mass spectrometry, which can differentiate between α- and γ-glutamyl linkages.[12] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of enzymatic synthesis over chemical synthesis for producing this compound?
Enzymatic synthesis, typically using γ-glutamyltranspeptidase (GGT), offers high stereospecificity, avoiding racemization.[1] It often proceeds under mild reaction conditions (aqueous buffer, neutral pH, room temperature), reducing the need for protecting groups and minimizing hazardous waste.[13] The use of D-glutamine as a substrate can lead to a cleaner product with fewer byproducts, simplifying purification.[1][2]
Q2: What are the primary challenges when scaling up peptide synthesis from laboratory to preclinical (gram to kilogram) scale?
Scaling up peptide synthesis presents several challenges, including:
-
Maintaining Yield and Purity: Reactions that are efficient at a small scale may not perform as well when scaled up.[14]
-
Heat Transfer: Exothermic coupling reactions can be difficult to control in large reactors.
-
Solvent and Reagent Consumption: The large volumes of solvents and reagents required for large-scale SPPS can be costly and environmentally challenging.[14]
-
Purification: Purifying large quantities of peptides can be a bottleneck, requiring large chromatography columns and significant solvent consumption.[5]
-
Regulatory Compliance: For preclinical studies, production may need to adhere to Good Manufacturing Practices (GMP), adding complexity and cost.[14]
Q3: How do I choose between Reversed-Phase HPLC (RP-HPLC) and Ion-Exchange Chromatography (IEX) for purification?
The choice depends on the properties of your crude peptide mixture.
-
RP-HPLC is the most common method for peptide purification and separates based on hydrophobicity.[5] It is highly effective at removing closely related impurities such as deletion or truncated sequences.
-
IEX separates peptides based on their net charge at a given pH.[6][15] It is particularly useful for removing impurities with a different charge state, such as those resulting from deamidation. Often, a combination of both techniques provides the highest purity.[6]
Q4: What analytical methods are essential for characterizing the final this compound product?
For comprehensive characterization, the following methods are recommended:
-
Mass Spectrometry (MS): To confirm the molecular weight of the dipeptide. High-resolution MS can confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the specific γ-glutamyl linkage.[16]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Amino Acid Analysis: To confirm the amino acid composition and quantify the peptide content.
Q5: What is the likely biological target and signaling pathway for this compound?
Gamma-glutamyl dipeptides have been shown to interact with the glutamatergic system. Specifically, some γ-glutamyl amino acids act as partial agonists at N-methyl-D-aspartate (NMDA) receptors.[17] Therefore, it is plausible that this compound modulates neuronal activity through the glutamatergic signaling pathway by interacting with NMDA receptors.
Quantitative Data
The following tables summarize illustrative quantitative data for the production of dipeptides, which can serve as a general guide for scaling up this compound production. Actual results will vary depending on the specific sequence, synthesis method, and scale.
Table 1: Illustrative Yields and Purity for Dipeptide Synthesis Methods
| Synthesis Method | Scale | Typical Crude Yield (%) | Typical Purity Before Purification (%) | Reference(s) |
| Enzymatic (GGT) | Lab Scale (mg) | 50 - 80% | 70 - 90% | [18] |
| Solid-Phase Peptide Synthesis (SPPS) | Lab Scale (mg-g) | 60 - 90% | 50 - 80% | [19][20] |
| Solution-Phase Peptide Synthesis | Gram Scale | 70 - 95% | 60 - 85% | [21] |
Table 2: Illustrative Purity and Recovery for Purification Methods
| Purification Method | Scale | Starting Purity (%) | Final Purity (%) | Typical Recovery (%) | Reference(s) |
| Preparative RP-HPLC | Gram Scale | 50 - 80% | > 98% | 60 - 80% | [5] |
| Ion-Exchange Chromatography | Gram Scale | 50 - 80% | 90 - 96% | 70 - 90% | [6] |
| Two-Step (IEX followed by RP-HPLC) | Kilogram Scale | ~74% | > 99.5% | > 80% | [6] |
Experimental Protocols
1. Enzymatic Synthesis of this compound (Gram Scale)
This protocol is adapted from methods for synthesizing γ-glutamyl dipeptides using γ-glutamyltranspeptidase (GGT).
-
Materials:
-
D-Glutamine (γ-glutamyl donor)
-
D-Glutamic acid (acceptor)
-
Recombinant γ-glutamyltranspeptidase (GGT) from E. coli
-
Tris-HCl buffer (1 M, pH 10.0)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
-
Procedure:
-
Prepare a reaction buffer of 100 mM Tris-HCl at pH 10.0.
-
Dissolve D-Glutamine (e.g., 200 mM) and D-Glutamic acid (e.g., 200 mM) in the reaction buffer.
-
Warm the substrate solution to 37°C.
-
Initiate the reaction by adding GGT to a final concentration of approximately 0.2-0.5 U/mL.
-
Incubate the reaction at 37°C with gentle agitation for 4-8 hours.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.
-
Once the reaction reaches completion (or equilibrium), terminate the reaction by acidifying the mixture to pH ~3.0 with HCl to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme.
-
The supernatant containing the crude this compound is now ready for purification.
-
2. Purification by Ion-Exchange Chromatography (IEX)
This protocol provides a general procedure for the initial purification of the dipeptide.
-
Materials:
-
Strong anion exchange resin (e.g., Q-Sepharose)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl with a linear gradient of 0-1 M NaCl, pH 8.0)
-
Crude this compound solution
-
-
Procedure:
-
Pack a chromatography column with the anion exchange resin.
-
Equilibrate the column with at least 5 column volumes of equilibration buffer.
-
Adjust the pH of the crude this compound solution to match the equilibration buffer.
-
Load the crude sample onto the column.
-
Wash the column with equilibration buffer to remove unbound impurities.
-
Elute the bound dipeptide using a linear gradient of the elution buffer (increasing salt concentration).
-
Collect fractions and analyze them by HPLC to identify those containing the pure product.
-
Pool the pure fractions and proceed to desalting or a subsequent purification step like RP-HPLC.
-
3. Characterization by NMR and Mass Spectrometry
-
Mass Spectrometry:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Analyze the sample using an electrospray ionization mass spectrometer (ESI-MS) in both positive and negative ion modes to determine the molecular weight.
-
-
NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified, lyophilized peptide in deuterium oxide (D₂O).
-
Acquire ¹H and ¹³C NMR spectra to confirm the structure. The chemical shifts and coupling constants will be characteristic of the γ-glutamyl linkage.
-
Visualizations
Caption: General experimental workflow for the production and purification of this compound.
Caption: The Gamma-Glutamyl Cycle, illustrating the role of GGT in peptide synthesis.[7][22][23][24][25]
Caption: Plausible signaling pathway of this compound via the NMDA receptor.[1][3][8][16][17][26][27][28][29][30]
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. polypeptide.com [polypeptide.com]
- 7. researchgate.net [researchgate.net]
- 8. ijbs.com [ijbs.com]
- 9. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. Early Engineering Approaches to Improve Peptide Developability and Manufacturability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. news-medical.net [news-medical.net]
- 17. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gram-scale enzymatic synthesis of a peptide bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Item - Schematic representation of the γ-glutamyl cycle. - Public Library of Science - Figshare [plos.figshare.com]
- 26. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. NMDA receptor - Wikipedia [en.wikipedia.org]
- 29. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
Reducing byproducts in the enzymatic synthesis of gamma-D-glutamyl compounds.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of γ-D-glutamyl compounds. Our goal is to help you minimize byproduct formation and optimize your reaction yields.
Troubleshooting Guide
This section addresses common issues encountered during the enzymatic synthesis of γ-D-glutamyl compounds and provides actionable solutions.
Issue 1: High Levels of Byproduct Formation, Particularly γ-Glutamyl-Glutamine.
-
Question: My reaction is producing a significant amount of γ-glutamyl-glutamine and other related byproducts, which complicates purification and reduces the yield of my target compound. What is the primary cause and how can I prevent this?
-
Answer: The formation of byproducts like γ-glutamyl-glutamine is a common issue when using L-glutamine as the γ-glutamyl donor. The enzyme, typically γ-glutamyltranspeptidase (GGT), can catalyze the transfer of the γ-glutamyl moiety not only to your target acceptor but also to another glutamine molecule (autotranspeptidation) or to the newly formed γ-glutamyl product.
A highly effective strategy to eliminate these byproducts is to use D-glutamine as the γ-glutamyl donor instead of L-glutamine.[1][2][3] Bacterial γ-glutamyltranspeptidase can efficiently utilize D-glutamine as a donor to synthesize γ-D-glutamyl compounds stereospecifically. This approach dramatically reduces or completely eliminates the formation of γ-glutamylglutamine and γ-glutamyl-γ-glutamyl byproducts, leading to a significantly higher yield of the desired product and simplified purification.[1][2][3]
Issue 2: Low Yield of the Desired γ-D-Glutamyl Compound.
-
Question: I have switched to D-glutamine, but the overall yield of my target γ-D-glutamyl compound is still lower than expected. What other parameters can I optimize?
-
Answer: Low yield can be attributed to several factors beyond the choice of donor substrate. Optimizing the reaction conditions is crucial for maximizing product formation. Consider the following:
-
pH: The optimal pH for the transpeptidation reaction is typically in the alkaline range, often between 9.0 and 10.0.[2][4][5] It is essential to determine the optimal pH for your specific enzyme and substrates.
-
Substrate Concentrations: The molar ratio of the γ-glutamyl donor (D-glutamine) to the acceptor amino acid or peptide is a critical parameter. An excess of the acceptor substrate can favor the transpeptidation reaction over hydrolysis. The optimal ratio needs to be determined empirically for each specific reaction. For example, in the synthesis of γ-D-Glu-L-Trp, a 1:2 ratio of D-Gln to L-Trp has been shown to be effective.
-
Enzyme Concentration: The concentration of the enzyme will directly impact the reaction rate. Increasing the enzyme concentration can lead to a higher yield in a shorter time, but there is a point of diminishing returns.[5] It's important to find a balance to achieve a desirable reaction rate without excessive enzyme cost.
-
Temperature: The optimal temperature for the enzymatic reaction is typically around 37°C.[2][4][5] Higher temperatures can increase the reaction rate up to a certain point, beyond which the enzyme may start to denature and lose activity.
-
Reaction Time: Monitoring the reaction over time is crucial to identify the point of maximum product accumulation before potential product degradation or hydrolysis becomes significant.
-
Issue 3: Presence of Poly-γ-Glutamyl Byproducts.
-
Question: I am observing the formation of di- and tri-γ-glutamylated versions of my target compound (e.g., γ-Glu-γ-Glu-X). How can I minimize the formation of these higher-order byproducts?
-
Answer: The formation of poly-γ-glutamyl byproducts occurs when the initially formed γ-glutamyl product acts as an acceptor for another γ-glutamyl moiety.[6] This is more likely to happen at high substrate conversions when the concentration of the primary product is high.
To minimize this, you can:
-
Optimize the Donor-to-Acceptor Ratio: Using a higher molar ratio of the acceptor substrate relative to the donor (D-glutamine) can help drive the reaction towards the formation of the mono-γ-glutamylated product.
-
Control Reaction Time: Stopping the reaction at the optimal time, before significant accumulation of the primary product leads to it becoming a competitive acceptor, is crucial. This requires careful time-course analysis of the reaction.
-
Consider a Continuous Flow System: Moving from a batch reaction to a continuous flow setup can offer better control over reaction conditions and residence time, potentially reducing the formation of side products.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction mechanism for the synthesis of γ-D-glutamyl compounds?
A1: The synthesis is typically catalyzed by γ-glutamyltranspeptidase (GGT) and follows a two-step "ping-pong" mechanism.[7][8]
-
Acylation: The enzyme's active site nucleophile (a threonine residue) attacks the γ-glutamyl donor (e.g., D-glutamine), releasing ammonia and forming a covalent γ-glutamyl-enzyme intermediate.[7][8]
-
Deacylation: The γ-glutamyl moiety is then transferred from the enzyme to the amino group of an acceptor molecule (an amino acid or peptide) to form the final γ-D-glutamyl compound.[8] Alternatively, if the acceptor is water, hydrolysis occurs, releasing glutamic acid.
Q2: Which enzymes can be used for the synthesis of γ-D-glutamyl compounds?
A2: The most commonly used enzymes are γ-glutamyltranspeptidases (GGTs) from bacterial sources, such as Escherichia coli and Bacillus subtilis.[1][3][6] Some glutaminases , like the one from Bacillus amyloliquefaciens, have also been shown to be effective in catalyzing the synthesis of γ-glutamyl peptides.[5][9]
Q3: Can I use L-glutamine as a donor and still reduce byproducts?
A3: While D-glutamine is the preferred donor for minimizing byproducts, some strategies can be employed to improve outcomes with L-glutamine, although complete elimination of byproducts is challenging. These include:
-
High Acceptor Concentration: Using a large excess of the acceptor amino acid can kinetically favor the transpeptidation reaction over autotranspeptidation.
-
pH Optimization: Fine-tuning the pH may alter the relative rates of the desired reaction and byproduct formation.
-
Enzyme Engineering: In the future, protein engineering of GGT could lead to variants with higher specificity for the desired acceptor and reduced affinity for glutamine as an acceptor.
Q4: How can I purify the desired γ-D-glutamyl compound from the reaction mixture?
A4: Purification can often be simplified when byproducts are minimized by using D-glutamine.[1] A common and effective method for purifying γ-glutamyl compounds is ion-exchange chromatography .[4][6] For instance, a Dowex 1x8 column in the acetate form can be used to separate the product from unreacted substrates and other components of the reaction mixture.[4][6]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for γ-D-Glutamyl Compound Synthesis
| Target Compound | Enzyme | γ-Glutamyl Donor | Acceptor | Donor:Acceptor Ratio | pH | Temp (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| γ-D-glutamyl-L-tryptophan | Bacterial γ-glutamyltranspeptidase | D-glutamine | L-tryptophan | 1:1 (50 mM each) | 9.0-9.5 | 37 | 5 | 66% | [4] |
| γ-D-glutamyltaurine | Bacterial γ-glutamyltranspeptidase | D-glutamine | Taurine | 1:1 (200 mM each) | 10.0 | 37 | - | 71% | [1][2][3] |
| γ-L-glutamyltaurine | Bacterial γ-glutamyltranspeptidase | L-glutamine | Taurine | 1:1 (200 mM each) | 10.0 | 37 | - | 25% | [1][2] |
| γ-L-glutamyl-L-tryptophan | Glutaminase (B. amyloliquefaciens) | L-glutamine | L-tryptophan | 1:3 (0.1 M each) | 10.0 | 37 | 3 | 51.02% | [5] |
| γ-D-glutamyl-L-tryptophan | Glutaminase (B. amyloliquefaciens) | D-glutamine | L-tryptophan | 0.75:1 (75 mM:100 mM) | 10.0 | 37 | - | 55.76 mM | [9] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-D-Glutamyl-L-Tryptophan
-
Objective: To synthesize γ-D-glutamyl-L-tryptophan with reduced byproducts.
-
Materials:
-
Bacterial γ-glutamyltranspeptidase (GGT)
-
D-glutamine
-
L-tryptophan
-
Buffer solution (e.g., Tris-HCl, pH 9.0)
-
-
Procedure:
-
Prepare a reaction mixture containing 50 mM D-glutamine and 50 mM L-tryptophan in the buffer solution.[4]
-
Equilibrate the reaction mixture to 37°C.[4]
-
Initiate the reaction by adding GGT to a final concentration of 0.2 U/mL.[4]
-
Incubate the reaction at 37°C with gentle agitation for 5 hours.[4]
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Terminate the reaction, for example, by heat inactivation of the enzyme or by adding an acid to lower the pH.
-
Proceed with purification of the product, for example, by ion-exchange chromatography.[4]
-
Visualizations
Caption: Workflow for optimizing the enzymatic synthesis of γ-D-glutamyl compounds.
Caption: Reaction pathways showing byproduct reduction using D-glutamine.
References
- 1. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds | Scilit [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Method for removing unreacted precursors from Gamma-Glu-D-Glu
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted precursors from γ-Glu-D-Glu (Gamma-Glu-D-Glu).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude γ-Glu-D-Glu synthesis reaction?
The most common impurities are the unreacted starting materials, which are L-glutamic acid and D-glutamic acid. Other potential impurities can include by-products from side reactions or residual reagents from the synthesis process.
Q2: Which chromatographic techniques are most effective for purifying γ-Glu-D-Glu?
Due to the polar nature of γ-Glu-D-Glu and its precursors, ion-exchange chromatography (IEC) and reversed-phase high-performance liquid chromatography (RP-HPLC) are the most effective methods. IEC separates molecules based on their net charge, which differs between the dipeptide and the individual amino acids at a specific pH.[1] RP-HPLC separates molecules based on their hydrophobicity.[2]
Q3: Can crystallization be used to purify γ-Glu-D-Glu?
Crystallization can be a viable method for purifying small peptides, offering the potential for high purity.[3] However, developing a crystallization protocol can be time-consuming and is dependent on the physicochemical properties of the dipeptide. It is often used as a final polishing step after initial purification by chromatography.
Troubleshooting Guides
Ion-Exchange Chromatography (IEC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor separation of γ-Glu-D-Glu and glutamic acid | Incorrect pH of the mobile phase. | The pH of the buffer is critical for achieving separation. It should be a pH where the net charge of γ-Glu-D-Glu is significantly different from that of glutamic acid. Perform a pH scouting study to determine the optimal pH for separation.[4] |
| Steep salt gradient. | A shallow salt gradient will provide better resolution between closely eluting compounds.[4] | |
| Low recovery of γ-Glu-D-Glu | Strong binding to the resin. | If using a strong ion-exchange resin, the dipeptide may bind very tightly. Consider using a weak ion-exchange resin or increasing the salt concentration in the elution buffer. |
| Sample precipitation on the column. | Ensure the sample is fully dissolved in the loading buffer and that the buffer conditions do not cause precipitation.[5] |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor retention of γ-Glu-D-Glu on the column | The dipeptide is too hydrophilic for the column. | Use a more polar stationary phase (e.g., a C4 or C8 column instead of a C18). Consider using an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase to increase retention.[6] |
| Inappropriate injection solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a strong organic solvent can cause the sample to pass through the column without retaining.[6] | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | Add an ion-pairing agent (e.g., 0.1% TFA) to the mobile phase to mask residual silanol groups on the silica-based column.[7] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Low recovery of the purified peptide | Poor solubility in the mobile phase. | Increase the temperature of the column to improve solubility.[7] |
| Adsorption to the HPLC system. | Passivate the HPLC system with a strong acid to minimize non-specific binding of the peptide to metal surfaces.[7] |
Data Presentation
The following table provides a general comparison of the expected performance of the primary purification techniques for a small, polar dipeptide like γ-Glu-D-Glu. Actual results will vary based on the specific experimental conditions and the purity of the crude sample.
| Purification Method | Typical Purity Achieved | Expected Yield | Throughput | Key Advantages | Key Disadvantages |
| Ion-Exchange Chromatography (IEC) | >95% | 70-90% | Moderate to High | High capacity, effective for charge-based separations.[4] | Can require buffer exchange post-purification. |
| Reversed-Phase HPLC (RP-HPLC) | >98% | 60-85% | Low to Moderate | High resolution, well-established for peptide purification.[1][2] | Lower capacity, may require method development for hydrophilic peptides. |
| Crystallization | >99% | Variable | Low | Can yield very high purity product.[3] | Can be difficult and time-consuming to develop a protocol. |
Experimental Protocols
Protocol 1: Purification of γ-Glu-D-Glu using Ion-Exchange Chromatography (IEC)
This protocol is a representative method for the purification of γ-Glu-D-Glu using anion-exchange chromatography.
1. Materials:
-
Anion-exchange column (e.g., DEAE-Sepharose or a similar weak anion-exchanger).
-
Equilibration Buffer: 20 mM Tris-HCl, pH 8.0.
-
Elution Buffer: 20 mM Tris-HCl with a linear gradient of 0-0.5 M NaCl, pH 8.0.
-
Crude γ-Glu-D-Glu sample dissolved in Equilibration Buffer.
2. Procedure:
-
Equilibrate the anion-exchange column with at least 5 column volumes of Equilibration Buffer.[8]
-
Load the crude γ-Glu-D-Glu sample onto the column.
-
Wash the column with 2-3 column volumes of Equilibration Buffer to remove any unbound impurities.
-
Elute the bound molecules using a linear gradient of 0-0.5 M NaCl in the Elution Buffer over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 215 nm to detect the peptide bonds.[2]
-
Analyze the collected fractions using analytical RP-HPLC to identify the fractions containing pure γ-Glu-D-Glu.
-
Pool the pure fractions and desalt if necessary.
Protocol 2: Purification of γ-Glu-D-Glu using Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general method for the purification of γ-Glu-D-Glu using RP-HPLC.
1. Materials:
-
C18 or C8 reversed-phase column suitable for peptide purification.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude γ-Glu-D-Glu sample dissolved in Mobile Phase A.
2. Procedure:
-
Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the dissolved crude sample onto the column.
-
Run a linear gradient from 5% to 50% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at 215 nm.
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions containing the high-purity γ-Glu-D-Glu and lyophilize to obtain the final product.
Mandatory Visualization
Caption: Workflow for the purification of γ-Glu-D-Glu using Ion-Exchange Chromatography.
Caption: Workflow for the purification of γ-Glu-D-Glu using Reversed-Phase HPLC.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Gamma-Glu-D-Glu and Gamma-Glu-L-Glu
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of the dipeptides γ-L-Glutamyl-L-Glutamate (Gamma-Glu-L-Glu) and γ-L-Glutamyl-D-Glutamate (Gamma-Glu-D-Glu). While structurally similar, the stereochemistry of the C-terminal glutamate residue significantly influences their interaction with biological targets, particularly neurotransmitter receptors and metabolic enzymes. This document synthesizes available experimental data to highlight these differences, offering insights for researchers in neuroscience, pharmacology, and drug development.
I. Overview of Gamma-Glutamyl Dipeptides
Gamma-glutamyl dipeptides are formed through the activity of γ-glutamyltranspeptidase (GGT), an enzyme that transfers the γ-glutamyl moiety from donors like glutathione to acceptor amino acids.[1][2] These dipeptides are implicated in various physiological processes, including neurotransmission and cellular metabolism.[3][4] The stereoisomeric form of the constituent amino acids can dramatically alter the biological effects of these peptides.
II. Comparative Biological Activity
The primary biological activities of Gamma-Glu-L-Glu and this compound appear to diverge significantly in the central nervous system, particularly in their modulation of N-methyl-D-aspartate (NMDA) receptors. Furthermore, their metabolism by key enzymes such as GGT exhibits stereospecificity.
A. Neuromodulatory Effects: Interaction with NMDA Receptors
Gamma-Glu-L-Glu has been identified as a partial agonist at NMDA receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory.[3][5] Experimental evidence indicates that it elicits excitatory effects on neurons, with a greater efficacy for NMDA receptors containing the GluN2B subunit.[3] At lower concentrations, Gamma-Glu-L-Glu can potentiate the response of glutamate, the primary endogenous agonist, at these receptors.[3]
This compound , in contrast, is likely to exhibit antagonist properties at the NMDA receptor. This is inferred from studies on the related dipeptide, γ-D-Glutamyl-glycine, which is a known NMDA receptor antagonist.[6] The stereochemistry of the second amino acid residue is critical in determining the nature of the interaction with the NMDA receptor. While direct experimental data for this compound is limited, the established activity of other D-amino acid-containing γ-glutamyl peptides strongly suggests an inhibitory role.
| Parameter | Gamma-Glu-L-Glu | This compound | References |
| Effect on NMDA Receptor | Partial Agonist | Likely Antagonist (inferred) | [3][6] |
| Receptor Subunit Preference | Higher efficacy for GluN2B-containing receptors | Not determined | [3] |
| Effect on Neurons | Excitatory | Likely Inhibitory | [3] |
B. Modulation of the Calcium-Sensing Receptor (CaSR)
Gamma-glutamyl peptides, particularly L-isomers, have been shown to act as positive allosteric modulators of the Calcium-Sensing Receptor (CaSR).[7][8] The CaSR is a G-protein coupled receptor involved in calcium homeostasis and can be modulated by amino acids and peptides.[9][10] While specific data for Gamma-Glu-L-Glu is not extensively detailed in this context, related L-dipeptides like γ-Glu-Ala and γ-Glu-Cys have demonstrated this modulatory activity.[7] The activity of D-amino acid-containing dipeptides, including this compound, on the CaSR has not been well-characterized in the available literature.
C. Metabolism by γ-Glutamyltranspeptidase (GGT)
The metabolic fate of these dipeptides is influenced by the stereospecificity of γ-glutamyltranspeptidase (GGT). GGT can utilize γ-D-glutamyl compounds as donors but exhibits a preference for L-amino acids as acceptors.[11] This suggests that the breakdown and subsequent metabolic impact of this compound may differ from that of Gamma-Glu-L-Glu. For instance, some bacterial GGTs, such as those from Bacillus species, can accept both L- and D-isomers, whereas E. coli GGT shows poor acceptance of D-amino acids.[12] The specificity of mammalian GGT for D-amino acid-containing dipeptides as acceptors is an area requiring further investigation.
D. Antibacterial Activity
III. Experimental Protocols
A. Assessment of NMDA Receptor Activity
A common method to assess the activity of compounds on NMDA receptors is through calcium influx assays in cell lines expressing specific NMDA receptor subunits.
Protocol: High-Throughput Calcium-Flux Assay for NMDA Receptors
-
Cell Culture: HEK293 cells are transduced with baculovirus constructs encoding the desired NMDA receptor subunits (e.g., GluN1/GluN2B).
-
Plating: Cells are plated in a 384-well, clear-bottom, black-frame, poly-D-lysine coated plate.
-
Incubation: The plate is incubated at 37°C and 5% CO₂ for 16 hours.
-
Compound Addition: Test compounds (this compound and Gamma-Glu-L-Glu) are added at various concentrations. Control wells with glutamate (agonist) and known antagonists are included.
-
Calcium Imaging: A calcium-sensitive fluorescent dye is loaded into the cells. The plate is then read using a fluorescence plate reader to measure changes in intracellular calcium concentration upon compound addition.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
B. Evaluation of Calcium-Sensing Receptor Modulation
The allosteric modulation of CaSR can be determined by measuring changes in intracellular calcium in response to the test compound in the presence of a fixed concentration of the primary agonist, Ca²⁺.
Protocol: CaSR Activity Assay in HEK293 Cells
-
Cell Culture: HEK-293 cells stably expressing the human CaSR are cultured on coverslips.
-
Dye Loading: Cells are loaded with the ratiometric calcium indicator Fura-2 AM.
-
Perifusion: Coverslips are placed in a perifusion chamber on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
-
Experimental Procedure: Cells are perifused with a physiological salt solution containing a fixed concentration of extracellular Ca²⁺ (e.g., 1.5 mM). The test compounds (this compound and Gamma-Glu-L-Glu) are then added to the perifusion solution at various concentrations.
-
Data Acquisition: The ratio of Fura-2 fluorescence at 340 nm and 380 nm excitation is recorded to determine changes in intracellular calcium concentration.
-
Data Analysis: The change in the fluorescence ratio is plotted against the concentration of the test compound to determine its potency as a positive or negative allosteric modulator.
C. Antibacterial Susceptibility Testing
The antibacterial activity can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution Assay for MIC Determination
-
Bacterial Culture: A logarithmic-phase culture of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Serial twofold dilutions of this compound and Gamma-Glu-L-Glu are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways for Gamma-Glu-L-Glu and this compound at the NMDA receptor.
Caption: Differential metabolism of Gamma-Glu-L-Glu and this compound by GGT.
V. Conclusion
The stereochemistry of the C-terminal glutamate residue in γ-glutamyl-glutamate dipeptides is a critical determinant of their biological activity. Gamma-Glu-L-Glu acts as a partial agonist at NMDA receptors, contributing to neuronal excitation. In contrast, based on related compounds, this compound is hypothesized to be an NMDA receptor antagonist, likely leading to neuronal inhibition. Furthermore, their metabolism by GGT is expected to differ due to the enzyme's stereospecificity. Further direct comparative studies are warranted to fully elucidate the pharmacological and physiological profiles of these two dipeptides, which could inform the development of novel therapeutic agents targeting the glutamatergic system.
References
- 1. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Activity of gamma-glutamyl transferase of sheep cerebral cortex with respect to amino acids and glutathione] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased intra- and extracellular concentrations of gamma-glutamylglutamate and related dipeptides in the ischemic rat striatum: involvement of glutamyl transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Glutathione Metabolite γ-Glutamyl-Glutamate Partially Activates Glutamate NMDA Receptors in Central Neurons With Higher Efficacy for GluN2B-Containing Receptors [frontiersin.org]
- 7. Aromatic L-amino acids activate the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Calcium-Sensing Receptors Mediate Amino Acid Signals From the Liver to Islet Alpha Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium‐sensing receptor regulates intestinal dipeptide absorption via Ca2+ signaling and IKCa activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Bacterial γ-glutamyltranspeptidases, physiological function, structure, catalytic mechanism and application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
A Comparative Guide to Gamma-Glu-D-Glu and Other D-Amino Acid-Containing Peptides
In the landscape of drug development and biomedical research, the incorporation of D-amino acids into peptides has emerged as a pivotal strategy to enhance therapeutic efficacy. These peptides, often termed D-amino acid-containing peptides (DAACPs), exhibit remarkable resistance to enzymatic degradation, leading to improved stability and bioavailability compared to their naturally occurring L-amino acid counterparts. This guide provides a comprehensive comparison of Gamma-Glu-D-Glu and other notable D-amino acid-containing peptides, supported by experimental data and detailed methodologies.
Introduction to D-Amino Acid-Containing Peptides
While proteins and most naturally occurring peptides are composed of L-amino acids, DAACPs are found in various organisms, including bacteria and marine cone snails, and are associated with certain physiological and pathological processes.[1][2] The unique stereochemistry of D-amino acids confers significant advantages, primarily by rendering the peptide bonds resistant to cleavage by endogenous proteases.[3][4][5] This inherent stability translates to a longer biological half-life, a critical attribute for therapeutic agents.[4][6] Consequently, DAACPs are extensively explored for a range of applications, including antimicrobial agents, enzyme inhibitors, and hormone analogs.[2][4][6]
This compound: A Focus on the Gamma-Glutamyl Moiety
The specific dipeptide this compound features a gamma-glutamyl linkage, a non-standard peptide bond formed via the gamma-carboxyl group of glutamic acid. This structure is a key feature of poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer with diverse applications in medicine and biotechnology.[7][8] γ-PGA, which can be composed of D- and/or L-glutamic acid, is biodegradable, non-toxic, and non-immunogenic, making it an excellent candidate for drug delivery systems, tissue engineering scaffolds, and wound healing applications.[7][8][9] The presence of D-glutamic acid within these polymers contributes to their resistance to proteolysis.[8]
While specific research on the isolated dipeptide this compound is limited in the public domain, its structural similarity to components of γ-PGA suggests potential biological activities related to its constituent amino acids. D-glutamate is a known component of the peptidoglycan in bacterial cell walls, and free D-glutamate has been implicated in various physiological processes, including neurotransmission.[2][10]
Comparative Analysis: Properties and Performance
The primary advantage of incorporating D-amino acids is the enhancement of peptide stability. This has been consistently demonstrated across various studies.
Table 1: Comparative Stability of L-Peptides vs. D-Amino Acid-Modified Peptides
| Peptide Type | Modality | Stability in Human Plasma (Half-life) | Reference |
| L-peptide | Unmodified | Minutes to hours | [3][11] |
| D-amino acid modified | C-terminal D-amino acid | Significantly increased (hours to days) | [3] |
| Fully D-peptide (retro-inverso) | All L-amino acids replaced with D-amino acids | High resistance to proteolysis | [6] |
Note: Specific half-life values are highly dependent on the peptide sequence and the specific D-amino acid substitution.
Biological Activities of D-Amino Acid-Containing Peptides
The introduction of D-amino acids can not only enhance stability but also modulate biological activity. In some cases, D-amino acid substitution can lead to increased receptor binding affinity and enhanced therapeutic effects.[1][4]
Table 2: Biological Activities of Representative D-Amino Acid-Containing Peptides
| Peptide | D-Amino Acid | Biological Activity | Application | Reference |
| DJK-5 | Multiple D-amino acids | Antimicrobial (targets (p)ppGpp) | Antibiotic development | [12] |
| DLP-2 (from platypus venom) | D-methionine | Unknown, likely defensive | Toxinology research | [12] |
| Gramicidin S | D-phenylalanine | Antimicrobial | Topical antibiotic | [2] |
| Bacitracin | D-aspartic acid, D-glutamic acid, D-phenylalanine, D-ornithine | Antimicrobial | Topical antibiotic | [2] |
Experimental Protocols
The assessment of the biological activity and stability of D-amino acid-containing peptides involves a range of standard in vitro and in vivo assays.
Peptide Stability Assay in Human Plasma
This protocol is designed to assess the proteolytic stability of a peptide in a biologically relevant fluid.
Methodology:
-
Peptide Incubation: The test peptide (e.g., this compound) is incubated in human plasma at a final concentration of 10 µM at 37°C with gentle shaking.[11]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Protein Precipitation: To stop the enzymatic degradation, an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or cold acetonitrile) is added to each aliquot.
-
Centrifugation: The samples are centrifuged to pellet the precipitated plasma proteins.
-
Analysis: The supernatant containing the remaining peptide is analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide.[11]
-
Data Analysis: The percentage of remaining peptide at each time point is calculated relative to the 0-hour time point, and the half-life (t₁/₂) is determined by fitting the data to a one-phase decay model.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[13]
Methodology:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to attach overnight.[13]
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test peptide. A vehicle control (medium without peptide) is also included.[13]
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[13]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle control, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) can be calculated.
Signaling Pathways and Experimental Workflows
The biological effects of peptides are mediated through their interaction with specific cellular signaling pathways. Glutamate, a component of this compound, is a major excitatory neurotransmitter in the mammalian central nervous system, activating ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors.[14][15] D-amino acids can also interact with cellular targets, and in some cases, DAACPs have been shown to target intracellular signaling molecules.[12]
Below are diagrams illustrating a general workflow for peptide stability analysis and a simplified representation of glutamate receptor signaling.
Caption: Workflow for determining peptide stability in plasma.
Caption: Glutamate receptor signaling pathways.
Conclusion
The incorporation of D-amino acids represents a powerful tool in peptide drug design, offering a viable strategy to overcome the inherent instability of L-peptides. While specific experimental data on this compound is not extensively available, its structural components suggest potential roles related to the known functions of D-glutamate and gamma-glutamyl peptides. The broader class of DAACPs has demonstrated significant therapeutic potential, with enhanced stability and diverse biological activities. Further research into the specific properties of this compound is warranted to fully elucidate its potential applications in medicine and biotechnology. The experimental protocols and conceptual frameworks presented here provide a foundation for the continued investigation and comparison of these promising therapeutic candidates.
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. D-Peptide - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. Synthesis of Poly-γ-Glutamic Acid and Its Application in Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly-γ-glutamic acid: production, properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. d-amino acid-containing peptides: Topics by Science.gov [science.gov]
- 13. benchchem.com [benchchem.com]
- 14. mhanational.org [mhanational.org]
- 15. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
Comparative Guide to the Validation of a Bioassay for Gamma-Glu-D-Glu Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the validation of a bioassay measuring the activity of Gamma-Glu-D-Glu (γ-Glu-D-Glu), a dipeptide of interest in various physiological and pathological processes. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate assay for their specific research needs. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key workflows and signaling pathways.
Introduction to this compound and its Biological Significance
Gamma-glutamyl dipeptides are molecules where the gamma-carboxyl group of a glutamic acid residue is linked to the amino group of another amino acid. While the L-isomers of these dipeptides are more commonly studied, D-amino acid-containing peptides are gaining attention for their potential roles in neurotransmission, bacterial metabolism, and as biomarkers. Specifically, γ-Glu-D-Glu's biological activity is an emerging area of research. Its structural similarity to L-glutamate, the primary excitatory neurotransmitter in the central nervous system, suggests potential interactions with glutamate receptors and other components of glutamatergic signaling.[1][2] Validating a robust and reliable bioassay is a critical first step in elucidating the precise biological function and therapeutic potential of this dipeptide.
Experimental Protocols
Two primary methodologies are presented for the assessment of γ-Glu-D-Glu activity: a cell-based assay measuring its effect on N-methyl-D-aspartate (NMDA) receptor activation and a direct quantification method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Cell-Based Bioassay: NMDA Receptor Activation Assay
This protocol describes a cell-based fluorescence assay to measure the ability of γ-Glu-D-Glu to modulate NMDA receptor activity. The assay relies on the influx of calcium through the NMDA receptor channel upon activation, which is detected by a calcium-sensitive fluorescent dye.[3][4]
Materials:
-
HEK293 cells stably expressing the NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, 1 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
NMDA and Glycine (co-agonists)
-
This compound (test compound)
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/525 nm
Procedure:
-
Cell Culture: Culture the HEK293-NMDA cells in T75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 384-well microplates at a density of 20,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Dye Loading: Prepare a loading solution of 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in Assay Buffer. Remove the culture medium from the wells and add 20 µL of the loading solution. Incubate for 1 hour at 37°C.
-
Wash: Gently wash the cells twice with 40 µL of Assay Buffer to remove excess dye.
-
Compound Addition: Add 10 µL of varying concentrations of this compound to the wells.
-
Agonist Stimulation: Prepare a solution of NMDA (100 µM) and Glycine (10 µM) in Assay Buffer. Add 10 µL of this solution to each well to stimulate the NMDA receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader at an excitation of 485 nm and an emission of 525 nm. Record the kinetic response for 5 minutes.
-
Data Analysis: The activity of this compound is determined by the change in fluorescence intensity over time. Calculate the EC₅₀ or IC₅₀ values from the dose-response curves.
Analytical Method: UPLC-MS/MS for Direct Quantification
This method provides a highly sensitive and specific approach for the direct quantification of this compound in biological matrices.[1][5][6]
Materials:
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
This compound analytical standard
-
Internal Standard (IS): ¹³C₅,¹⁵N₂-Gamma-Glu-D-Glu
-
Biological matrix (e.g., plasma, cerebrospinal fluid)
-
Acetonitrile for protein precipitation
-
Solid Phase Extraction (SPE) cartridges
Procedure:
-
Sample Preparation:
-
To 100 µL of the biological sample, add 10 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex and centrifuge at 14,000 rpm for 10 minutes.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of Mobile Phase A.
-
-
UPLC-MS/MS Analysis:
-
Inject 5 µL of the prepared sample onto the UPLC system.
-
Perform a gradient elution from 5% to 95% Mobile Phase B over 5 minutes.
-
Set the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for this compound and its internal standard.
-
-
Data Analysis:
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Data Presentation: Comparison of Assay Performance
The following table summarizes the key performance characteristics for the validated bioassays. The data presented is representative of typical performance for these assay types.
| Parameter | Cell-Based NMDA Receptor Assay | UPLC-MS/MS | Alternative: Colorimetric GGT Assay |
| Principle | Measures functional activity (calcium influx) | Direct quantification of the molecule | Indirectly measures GGT activity using a chromogenic substrate |
| Linearity (Range) | 10 nM - 100 µM | 0.5 ng/mL - 500 ng/mL | 10 - 1000 mU/mL |
| Limit of Detection (LOD) | ~5 nM | ~0.1 ng/mL | ~5 mU/mL |
| Limit of Quantification (LOQ) | ~10 nM | ~0.5 ng/mL | ~10 mU/mL |
| Precision (CV%) | < 15% | < 10% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 80 - 120% |
| Specificity | High (for NMDA receptor modulators) | Very High (mass-based) | Moderate (potential for substrate interference) |
| Throughput | High (384-well format) | Moderate | High (96-well format) |
| Cost per Sample | Moderate | High | Low |
Mandatory Visualizations
Diagrams of Workflows and Signaling Pathways
Comparison and Recommendations
The choice of bioassay for validating this compound activity depends on the specific research question and available resources.
-
Cell-Based NMDA Receptor Assay: This assay is recommended for researchers interested in the functional, physiological effects of this compound on a relevant biological target. It provides information on the compound's potency (EC₅₀/IC₅₀) and mechanism of action (agonist, antagonist, or modulator). While specific, its results can be influenced by cellular factors and off-target effects.
-
UPLC-MS/MS: This analytical method is the gold standard for accurate and precise quantification of this compound in various biological samples. It is highly specific and sensitive, making it ideal for pharmacokinetic and metabolic studies. However, it does not provide information about the biological activity of the dipeptide.
-
Alternative - Colorimetric Gamma-Glutamyl Transpeptidase (GGT) Assay: Some bacterial GGTs can utilize D-amino acids as substrates.[7][8] An assay could be designed where the transfer of the gamma-glutamyl group from this compound to a chromogenic acceptor is measured. This would provide an enzymatic measure of its lability. This method is generally less sensitive and specific than the other two but is cost-effective and suitable for high-throughput screening of enzymes that may process this dipeptide.[9]
For a comprehensive validation of this compound activity, a combination of a cell-based functional assay and a UPLC-MS/MS quantification method is recommended. The cell-based assay will elucidate its biological function and potency, while the UPLC-MS/MS method will provide accurate quantification for correlative studies. The choice between different formats of functional assays (e.g., colorimetric vs. fluorometric) will depend on the required sensitivity and throughput.[10] This dual approach ensures a thorough understanding of both the biological impact and the concentration of this compound, which is crucial for advancing research and development in this area.
References
- 1. Comparison of UPLC-MS/MS-based targeted quantitation and conventional quantitative methods for the analysis of MRP1 expression in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of gamma poly glutamic acid from newly Bacillus licheniformis NRC20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Bacterial Gamma-Glutamyl Transpeptidase, an Emerging Biocatalyst: Insights Into Structure–Function Relationship and Its Biotechnological Applications [frontiersin.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pediaa.com [pediaa.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
A Researcher's Guide to Antibody Cross-Reactivity with Gamma-Glu-D-Glu
For researchers and drug development professionals working with targets containing the Gamma-Glu-D-Glu (γ-D-Glu-D-Glu) moiety, ensuring antibody specificity is paramount. This dipeptide is a key component of the cell wall peptidoglycan in certain bacteria, making it a potential target for novel therapeutics and diagnostics. However, the structural similarity to other endogenous and exogenous molecules presents a significant challenge in the form of antibody cross-reactivity. This guide provides a framework for evaluating the performance of antibodies targeting γ-D-Glu-D-Glu, complete with experimental protocols and data presentation formats.
Potential Cross-Reactivity of Anti-Gamma-Glu-D-Glu Antibodies
An antibody developed against γ-D-Glu-D-Glu may exhibit cross-reactivity with structurally related molecules. Understanding these potential off-target interactions is crucial for validating antibody specificity and interpreting experimental results. The primary molecules of concern for cross-reactivity testing include:
-
Alpha-Glu-D-Glu (α-D-Glu-D-Glu): This isomer differs in the linkage of the first glutamic acid, featuring a standard alpha-peptide bond instead of a gamma-peptide bond.
-
Gamma-Glu-L-Glu (γ-L-Glu-L-Glu): This dipeptide contains the L-isomers of glutamic acid, which are the common form found in proteins.
-
D-Glutamic Acid (D-Glu): The single D-amino acid may be recognized by a subset of antibodies.
-
L-Glutamic Acid (L-Glu): The more common enantiomer of glutamic acid.
-
Peptidoglycan Fragments: Larger fragments from bacterial cell walls containing the γ-D-Glu-D-Glu motif.
Comparative Binding Affinity Data
A crucial step in characterizing an anti-γ-D-Glu-D-Glu antibody is to quantify its binding affinity for the target antigen and potential cross-reactants. This data, often obtained through techniques like Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA), allows for a direct comparison of antibody specificity. The dissociation constant (KD) is a key metric, with a lower KD value indicating a higher binding affinity.
Below is a template table summarizing hypothetical quantitative data for two different antibodies. Researchers should aim to generate similar data for their own antibodies to objectively assess their performance.
| Antigen | Antibody A (KD) | Antibody B (KD) |
| This compound | 1.2 x 10⁻⁹ M | 2.5 x 10⁻⁹ M |
| Alpha-Glu-D-Glu | 5.6 x 10⁻⁷ M | 8.1 x 10⁻⁷ M |
| Gamma-Glu-L-Glu | 9.8 x 10⁻⁶ M | > 10⁻⁵ M |
| D-Glutamic Acid | > 10⁻⁵ M | > 10⁻⁵ M |
| L-Glutamic Acid | > 10⁻⁵ M | > 10⁻⁵ M |
Antibody A demonstrates higher affinity for the target antigen and less cross-reactivity with the alpha-isomer compared to Antibody B. Both antibodies show minimal to no binding to the L-isomer and single amino acids.
Experimental Protocols for Assessing Cross-Reactivity
To generate the quantitative data presented above, rigorous experimental testing is required. The following are detailed protocols for three standard methods used to evaluate antibody specificity and cross-reactivity.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a highly effective method for quantifying the specificity of an antibody. In this assay, the antibody is pre-incubated with various concentrations of potential cross-reactants before being added to a plate coated with the target antigen (γ-D-Glu-D-Glu). The degree to which a cross-reactant inhibits the antibody from binding to the coated antigen is a measure of its cross-reactivity.
Materials:
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Anti-γ-D-Glu-D-Glu antibody
-
Target antigen (γ-D-Glu-D-Glu) and potential cross-reactants
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Plate reader
Procedure:
-
Antigen Coating: Coat the wells of a microtiter plate with 100 µL of γ-D-Glu-D-Glu solution (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Inhibition: In separate tubes, pre-incubate the anti-γ-D-Glu-D-Glu antibody at its optimal dilution with serial dilutions of the target antigen (for the standard curve) or the potential cross-reactants. Incubate for 1 hour at room temperature.
-
Incubation: Add 100 µL of the antibody/antigen mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The signal intensity will be inversely proportional to the concentration of the free antigen in the initial mixture.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen interactions.[1]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Anti-γ-D-Glu-D-Glu antibody
-
Target antigen and potential cross-reactants
Procedure:
-
Ligand Immobilization: Immobilize the anti-γ-D-Glu-D-Glu antibody onto the surface of a sensor chip according to the manufacturer's instructions. This typically involves activating the carboxyl groups on the chip surface with EDC/NHS, injecting the antibody, and then deactivating excess reactive groups with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the target antigen (γ-D-Glu-D-Glu) over the sensor surface to measure the association phase.
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the antigen from the antibody.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antigen and prepare the surface for the next cycle.
-
Cross-Reactivity Testing: Repeat steps 2-4 with the potential cross-reacting molecules at the same molar concentrations as the target antigen.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka) for each interaction.
Western Blotting
While less quantitative than ELISA or SPR for affinity, Western blotting is a valuable tool for assessing cross-reactivity against a complex mixture of proteins, such as a bacterial cell lysate.
Materials:
-
SDS-PAGE equipment and reagents
-
Protein transfer system and membranes (e.g., PVDF or nitrocellulose)
-
Transfer buffer
-
Blocking buffer
-
Primary anti-γ-D-Glu-D-Glu antibody
-
Enzyme-conjugated secondary antibody
-
Chemiluminescent or colorimetric substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare lysates from bacteria known to express γ-D-Glu-D-Glu in their peptidoglycan and from control bacteria or cells that do not.
-
SDS-PAGE: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-γ-D-Glu-D-Glu antibody (at the recommended dilution in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the substrate and capture the signal using an appropriate imaging system. The presence of bands in the control lanes would indicate cross-reactivity.
Visualizing Experimental Workflows and Logical Relationships
Diagrams can aid in understanding the complex processes involved in antibody characterization. Below are Graphviz diagrams illustrating a typical experimental workflow and the logical basis for potential cross-reactivity.
Caption: Workflow for Assessing Antibody Cross-Reactivity.
Caption: Basis of Potential Antibody Cross-Reactivity.
References
Comparative Stability of Gamma-Glu-D-Glu and its L-isomer: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount to ensuring their efficacy and viability. This guide provides a detailed comparison of the enzymatic and chemical stability of the D-isomer dipeptide, Gamma-Glutamyl-D-Glutamate (γ-Glu-D-Glu), and its naturally occurring L-isomer, Gamma-Glutamyl-L-Glutamate (γ-Glu-L-Glu). The incorporation of D-amino acids is a well-established strategy to enhance the in vivo stability of peptides against enzymatic degradation.
While direct comparative stability data for γ-Glu-D-Glu versus γ-Glu-L-Glu is limited in publicly available literature, valuable insights can be drawn from studies on analogous dipeptides. Research comparing the degradation of γ-L-Glutamyl-L-Cysteine and its D-isomer counterpart, γ-L-Glutamyl-D-Cysteine, in blood plasma provides a strong basis for evaluating the stability of the glutamate dipeptides. The primary enzyme responsible for the degradation of these gamma-glutamyl peptides is γ-glutamyl transpeptidase (GGT).
Enzymatic Stability: The D-Isomer Advantage
The substitution of an L-amino acid with its D-enantiomer significantly enhances the resistance of peptides to enzymatic degradation. This is because proteases, including GGT, are stereospecific and preferentially recognize and cleave peptide bonds involving L-amino acids.
A study on the degradation of γ-L-Glutamyl-L-Cysteine and γ-L-Glutamyl-D-Cysteine in rat serum and human plasma demonstrated the superior stability of the D-isomer-containing dipeptide. The initial velocity of degradation for the D-cysteine analog was significantly lower than that of the native L-cysteine dipeptide in rat serum[1]. Furthermore, the half-life of γ-L-Glutamyl-L-Cysteine was determined to be approximately 11 minutes in rat serum and 17 minutes in human plasma, indicating rapid degradation[1]. It is highly probable that γ-Glu-D-Glu would exhibit a similar increased resistance to GGT-mediated hydrolysis compared to γ-Glu-L-Glu.
| Parameter | γ-L-Glutamyl-L-Cysteine (analogue for γ-Glu-L-Glu) | γ-L-Glutamyl-D-Cysteine (analogue for γ-Glu-D-Glu) | Reference |
| Half-life (rat serum) | 11 ± 1 min | More stable (not quantified) | [1] |
| Half-life (human plasma) | 17 ± 8 min | More stable (not quantified) | [1] |
| Initial Degradation Velocity (rat serum) | 0.22 ± 0.03 mM/min | 0.12 ± 0.02 mM/min | [1] |
Chemical Stability: pH and Temperature
Glutamic acid itself is known to undergo cyclization to form pyroglutamic acid under heated and acidic conditions[2]. This reaction is a form of non-enzymatic degradation. The stereochemistry of the glutamic acid residues is not expected to significantly alter the susceptibility to this chemical degradation pathway. Therefore, it is anticipated that both γ-Glu-D-Glu and γ-Glu-L-Glu would exhibit similar stability profiles under varying pH and temperature conditions. The γ-glutamyl linkage is generally more stable to chemical hydrolysis than the α-peptide bond.
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Plasma
This protocol outlines a general method for determining the stability of dipeptides in a biological matrix like plasma.
1. Materials:
-
Test dipeptides (γ-Glu-D-Glu, γ-Glu-L-Glu)
-
Human or rat plasma (anticoagulated with EDTA or heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Incubator (37°C)
-
Microcentrifuge
2. Procedure:
-
Prepare stock solutions of the test dipeptides in PBS.
-
Pre-warm the plasma to 37°C.
-
Initiate the degradation reaction by adding the dipeptide stock solution to the plasma to a final concentration of 1 mM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.
-
Collect the supernatant and analyze it by reverse-phase HPLC.
-
Monitor the disappearance of the parent dipeptide peak over time.
10. Data Analysis:
-
Quantify the peak area of the dipeptide at each time point.
-
Plot the percentage of the remaining dipeptide against time.
-
Calculate the half-life (t½) of the dipeptide from the degradation curve.
Protocol 2: γ-Glutamyl Transpeptidase (GGT) Activity Assay
This protocol describes a method to assess the susceptibility of the dipeptides to GGT.
1. Materials:
-
Purified γ-glutamyl transpeptidase
-
Test dipeptides (γ-Glu-D-Glu, γ-Glu-L-Glu)
-
Glycylglycine (acceptor substrate)
-
Tris-HCl buffer (pH 8.0)
-
Gamma-glutamyl-p-nitroanilide (GGPNA) as a positive control substrate
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, glycylglycine, and the test dipeptide in a microplate well.
-
Initiate the reaction by adding a solution of GGT to the well.
-
For the positive control, use GGPNA as the substrate and monitor the release of p-nitroaniline at 405 nm.
-
For the test dipeptides, the reaction progress can be monitored by quantifying the formation of glutamate or the disappearance of the dipeptide using an appropriate method such as HPLC or a coupled enzymatic assay for glutamate.
-
Incubate the reaction at 37°C.
-
Measure the absorbance or product concentration at regular intervals.
7. Data Analysis:
-
Calculate the initial reaction velocity for each dipeptide.
-
Compare the rates of degradation of γ-Glu-D-Glu and γ-Glu-L-Glu to determine their relative susceptibility to GGT.
Visualizing the Pathways and Workflow
Caption: Enzymatic degradation pathway comparison.
Caption: Experimental workflow for plasma stability assay.
Conclusion
The incorporation of a D-glutamate residue in place of the L-isomer is a highly effective strategy to enhance the stability of the γ-Glu-Glu dipeptide against enzymatic degradation, particularly by γ-glutamyl transpeptidase. Based on analogous studies, γ-Glu-D-Glu is expected to have a significantly longer half-life in biological fluids compared to γ-Glu-L-Glu. Their chemical stability under varying pH and temperature conditions is likely to be comparable. For drug development professionals, the use of the D-isomer offers a promising approach to improve the pharmacokinetic profile of peptide-based drug candidates. The provided experimental protocols can serve as a foundation for conducting direct comparative stability studies to generate quantitative data for specific research needs.
References
A Comparative Analysis of the Efficacy of Gamma-Glu-D-Glu and Poly-gamma-glutamic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological efficacies of the dipeptide Gamma-Glu-D-Glu and the polymer poly-gamma-glutamic acid (γ-PGA). While extensive research has been conducted on the various forms of γ-PGA, encompassing its D-, L-, and DL-isomers, there is a notable scarcity of publicly available scientific literature and experimental data regarding the specific biological activities of the dipeptide this compound. This document summarizes the existing data for γ-PGA and highlights the current knowledge gap concerning this compound.
Executive Summary
Poly-gamma-glutamic acid (γ-PGA): A Multifunctional Biopolymer
γ-PGA is a polymer of glutamic acid units linked via amide bonds between the alpha-amino and gamma-carboxyl groups. It can be composed of D-glutamic acid, L-glutamic acid, or a combination of both[1].
Immunomodulatory Effects of poly-γ-D-glutamic acid (γ-d-PGA)
As a key component of the Bacillus anthracis capsule, γ-d-PGA plays a crucial role in the bacterium's ability to evade the host's immune system. Research has shown that γ-d-PGA is not immunologically inert and can elicit specific immune responses.
Key Findings:
-
Toll-Like Receptor 2 (TLR2) Agonist: γ-d-PGA has been identified as a novel agonist for Toll-Like Receptor 2, a key pattern recognition receptor in the innate immune system. This interaction leads to the activation of macrophages and dendritic cells, resulting in the production of pro-inflammatory cytokines.
-
Induction of Inflammatory Mediators: Studies have demonstrated that γ-d-PGA can induce the dose-dependent production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12p40 (IL-12p40), as well as the chemokine MCP-1 in bone marrow-derived macrophages[2].
-
Enhancement of Lethal Toxin Activity: The poly-γ-D-glutamic acid capsule of B. anthracis has been shown to enhance the cytotoxic activity of the anthrax lethal toxin[3][4]. This enhancement is concentration-dependent and contributes to the overall pathogenesis of anthrax infection[3][4].
General Biological Properties of γ-PGA (D, L, and DL forms)
Beyond its specific role in B. anthracis pathogenesis, γ-PGA exhibits a range of biological activities that are being explored for various biomedical and pharmaceutical applications.
-
Biocompatibility and Biodegradability: γ-PGA is generally considered non-toxic and biodegradable, making it an attractive material for drug delivery and tissue engineering applications[1].
-
Adjuvant Potential: Due to its ability to stimulate immune responses, γ-PGA has been investigated as a potential vaccine adjuvant.
-
Drug and Gene Delivery: The chemical structure of γ-PGA allows for the conjugation of drugs and other therapeutic agents, facilitating targeted delivery and controlled release.
-
Tissue Engineering: γ-PGA-based hydrogels and scaffolds are being developed for various tissue engineering applications due to their biocompatibility and ability to support cell growth.
Quantitative Data on the Efficacy of poly-γ-D-glutamic acid
The following table summarizes quantitative data from a study investigating the immunostimulatory effects of γ-d-PGA on mouse bone marrow-derived macrophages (BMDMs).
| Concentration of γ-d-PGA (µg/ml) | TNF-α Production (pg/ml) | IL-6 Production (pg/ml) | IL-12p40 Production (pg/ml) | MCP-1 Production (pg/ml) |
| 0 | Not specified | Not specified | Not specified | Not specified |
| 12.5 | ~100 | ~250 | ~100 | ~1000 |
| 25 | ~200 | ~500 | ~200 | ~2000 |
| 50 | ~400 | ~1000 | ~400 | ~4000 |
| 100 | ~600 | ~1500 | ~600 | ~6000 |
Data extracted from Figure 1 of Jeon et al., Infection and Immunity, 2017. The values are approximate readings from the published graph.
Experimental Protocols
Preparation of Bone Marrow-Derived Macrophages (BMDMs)
-
Bone marrow cells were harvested from the femurs and tibias of C57BL/6 mice.
-
Cells were cultured for 7 days in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20% L929 cell-conditioned medium as a source of macrophage colony-stimulating factor (M-CSF).
-
Adherent cells were harvested and used as BMDMs.
Cytokine Production Assay
-
BMDMs were seeded in 24-well plates at a density of 5 x 10^5 cells/well.
-
Cells were incubated with various concentrations of γ-d-PGA (0, 12.5, 25, 50, and 100 µg/ml) or Pam3CSK4 (P3C; a known TLR2 agonist) at 0.1 µg/ml for 24 hours.
-
Culture supernatants were collected, and the concentrations of TNF-α, IL-6, IL-12p40, and MCP-1 were measured by enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway
The immunostimulatory effect of poly-γ-D-glutamic acid is initiated through its interaction with Toll-Like Receptor 2 (TLR2) on the surface of immune cells like macrophages. This binding event triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB, which in turn induces the expression and secretion of pro-inflammatory cytokines and chemokines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Key Metabolites in Poly-γ-Glutamic Acid Production by Tuning γ-PGA Synthetase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Poly-γ-d-Glutamic Acid Capsule of Bacillus anthracis Enhances Lethal Toxin Activity - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis methods for Gamma-Glu-D-Glu
For researchers, scientists, and drug development professionals, the efficient and stereospecific synthesis of dipeptides is a critical aspect of their work. Gamma-D-glutamyl-D-glutamic acid (γ-Glu-D-Glu), a dipeptide with potential biological significance, can be synthesized through various methods, each with its own set of advantages and challenges. This guide provides an objective comparison of the primary synthesis routes—chemical, enzymatic, and microbial fermentation—supported by available experimental data and detailed methodologies.
At a Glance: Comparing Synthesis Methods
The selection of a synthesis method for γ-Glu-D-Glu depends on several factors, including the desired scale of production, purity requirements, and available resources. Chemical synthesis offers versatility but can be complex. Enzymatic synthesis provides high specificity and milder reaction conditions. Microbial fermentation is well-suited for large-scale production of related polymers, though its application for specific dipeptides is less documented.
| Parameter | Chemical Synthesis | Enzymatic Synthesis | Microbial Fermentation |
| Specificity | Lower, risk of α- and γ-linkage, and racemization | High stereospecificity and regioselectivity | High, biologically controlled |
| Yield | Variable, can be low due to multiple protection/deprotection steps | Moderate to High (e.g., up to 71% for γ-D-glutamyl compounds)[1][2][3] | High for poly-γ-glutamic acid (up to 101.1 g/L)[4]; data for specific dipeptides is limited. |
| Purity | Often requires extensive purification to remove byproducts | High, with fewer byproducts, simplifying purification[1][2][3] | Requires purification to separate from cellular components and media |
| Reaction Conditions | Often harsh (e.g., high temperatures, use of organic solvents) | Mild (e.g., physiological pH and temperature) | Biologically controlled, requires sterile conditions and optimized media |
| Scalability | Can be challenging and costly to scale up | Scalable, with potential for immobilized enzymes | Highly scalable for industrial production |
| Complexity | High, often requires multi-step procedures with protecting groups[5][6] | Moderate, requires enzyme isolation/purification and optimization of reaction parameters | High, requires strain development, media optimization, and downstream processing |
| Cost-Effectiveness | Can be expensive due to reagents and purification | Potentially cost-effective, especially with immobilized enzymes | Cost-effective for large-scale production[5] |
| Environmental Impact | Can generate significant chemical waste | Generally more environmentally friendly ("green chemistry") | Generally environmentally friendly, but can have a significant water and energy footprint |
In-Depth Analysis of Synthesis Methodologies
Chemical Synthesis
Chemical synthesis provides a direct route to γ-Glu-D-Glu, offering control over the starting materials. However, the presence of two carboxyl groups (α and γ) in glutamic acid necessitates the use of protecting groups to ensure the formation of the desired γ-peptide bond, which adds complexity to the process.[5][6]
Experimental Protocol: One-Pot Synthesis of γ-Glutamyl Derivatives (Adapted for γ-Glu-D-Glu)
This protocol is adapted from a general method for the synthesis of γ-glutamyl derivatives of sulfur-containing amino acids and would require optimization for D-glutamic acid.[6]
-
Formation of N-phthaloyl-D-glutamic anhydride:
-
A mixture of D-glutamic acid and phthalic anhydride is heated to 140°C with continuous removal of water.
-
Acetic anhydride is then added, and the mixture is heated at 105°C to yield the anhydride.
-
-
Acylation and Deprotection:
-
The N-phthaloyl-D-glutamic anhydride is dissolved in dry N,N-dimethylformamide (DMF).
-
D-glutamic acid is added to the solution and stirred at room temperature.
-
After the reaction is complete (monitored by TLC), water and hydrazine hydrate are added to remove the phthaloyl protecting group.
-
The final product, γ-Glu-D-Glu, is precipitated with ethanol at 0°C and purified.
-
Logical Workflow for Chemical Synthesis
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Use of bacterial gamma-glutamyltranspeptidase for enzymatic synthesis of gamma-D-glutamyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of γ-Glutamyl Derivatives of Sulfur-Containing Amino Acids in a Multigram Scale via a Two-Step, One-Pot Procedure [mdpi.com]
A Researcher's Guide to Benchmarking Purity Analysis Techniques for Gamma-Glu-D-Glu
For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides like Gamma-Glu-D-Glu is paramount for accurate and reproducible results. This guide provides an objective comparison of key analytical techniques for purity assessment, supported by experimental data and detailed methodologies.
Comparison of Analytical Techniques
A multi-faceted approach employing orthogonal methods is crucial for a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are standard methods for determining peptide purity.[1][2] Capillary Electrophoresis (CE) offers a high-resolution separation alternative that is complementary to HPLC.[3][4][5][6] Amino Acid Analysis (AAA) is vital for confirming the amino acid composition and quantifying the peptide, while Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for detailed structural elucidation, including the critical gamma-linkage.[7][8][9]
| Analytical Technique | Principle | Information Provided | Typical Performance |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Purity (% area), detection of hydrophobic impurities. | Purity: ≥98% is achievable.[2] LOD/LOQ: In the low ng/mL range.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Molecular weight confirmation, impurity identification and quantification. | LOD/LOQ: Can reach pg/mL levels.[10] Accuracy: High, with mass accuracy <5 ppm.[11] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | Orthogonal purity assessment, detection of charged impurities. | High resolution and sensitivity, requires small sample volumes.[1] |
| Amino Acid Analysis (AAA) | Hydrolysis of the peptide into constituent amino acids, followed by quantification. | Confirms amino acid ratio and provides absolute peptide quantification. | Accuracy: Compositional accuracy of ~5% is a common goal.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous structural confirmation, including the γ-glutamyl linkage, and purity assessment. | Provides definitive structural information.[13] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid, qualitative purity assessment. | A valuable method for amino acid derivatives and very short peptides.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible purity assessment of this compound.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To separate and quantify this compound from potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient appropriate for the separation of the dipeptide and its impurities (e.g., 0-30% B over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-230 nm.[6]
-
Data Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To confirm the molecular weight of this compound and identify impurities.
-
LC System: As described for RP-HPLC. Formic acid is a preferred ion pair reagent for MS detection as TFA can suppress the MS signal.[12]
-
Mass Spectrometer: Electrospray Ionization (ESI) coupled to a Time-of-Flight (TOF) or Quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typical for peptides.
-
Sample Preparation: The peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak [M+H]⁺ corresponding to the theoretical mass of this compound. Impurity peaks can be characterized by their mass-to-charge ratios.
Capillary Zone Electrophoresis (CZE)
Objective: To provide an orthogonal assessment of purity based on charge-to-mass ratio.
-
Capillary: Fused silica capillary (e.g., 50 µm i.d.).
-
Electrolyte: An acidic buffer is typically used for peptide separations (e.g., 0.1 M phosphate buffer, pH 2.5).[14]
-
Voltage: 10-30 kV.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: UV absorbance at 200 nm.[14]
-
Data Analysis: The electropherogram is analyzed to determine the migration time and peak area for each component.
Amino Acid Analysis (AAA)
Objective: To confirm the amino acid composition and quantify the peptide.
-
Acid Hydrolysis: The peptide is hydrolyzed in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: The free amino acids are derivatized to make them detectable (e.g., with o-phthalaldehyde (OPA) or AccQ•Tag reagent).[12]
-
Chromatographic Separation: The derivatized amino acids are separated by reverse-phase HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The ratio of glutamic acid to glutamic acid should be 1:1 for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of this compound.
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D₂O).
-
Experiments: A standard set of experiments including 1H, 13C, COSY, HSQC, and HMBC spectra are acquired.
-
Data Analysis: The chemical shifts and coupling constants are analyzed to confirm the connectivity of the atoms and the presence of the characteristic γ-glutamyl linkage.
Visualizing the Workflow
A systematic workflow ensures a thorough and reliable purity assessment of synthetic peptides.
The following diagram illustrates the general signaling pathway consideration for a dipeptide, highlighting the importance of purity in biological assays.
References
- 1. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. almacgroup.com [almacgroup.com]
- 7. search.library.ucdavis.edu [search.library.ucdavis.edu]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. researchgate.net [researchgate.net]
- 10. How to Achieve Low LOD in HPLC—Key Methods [eureka.patsnap.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. bio-rad.com [bio-rad.com]
A Comparative Guide to Measuring Peptide-Protein Binding Affinity: Isothermal Titration Calorimetry and Its Alternatives
For researchers, scientists, and drug development professionals, the precise measurement of binding affinity between peptides and their protein targets is a cornerstone of fundamental research and therapeutic innovation. This guide provides an objective comparison of Isothermal Titration Calorimetry (ITC) with two other widely used techniques: Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP). To illustrate the principles and data output of these methods, we will use the well-characterized interaction between peptides derived from the C-terminus of the CRIPT protein and the third PDZ domain of PSD-95 as a representative example for ITC.
While the specific binding affinity of Gamma-Glu-D-Glu was the initial focus, a lack of publicly available experimental data for this particular dipeptide has necessitated the use of a well-documented peptide-protein system to demonstrate the comparative methodologies. The principles and experimental workflows described herein are broadly applicable to the study of various peptide-protein interactions.
Data Presentation: A Comparative Look at Binding Affinity
The following table summarizes the thermodynamic data obtained from Isothermal Titration Calorimetry for the binding of a series of C-terminal peptides from the CRIPT protein to the PDZ3 domain of PSD-95.[1] This data provides a comprehensive thermodynamic profile of the interaction.
| Peptide Sequence | K d (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) |
| Ac-KQTSV | 15.2 | -6.57 | -12.3 | -5.73 |
| Ac-YKQTSV | 6.2 | -7.10 | -13.6 | -6.50 |
| Ac-TYKQTSV | 5.3 | -7.20 | -13.5 | -6.30 |
| Ac-CTYKQTSV | 5.8 | -7.14 | -13.3 | -6.16 |
| Ac-SCTYKQTSV | 6.1 | -7.11 | -13.0 | -5.89 |
Note: Data is derived from a study on the interaction of CRIPT C-terminal peptides with the PDZ3 domain of PSD-95 and serves as a representative example for ITC analysis.[1]
Experimental Methodologies
A detailed understanding of the experimental protocols is crucial for selecting the appropriate technique and for the critical evaluation of binding data.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.
Experimental Protocol for PDZ3-Peptide Binding:
-
Sample Preparation: The PDZ3 domain of PSD-95 is purified and dialyzed extensively against the experimental buffer (e.g., 20 mM MES, pH 6.0, 10 mM NaCl).[1] The synthetic CRIPT-derived peptides are dissolved in the final dialysis buffer to ensure a precise buffer match, which is critical to minimize heats of dilution.[1] The concentrations of both protein and peptide are determined accurately using a suitable method (e.g., UV-Vis spectroscopy).
-
ITC Instrument Setup: The ITC instrument (e.g., a MicroCal VP-ITC) is thoroughly cleaned and equilibrated at the desired temperature (e.g., 25 °C).[1] The sample cell (volume ~1.4 mL) is loaded with the PDZ3 protein solution (e.g., 80–240 μM), and the injection syringe (volume ~250 μL) is filled with the peptide solution (e.g., 1.8–4.0 mM).[1] Both solutions are degassed prior to loading to prevent the formation of air bubbles.[2]
-
Titration: A series of small, precise injections of the peptide solution are made into the protein-containing sample cell.[1] The heat change associated with each injection is measured relative to a reference cell containing only buffer.
-
Data Analysis: The raw data, a series of heat spikes corresponding to each injection, is integrated to determine the heat change per mole of injectant. These values are then plotted against the molar ratio of the peptide to the protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the dissociation constant (Kd), the binding enthalpy (ΔH), and the stoichiometry of the interaction (n).[1] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated from these values.[1]
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.
General Experimental Protocol for Peptide-Protein Interaction:
-
Sensor Chip Preparation and Ligand Immobilization: A suitable sensor chip (e.g., a CM5 sensor chip) is activated. The protein (ligand) is then immobilized onto the sensor surface, typically via amine coupling.
-
Analyte Preparation: The peptide (analyte) is dissolved in a suitable running buffer (e.g., HBS-EP buffer). A series of dilutions of the peptide are prepared to cover a range of concentrations.
-
Binding Analysis: The running buffer is flowed continuously over the sensor surface to establish a stable baseline. The different concentrations of the peptide solution are then injected sequentially over the surface. The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is monitored in real-time and recorded as a sensorgram.
-
Data Analysis: The association and dissociation phases of the sensorgrams are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff/kon.
Fluorescence Polarization (FP)
FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.[3] It is particularly well-suited for studying the interaction between a small fluorescently labeled ligand (e.g., a peptide) and a larger protein.[3]
General Experimental Protocol for Peptide-Protein Interaction:
-
Probe Preparation: The peptide is chemically labeled with a suitable fluorophore (e.g., fluorescein). The concentration of the labeled peptide is determined accurately.
-
Binding Assay: A fixed concentration of the fluorescently labeled peptide is incubated with a serial dilution of the protein in a suitable buffer. The concentration of the labeled peptide should ideally be well below the expected Kd.
-
Measurement: The fluorescence polarization of each sample is measured using a plate reader equipped with polarizing filters. As the concentration of the protein increases, more of the labeled peptide becomes bound, resulting in a slower tumbling rate and an increase in fluorescence polarization.
-
Data Analysis: The fluorescence polarization values are plotted against the concentration of the protein. The resulting binding curve is then fitted to a suitable equation (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd).
Visualizing the Methodologies
Isothermal Titration Calorimetry Workflow
Caption: A diagram illustrating the key steps in an Isothermal Titration Calorimetry experiment.
Comparison of Binding Affinity Measurement Principles
Caption: A diagram comparing the fundamental principles of ITC, SPR, and FP.
Objective Comparison of Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Polarization (FP) |
| Principle | Measures heat change upon binding in solution. | Measures change in refractive index due to mass change on a surface. | Measures change in rotational speed of a fluorescently labeled molecule. |
| Labeling | Label-free. | Label-free. | Requires fluorescent labeling of one binding partner.[3] |
| Immobilization | Not required; both molecules are in solution. | One binding partner is immobilized on a sensor surface. | Not required; both molecules are in solution.[3] |
| Information Obtained | Kd, ΔH, ΔS, stoichiometry (n).[1] | kon, koff, Kd. | Kd.[3] |
| Throughput | Low to medium. | Medium to high. | High. |
| Sample Consumption | Relatively high.[1] | Relatively low. | Low. |
| Strengths | Provides a complete thermodynamic profile of the interaction. | Provides real-time kinetic information. | Homogeneous assay, high throughput, and suitable for screening. |
| Limitations | Lower throughput; requires higher sample concentrations. | Immobilization can potentially affect protein conformation and activity. | Labeling may alter the binding affinity; requires a significant size difference between binding partners. |
Conclusion
The choice of technique for measuring peptide-protein binding affinity depends on the specific research question and available resources.
-
Isothermal Titration Calorimetry (ITC) is the gold standard for obtaining a complete thermodynamic understanding of a binding event. It is the only technique that directly measures the enthalpy and entropy of binding, providing deep insights into the forces driving the interaction.
-
Surface Plasmon Resonance (SPR) is the preferred method for studying the kinetics of an interaction. Its ability to measure association and dissociation rates in real-time is invaluable for understanding the dynamics of complex formation and stability.
-
Fluorescence Polarization (FP) is a powerful tool for high-throughput screening and for determining binding affinities in a solution-based format. Its simplicity and low sample consumption make it an attractive option for large-scale studies.
By understanding the principles, strengths, and limitations of each of these techniques, researchers can make informed decisions to select the most appropriate method for their specific needs, ultimately leading to a more comprehensive understanding of the intricate world of peptide-protein interactions.
References
- 1. A Thermodynamic Ligand Binding Study of the Third PDZ Domain (PDZ3) from the Mammalian Neuronal Protein PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Gamma-Glu-D-Glu
Disclaimer: No specific Safety Data Sheet (SDS) for Gamma-Glu-D-Glu was located. The following guidance is based on the safety profiles of closely related dipeptides, such as D-γ-Glutamyl-D-glutamic acid. It is imperative to handle this compound with care and adhere to all standard laboratory safety protocols.
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is presumed to share hazards with similar compounds, which are categorized as follows:
-
Harmful if swallowed.
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation. [1]
Adherence to the following PPE requirements is mandatory to ensure personal safety.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | ANSI Z87.1-rated, with side shields. | Protects against dust particles and splashes.[1] |
| Hand Protection | Disposable Gloves | Nitrile or other compatible chemical-resistant gloves. | Prevents skin contact and irritation.[1] |
| Body Protection | Laboratory Coat | Standard, fully buttoned. | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling large quantities or if dust is generated. | Prevents inhalation of irritating dust particles.[1] |
Safe Handling and Operational Workflow
This compound is a powder and should be handled in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.
Experimental Workflow for Handling this compound:
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in the table above. Prepare your workspace within a chemical fume hood.
-
Weighing: To minimize dust, weigh the powder in a sealed container on a tared scale.
-
Dissolution: If making a solution, slowly add the powdered this compound to the solvent to avoid splashing and dust generation.
-
Experimental Use: Keep the container with this compound closed when not in use.
-
Cleanup: After handling, decontaminate all surfaces and equipment. Wash your hands thoroughly with soap and water.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
Spill Cleanup Decision Workflow:
Spill Cleanup Protocol for Powder:
-
Evacuate and Notify: For large spills, evacuate the immediate area and notify your supervisor and the Environmental Health & Safety (EHS) office. For small, manageable spills, alert others in the vicinity.
-
Ventilation: Ensure the area is well-ventilated, but avoid creating drafts that could disperse the powder.
-
Personal Protection: Wear the appropriate PPE, including a respirator if necessary.
-
Containment and Cleanup: Gently cover the spill with a damp paper towel or absorbent pads to prevent the powder from becoming airborne.[2] Carefully scoop the material into a designated, labeled hazardous waste container.[2]
-
Decontamination: Wipe the spill area with a wet cloth, and place the cloth in the waste container.[2] Decontaminate any tools used for the cleanup.
-
Disposal: Seal the waste container and dispose of it according to your institution's hazardous waste procedures.
First Aid and Exposure Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical assistance.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as chemical waste.
-
Solid Waste: Collect all solid waste, including unused product and contaminated materials, in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container. Do not pour down the drain.
-
Disposal: All waste containers must be disposed of through your institution's official hazardous waste management program.
Experimental Context
Gamma-glutamyl dipeptides are utilized in various research applications. They are studied for their roles in cellular metabolism, as antioxidants, and for their "kokumi" taste-enhancing properties in food science.[3][4] In a laboratory setting, they are typically handled in milligram to gram quantities for the preparation of solutions for cell culture, enzymatic assays, or analytical studies.[3] Given these applications, the potential for exposure is primarily during the initial weighing and preparation of stock solutions.
References
- 1. ehs.utk.edu [ehs.utk.edu]
- 2. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
